N-cyclopentyl-1H-pyrazol-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-1H-pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUUKMBAVCQZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156353-70-6 | |
| Record name | N-cyclopentyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N-cyclopentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to N-cyclopentyl-1H-pyrazol-4-amine
This compound is a heterocyclic amine with the molecular formula C₈H₁₃N₃. Its structure consists of a pyrazole ring substituted with a cyclopentyl group at the N1 position and an amino group at the C4 position. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The basicity of such molecules, quantified by the acid dissociation constant (pKa) of their conjugate acid, is a critical physicochemical parameter. It influences aqueous solubility, membrane permeability, and interactions with biological targets, thereby impacting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.
Basicity of Pyrazole and 4-Aminopyrazoles
Pyrazole itself is a weak base. The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). The lone pair of electrons on the N1 nitrogen is part of the aromatic sextet and is generally not available for protonation. The N2 nitrogen's lone pair, however, is in an sp² hybrid orbital in the plane of the ring and is available for protonation.
The introduction of an amino group at the C4 position is expected to increase the basicity of the pyrazole ring through resonance donation of the amino group's lone pair into the aromatic system. This increases the electron density at the N2 nitrogen, making it more susceptible to protonation. The cyclopentyl group at the N1 position is an alkyl group and is expected to have a minor electron-donating inductive effect, which might slightly increase the basicity.
Quantitative Data on Basicity
As of the latest literature review, specific experimental pKa values for this compound have not been reported. To provide a contextual understanding, the table below will be populated with the pKa value of the parent compound, 4-aminopyrazole, should it become available through future experimental determination or reliable computational prediction.
| Compound | pKa of Conjugate Acid | Method |
| This compound | Data Not Available | - |
| 4-Aminopyrazole | Data Not Available | - |
Researchers are encouraged to perform the experimental protocols outlined in Section 4 to determine the precise pKa value for this compound.
Experimental Protocols for pKa Determination
Several robust methods are available for the experimental determination of the pKa of heterocyclic amines. The choice of method often depends on the compound's solubility, chromophoric properties, and the required precision.[1]
Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[2][3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited. The concentration should be in the range of 1-10 mM.
-
Calibration: Calibrate the pH meter using standard buffer solutions at, for example, pH 4.0, 7.0, and 10.0.[2]
-
Titration Setup: Place the analyte solution in a thermostatted vessel and immerse a calibrated pH electrode and a stirrer. Purge the solution with an inert gas like nitrogen or argon to remove dissolved carbon dioxide.[2]
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the derivative of the titration curve can be calculated to precisely locate the equivalence point.
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum upon protonation.[4][5]
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of approximately 3 pH units around the estimated pKa of the compound.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to obtain the same total concentration of the compound in each buffer.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the protonated and neutral forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.[1]
Computational Prediction of pKa
In the absence of experimental data, computational methods can provide a reasonable estimate of the pKa value.[6][7] These methods typically involve calculating the Gibbs free energy change of the protonation reaction in the gas phase and in solution using quantum mechanical methods, often combined with a continuum solvation model.
General Workflow:
-
Structure Optimization: The 3D structures of both the neutral this compound and its protonated form (at the N2 position) are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: The effect of the solvent (typically water) is incorporated using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution using a thermodynamic cycle.
Visualization of Basicity
The basicity of this compound is determined by the equilibrium of its protonation at the N2 position of the pyrazole ring. The following diagram illustrates this fundamental relationship.
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-cyclopentyl-1H-pyrazol-4-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of N-cyclopentyl-1H-pyrazol-4-amine, a heterocyclic compound featuring a pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide details the chemical structure, physicochemical properties, a representative synthesis protocol, and the broader biological context of this compound class, serving as a foundational resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a small molecule characterized by a cyclopentyl group attached to the amine on a pyrazole ring. Its fundamental properties, derived from computational models, are summarized below.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H13N3 | PubChemLite[6] |
| Molecular Weight | 151.21 g/mol | --- |
| Monoisotopic Mass | 151.11095 Da | PubChemLite[6] |
| IUPAC Name | This compound | --- |
| Canonical SMILES | C1CCC(C1)NC2=CNN=C2 | PubChemLite[6] |
| InChI | InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | PubChemLite[6] |
| InChIKey | POUUKMBAVCQZGG-UHFFFAOYSA-N | PubChemLite[6] |
| Predicted XlogP | 1.5 | PubChemLite[6] |
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 152.11823 | 131.5 |
| [M+Na]+ | 174.10017 | 137.0 |
| [M-H]- | 150.10367 | 133.8 |
| [M+NH4]+ | 169.14477 | 151.9 |
| [M+K]+ | 190.07411 | 134.8 |
Data sourced from PubChemLite, calculated using CCSbase.[6]
Chemical Structure Visualization
The two-dimensional structure of this compound highlights the fusion of the five-membered cyclopentyl ring with the five-membered aromatic pyrazole ring via an amine bridge.
Experimental Protocols: Representative Synthesis
Principle: The synthesis of the pyrazole core is often achieved by reacting a hydrazine derivative with a β-diketone or a compound with similar reactivity.[4] To achieve the desired N-cyclopentyl-4-amino substitution pattern, a multi-step synthesis would likely be required, potentially involving a protected 4-aminopyrazole intermediate followed by alkylation with a cyclopentyl halide or reductive amination with cyclopentanone.
A General Protocol for N-Alkylation of Pyrazoles:
-
Starting Materials: 4-Amino-1H-pyrazole (or a protected version), cyclopentyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Reaction Setup: To a solution of the 4-aminopyrazole in the chosen solvent, the base is added portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Alkylating Agent: Cyclopentyl bromide is added dropwise to the stirring suspension.
-
Reaction Conditions: The reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours (typically 4-24 hours) until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the this compound.
Biological Activity and Therapeutic Potential
The pyrazole nucleus is a prominent scaffold in many pharmacologically active compounds.[4] Derivatives have demonstrated a wide spectrum of biological activities.
Known Activities of Pyrazole-Containing Compounds:
-
Anti-inflammatory: Celecoxib, a well-known NSAID, features a pyrazole ring and functions as a selective COX-2 inhibitor.[4]
-
Anticancer: Pyrazole derivatives have been developed as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial and Antifungal: Numerous studies have reported the efficacy of pyrazole derivatives against various bacterial and fungal strains.[2][3]
Given the established role of pyrazole scaffolds as kinase inhibitors, this compound could be a candidate for screening in anticancer drug discovery programs. A logical workflow for such an investigation is outlined below.
This workflow illustrates the progression from initial in vitro screening of the compound against a panel of kinases to mechanistic studies in cancer cell lines and eventual preclinical development.[8] Such a process is fundamental in identifying and validating novel therapeutic candidates.
References
- 1. Buy [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-cyclopentyl-1H-pyrazol-4-amine
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also draws upon established knowledge of the broader pyrazole class of compounds to provide context for its synthesis, potential biological activities, and relevant experimental methodologies.
Core Molecular Data
This compound is a substituted pyrazole with a cyclopentyl group attached to the amine at the 4-position of the pyrazole ring. Its fundamental physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H13N3 | [1] |
| Monoisotopic Mass | 151.11095 Da | [1] |
| SMILES | C1CCC(C1)NC2=CNN=C2 | [1] |
| InChIKey | POUUKMBAVCQZGG-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.5 | [1] |
Synthesis and Characterization
Caption: A potential synthetic workflow for this compound.
Representative Protocol for the Synthesis of this compound:
This protocol is a representative example based on general methods for the synthesis of N-alkylated pyrazoles and the reduction of nitro groups.
Step 1: N-Alkylation of 4-Nitro-1H-pyrazole
-
To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-cyclopentyl-4-nitro-1H-pyrazole.
-
Purify the crude product using column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified N-cyclopentyl-4-nitro-1H-pyrazole (1 equivalent) in ethanol or a similar solvent.
-
Add a reducing agent. A common method is catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid can be employed.
-
Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.
-
If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using SnCl2, neutralize the acidic solution with a base like sodium bicarbonate.
-
Concentrate the filtrate or the neutralized aqueous layer under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, concentrate, and purify the resulting this compound, for example, by recrystallization or column chromatography.
Characterization: The final product should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of both the pyrazole and cyclopentyl moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the solid product.
Potential Biological Activity and Signaling Pathways
The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs.[2] Derivatives of 4-aminopyrazole, in particular, have shown significant activity as kinase inhibitors. While the specific biological targets of this compound are not documented, based on structurally related compounds, it may exhibit inhibitory activity against various protein kinases involved in cell signaling pathways.
| Related Compound Class | Biological Target | Therapeutic Area |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Cyclin-dependent kinase 2 (CDK2) | Oncology[3][4] |
| N-(1H-pyrazol-4-yl)carboxamides | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory Diseases[5] |
| N-(1H-pyrazol-3-yl)quinazolin-4-amines | Casein kinase 1δ/ε (CK1δ/ε) | Neurodegenerative Disorders, Oncology[6] |
IRAK4 Signaling Pathway: IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which are central to the innate immune response and inflammation.[5] Inhibition of IRAK4 is a therapeutic strategy for inflammatory diseases.
Caption: Simplified IRAK4 signaling pathway in innate immunity.
CDK2 and Cell Cycle Progression: CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[3][4]
Caption: The role of CDK2 in the G1/S transition of the cell cycle.
This protocol provides a general framework for assessing the inhibitory activity of a compound like this compound against a target kinase (e.g., CDK2 or IRAK4).
-
Reagents and Materials:
-
Recombinant human kinase (e.g., IRAK4).
-
Kinase substrate (a specific peptide or protein).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT).
-
Test compound (this compound) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™).
-
Microplate (e.g., 384-well).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in the assay buffer.
-
In the wells of the microplate, add the kinase and the test compound at various concentrations.
-
Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Read the plate using a suitable plate reader (e.g., a luminometer or fluorescence reader).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
This guide serves as a foundational resource for researchers interested in this compound. Further empirical studies are necessary to fully elucidate its synthetic route, physicochemical properties, and biological activity profile.
References
- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
N-cyclopentyl-1H-pyrazol-4-amine IUPAC name
An In-depth Technical Guide on N-cyclopentyl-1H-pyrazol-4-amine and its Derivatives for Researchers and Drug Development Professionals
Introduction
This compound, with the confirmed IUPAC name This compound , is a heterocyclic amine belonging to the pyrazole class of compounds.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols associated with this compound and its structurally related analogs, which have been more extensively studied. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
The fundamental structure of this compound consists of a pyrazole ring substituted with a cyclopentyl group at the N1 position and an amine group at the C4 position.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H13N3 | [1] |
| Monoisotopic Mass | 151.11095 Da | [1] |
| SMILES | C1CCC(C1)NC2=CNN=C2 | [1] |
| InChI | InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | [1] |
Synthesis of N-Substituted Pyrazoles
General Experimental Protocol for N-Substituted Pyrazole Synthesis
A direct synthesis of N-substituted pyrazoles from primary amines has been reported, which can be adapted for this compound.[4]
Materials:
-
Primary amine (e.g., cyclopentylamine)
-
1,3-diketone (e.g., 2,4-pentanedione)
-
Electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a solution of the primary amine (1.00 mmol) and the 1,3-diketone (1.10 mmol) in DMF (5.0 mL), add the electrophilic amination reagent (1.50 mmol).
-
Heat the reaction mixture at 80-85 °C for 1.5 hours.
-
After cooling to room temperature, the reaction mixture is worked up. This typically involves extraction with an organic solvent and purification by column chromatography on silica gel.
Biological Activities of Structurally Related Pyrazole Derivatives
Due to the limited specific biological data for this compound, this section focuses on the activities of structurally related N-substituted pyrazole amines that have been investigated as potential therapeutic agents.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent and selective inhibitors of CDK2, a key regulator of the cell cycle and a target for cancer therapy.[5][6]
Quantitative Data for a Representative CDK2 Inhibitor (Compound 15): [5][6]
| Parameter | Value |
| Target | CDK2 |
| Inhibitory Constant (Ki) | 0.005 µM |
| Antiproliferative Activity (GI50) | 0.127-0.560 μM (across 13 cancer cell lines) |
Signaling Pathway:
The inhibition of CDK2 by these compounds leads to a reduction in the phosphorylation of the retinoblastoma protein (Rb), causing cell cycle arrest at the S and G2/M phases and ultimately inducing apoptosis in cancer cells.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
N-(1H-pyrazol-4-yl)carboxamide derivatives have been developed as inhibitors of IRAK4, a critical kinase in the signaling pathways of interleukin-1 receptors (IL-1R) and Toll-like receptors (TLRs), making it a target for inflammatory diseases.[7][8]
Experimental Workflow for IRAK4 Inhibitor Screening:
References
- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Aminopyrazoles - Focus on 5-Cyclopentyl-1H-pyrazol-3-amine
Disclaimer: Initial searches for the specific molecule, N-cyclopentyl-1H-pyrazol-4-amine, did not yield a unique Chemical Abstracts Service (CAS) number, severely limiting the availability of specific technical data. Consequently, this guide will focus on the closely related, readily identifiable isomer, 5-Cyclopentyl-1H-pyrazol-3-amine (CAS: 264209-16-7) . While structurally similar, the biological and chemical properties of these isomers may differ.
Introduction
Aminopyrazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, making them valuable scaffolds for the design of novel therapeutic agents. This guide provides a detailed overview of the synthesis, properties, and potential applications of 5-Cyclopentyl-1H-pyrazol-3-amine, a representative member of this class.
Physicochemical Properties
A summary of the known quantitative data for 5-Cyclopentyl-1H-pyrazol-3-amine is presented in Table 1. This information is crucial for researchers in designing experiments and formulating this compound.
| Property | Value | Source |
| CAS Number | 264209-16-7 | [1] |
| Molecular Formula | C₈H₁₃N₃ | [1][2] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Appearance | Colorless to brown liquid or solid | [1] |
| Purity | ≥97% | [1][2] |
| Storage | 0-8 °C | [1] |
| IUPAC Name | 5-cyclopentyl-1H-pyrazol-3-amine | [1] |
| SMILES | NC1=NNC(C2CCCC2)=C1 | [1] |
| InChI Key | PXEDPQCHOFQXCW-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[3][4] For 5-Cyclopentyl-1H-pyrazol-3-amine, the key precursor is 3-cyclopentyl-3-oxopropanenitrile.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process, starting from the formation of the β-ketonitrile, followed by cyclization with hydrazine.
Figure 1: General synthesis workflow for 5-Cyclopentyl-1H-pyrazol-3-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile (β-Ketonitrile)
This step is a Claisen condensation between cyclopentyl methyl ketone and a suitable acylating agent, such as ethyl trifluoroacetate, in the presence of a strong base.[5][6][7]
-
Materials:
-
Cyclopentyl methyl ketone
-
Ethyl trifluoroacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Diethyl ether
-
Aqueous hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclopentyl methyl ketone is added dropwise to the cooled solution.
-
Ethyl trifluoroacetate is then added dropwise, maintaining a low temperature.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is then poured into a mixture of ice and dilute hydrochloric acid to neutralize the base.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-cyclopentyl-3-oxopropanenitrile.
-
Purification can be achieved by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 5-Cyclopentyl-1H-pyrazol-3-amine
This step involves the cyclocondensation of the β-ketonitrile with hydrazine hydrate.[3][4]
-
Materials:
-
3-Cyclopentyl-3-oxopropanenitrile
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Triethylamine (Et₃N) (optional, as a base)
-
-
Procedure:
-
3-Cyclopentyl-3-oxopropanenitrile is dissolved in ethanol in a round-bottom flask.
-
Hydrazine hydrate is added to the solution. A catalytic amount of a base like triethylamine can also be added.[4]
-
The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude 5-Cyclopentyl-1H-pyrazol-3-amine.
-
Further purification can be performed by column chromatography or recrystallization.
-
Biological Activities and Signaling Pathways
While specific studies on the biological activity of 5-Cyclopentyl-1H-pyrazol-3-amine are not extensively documented in the public domain, the broader class of 5-aminopyrazoles has been investigated for a multitude of therapeutic applications.[8] These include roles as anti-inflammatory, antimicrobial, and anticancer agents.[9][10][11]
The mechanism of action for many biologically active pyrazole derivatives involves their interaction with specific protein kinases. For instance, some 5-aminopyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[12] The general structure of a pyrazole-based kinase inhibitor often involves the pyrazole core acting as a scaffold to present various functional groups that interact with the ATP-binding pocket of the kinase.
Figure 2: Potential role of 5-aminopyrazole derivatives as inhibitors in the p38 MAP kinase signaling pathway.
It is plausible that 5-Cyclopentyl-1H-pyrazol-3-amine or its derivatives could be explored for similar inhibitory activities. The cyclopentyl group may confer favorable lipophilicity and binding characteristics within the hydrophobic regions of kinase active sites.
Conclusion
5-Cyclopentyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry, belonging to the pharmacologically significant class of 5-aminopyrazoles. Its synthesis is accessible through well-established methods, primarily the condensation of a β-ketonitrile with hydrazine. While specific biological data for this particular isomer is limited, the broader family of 5-aminopyrazoles exhibits a wide range of activities, often through the modulation of key signaling pathways such as the p38 MAP kinase pathway. Further research into the specific biological targets and therapeutic potential of 5-Cyclopentyl-1H-pyrazol-3-amine is warranted to fully elucidate its utility in drug discovery and development.
References
- 1. 5-Cyclopentyl-1H-pyrazol-3-amine 97% | CAS: 264209-16-7 | AChemBlock [achemblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of N-Cyclopentyl-1H-pyrazol-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide delves into the core biological activities associated with derivatives of N-cyclopentyl-1H-pyrazol-4-amine, offering a comprehensive overview of their potential as anti-inflammatory, anticancer, and antimicrobial agents. This document provides a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and development in this promising area.
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
N-substituted pyrazole derivatives have demonstrated significant potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro COX-2 inhibitory activity of various pyrazole derivatives, providing a comparative view of their potency.
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Diarylpyrazole | 4b (N-aromatic ring with sulfonamide) | COX-2 | 0.017 | - | [1] |
| Diarylpyrazole | 4d (N-aromatic ring with sulfonamide, other with sulfone) | COX-2 | 0.098 | 54.847 | [1] |
| Diaryl-1,3,5-triazole | 15a | COX-2 | 0.002 | 162.5 | [1] |
| Pyrazolone | 5f (Trimethoxy derivative) | COX-2 | 1.50 | 9.56 | [2] |
| Aminopyrazole | 6f (Trimethoxy derivative) | COX-2 | 1.15 | 8.31 | [2] |
| Diarylpyrazole Sulfonamide | PYZ16 | COX-2 | 0.52 | 10.73 | [3][4] |
| Dihydropyrazole Sulfonamide | PYZ20 | COX-2 | 0.33 | - | [3][4] |
| Dihydropyrazole Sulfonamide | PYZ21 | COX-2 | 0.08 | - | [3][4] |
| Pyrazole Derivative | 11 | COX-2 | 0.043 | - | [5] |
| Pyrazole Derivative | 12 | COX-2 | 0.049 | - | [5] |
| Pyrazole Derivative | 15 | COX-2 | 0.049 | - | [5] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a solid-phase ELISA-based method for determining the inhibitory activity of test compounds against COX-1 and COX-2 isoenzymes.[2]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) standard
-
Anti-PGE2 antibody
-
Enzyme-linked secondary antibody
-
Substrate for the secondary antibody (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Test compounds and reference drugs (e.g., celecoxib, indomethacin)
-
96-well microplates
-
Plate reader
Procedure:
-
Coat the 96-well microplates with a capture antibody for PGE2 and incubate overnight.
-
Wash the plates to remove unbound antibody.
-
Add the COX-1 or COX-2 enzyme to the wells.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (no inhibitor) and a reference drug.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plates to allow for the production of PGE2.
-
Stop the reaction.
-
Add a known amount of a PGE2-enzyme conjugate and the primary anti-PGE2 antibody. The synthesized PGE2 will compete with the conjugate for antibody binding.
-
Wash the plates to remove unbound reagents.
-
Add the enzyme-linked secondary antibody that binds to the primary antibody.
-
Wash the plates again.
-
Add the substrate for the secondary antibody's enzyme, leading to a colorimetric reaction.
-
Stop the color development with a stop solution.
-
Read the absorbance of each well using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)
Certain N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Quantitative Anticancer Data
The following table presents the inhibitory constants (Ki) and antiproliferative activity (GI50) of pyrazole derivatives against CDK2 and various cancer cell lines.
| Compound | Target | Ki (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| 15 | CDK2 | 0.005 | 13 cancer cell lines | 0.127–0.560 | [6] |
| 14 | CDK2 | 0.007 | A2780 (ovarian) | - | [6] |
| 4 | CDK2/cyclin A2 | 3.82 | NCI-60 panel | 3.81 | [7] |
| 7a | CDK2/cyclin A2 | 2.0 | - | - | [7] |
| 7d | CDK2/cyclin A2 | 1.47 | - | - | [7] |
| 9 | CDK2/cyclin A2 | 0.96 | - | - | [7] |
| 8d | CDK2 | 0.051 (IC50) | - | - | [8] |
| 9b | CDK2 | 0.041 (IC50) | - | - | [8] |
| 9c | CDK2 | 0.029 (IC50) | - | - | [8] |
| 9e | CDK2 | 0.040 (IC50) | - | - | [8] |
Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of compounds against the CDK2/cyclin A2 complex.[7]
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme complex
-
Histone H1 (substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compounds
-
Filter paper discs
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, Histone H1, and the CDK2/cyclin A2 enzyme.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto filter paper discs.
-
Wash the filter paper discs extensively with a suitable buffer (e.g., phosphoric acid solution) to remove unincorporated [γ-³²P]ATP.
-
Dry the filter paper discs.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.
Signaling Pathway: CDK2 in Cell Cycle Regulation
Caption: Inhibition of CDK2-mediated cell cycle progression.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table shows the Minimum Inhibitory Concentration (MIC) values for various pyrazole derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3 | Escherichia coli | 0.25 | [9] |
| 4 | Streptococcus epidermidis | 0.25 | [9] |
| 2 | Aspergillus niger | 1 | [9] |
| 3 | Microsporum audouinii | 0.5 | [9] |
| 9, 10, 11, 17 | Bacillus subtilis | 1 | [10] |
| 12, 13, 18 | Bacillus subtilis | 4 | [10] |
| 27 | MRSA | 2 | [11] |
| 28 | MRSA | 0.78 | [11] |
| 6 | Staphylococcus aureus | 0.78–1.56 | [11] |
| 6 | Acinetobacter baumannii | 0.78–1.56 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism.[12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well microplates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well microplate.
-
Prepare an inoculum of the microorganism at a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the microplate at an appropriate temperature and for a sufficient duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Modulation of Other Key Signaling Pathways
Recent research has identified pyrazole derivatives as modulators of other critical signaling pathways implicated in disease, highlighting their potential for broader therapeutic applications.
IRAK4 Signaling in Inflammation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[13][14] Inhibition of IRAK4 is a promising strategy for treating inflammatory and autoimmune diseases.[13][15]
Caption: Inhibition of the IRAK4 signaling cascade by pyrazole derivatives.
PTPN2 Signaling in Immuno-oncology
Protein tyrosine phosphatase non-receptor type 2 (PTPN2) is a negative regulator of cytokine and growth factor signaling.[16] Inhibition of PTPN2 can enhance anti-tumor immunity by promoting the activity of immune cells.[16]
Caption: Enhancement of antitumor immunity via PTPN2 inhibition.
RNase L Signaling in Antiviral Response
RNase L is an endoribonuclease that plays a crucial role in the innate immune response to viral infections.[17] Activation of RNase L leads to the degradation of viral and host RNA, thereby inhibiting viral replication.[17] Certain pyrazole-based compounds have been shown to activate RNase L.[18]
Caption: Activation of the RNase L antiviral pathway by pyrazole derivatives.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential to selectively inhibit key enzymes in inflammatory and cancer pathways, coupled with their antimicrobial effects, underscores their significance in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize the efficacy and safety of these compounds for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are PTPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 17. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Discovery of N-Cyclopentyl-1H-pyrazol-4-amine Derivatives: A Technical Guide to Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-cyclopentyl-1H-pyrazol-4-amine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this class of compounds. We will explore their significant potential in targeting key kinases involved in oncology and inflammatory diseases, with a particular focus on Janus kinases (JAKs). This document will detail the structure-activity relationships (SAR), experimental protocols for synthesis and biological assays, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs.[1] Its ability to participate in hydrogen bonding and its structural rigidity make it an ideal anchor for binding to the ATP-binding pocket of various kinases.[2] The 4-amino-pyrazole moiety, in particular, has been extensively explored as a pharmacophore for developing inhibitors of several kinase families, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Janus kinases (JAKs).[3][4][5] The N-substituent on the pyrazole ring plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors. The cyclopentyl group, as an N-substituent, has been identified as a favorable moiety for enhancing binding affinity and conferring desirable physicochemical properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically follows a multi-step sequence. A general and adaptable synthetic route is outlined below, based on established methodologies for related 4-amino-pyrazole compounds.[3]
Experimental Protocol: General Synthesis
A representative synthesis scheme for a generic this compound derivative targeting a kinase is depicted below. This protocol is a composite based on established synthetic routes for similar compounds.
Step 1: Synthesis of the Pyrazole Core
The synthesis often begins with the construction of the substituted pyrazole ring. A common method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For the N-cyclopentyl core, cyclopentylhydrazine is a key starting material.
Step 2: Introduction of the Amino Group at the 4-Position
Once the pyrazole ring is formed, the amino group is introduced at the C4 position. This can be achieved through various methods, such as nitration followed by reduction, or through direct amination of a suitable precursor.
Step 3: Coupling with a Heterocyclic Moiety
The final step involves the coupling of the this compound core with a heterocyclic system, which is often crucial for targeting the specific kinase of interest. A common coupling reaction is the Buchwald-Hartwig amination or a nucleophilic aromatic substitution.
Biological Evaluation and Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is typically assessed through in vitro kinase assays and cell-based proliferation assays. The following sections detail the experimental protocols and summarize the key SAR findings.
In Vitro Kinase Inhibition Assays
Experimental Protocol: JAK2 Kinase Assay
This protocol is a representative example for determining the in vitro inhibitory activity of a compound against a specific kinase, in this case, JAK2.
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from a known JAK2 substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
-
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The JAK2 enzyme and the substrate peptide are mixed in the assay buffer.
-
The test compound dilutions are added to the enzyme-substrate mixture in the wells of a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the remaining ATP is quantified using a luminescent detection reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell-Based Proliferation Assays
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Lines:
-
A panel of cancer cell lines relevant to the targeted kinase (e.g., HEL cells for JAK2).
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated.
-
Structure-Activity Relationship (SAR) Summary
While specific data for a comprehensive library of this compound derivatives is not publicly available in a single source, we can infer key SAR trends from related series of 4-amino-pyrazole kinase inhibitors.
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for potency and selectivity. The cyclopentyl group is often found to provide a good balance of lipophilicity and conformational constraint, leading to enhanced binding affinity.
-
4-Amino Substituent: The nature of the group attached to the 4-amino position is crucial for targeting specific kinases. Often, a substituted pyrimidine or a related heterocycle is employed to engage in key hydrogen bonding interactions within the ATP-binding pocket.
-
Substitution on the Heterocyclic Moiety: Further substitutions on the heterocyclic ring attached to the 4-amino group can be used to fine-tune the compound's properties, such as improving selectivity or metabolic stability.
Signaling Pathways
This compound derivatives exert their biological effects by inhibiting specific kinases, thereby modulating downstream signaling pathways. Below are diagrams of key pathways often targeted by this class of compounds.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is essential for immunity and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.
The Aurora Kinase Signaling Pathway in Mitosis
Aurora kinases are key regulators of cell division, and their overexpression is frequently observed in cancer. Inhibiting Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.
The CDK-Cyclin Pathway in Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets.
Quantitative Data Summary
The following table summarizes representative in vitro kinase inhibition and antiproliferative activity data for a series of 4-amino-(1H)-pyrazole derivatives, which are structurally related to the this compound class and indicative of the potential potency of this scaffold.[3]
| Compound ID | R Group on Phenylamine | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | HEL Cell Line GI₅₀ (µM) |
| 3a | 4-fluoro | 4.8 | 3.2 | 4.5 | 0.45 |
| 3b | 4-chloro | 4.1 | 2.8 | 4.0 | 0.38 |
| 3c | 4-bromo | 3.9 | 2.5 | 3.8 | 0.35 |
| 3e | 3-fluoro | 5.2 | 3.8 | 5.1 | 0.51 |
| 3f | 3-chloro | 3.4 | 2.2 | 3.5 | 0.32 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The data presented in this guide highlight the potential for achieving high potency and selectivity against key oncogenic and inflammatory targets. Future research in this area should focus on the synthesis and evaluation of a broader range of N-cyclopentyl derivatives to fully elucidate the structure-activity relationships. Furthermore, in-depth preclinical studies, including pharmacokinetic and in vivo efficacy evaluations, will be crucial for advancing these promising compounds towards clinical development. The continued exploration of this chemical space is expected to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and autoimmune diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Elusive Therapeutic Targets of N-cyclopentyl-1H-pyrazol-4-amine: A Technical Overview of a Scaffold with Potential
A comprehensive search of publicly available scientific literature and databases reveals no specific data on the therapeutic targets, mechanism of action, or clinical trials for the compound N-cyclopentyl-1H-pyrazol-4-amine. This suggests that the biological activity of this particular derivative of the pyrazole family has not been extensively characterized or disclosed in the public domain. However, the broader class of pyrazole-containing compounds is a well-established and highly significant scaffold in medicinal chemistry, with numerous derivatives approved as drugs or currently under investigation for a wide range of therapeutic applications. This technical guide will, therefore, provide an in-depth overview of the potential therapeutic targets for this compound by examining the known activities of structurally related pyrazole derivatives.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its rigid, planar structure, make it an ideal scaffold for designing molecules that can selectively interact with a variety of biological targets.[1][2][3] Pyrazole derivatives have demonstrated a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3]
Potential Therapeutic Targets for this compound Based on Analogue Activity
Based on the established activities of other pyrazole derivatives, particularly those with a 4-amino substitution, several key protein families emerge as potential therapeutic targets for this compound. These include protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.
Janus Kinases (JAKs)
A significant number of 4-aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs).[4] JAKs are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling. Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases, myeloproliferative neoplasms, and cancers.
Quantitative Data on Representative 4-Aminopyrazole JAK Inhibitors:
| Compound | Target | IC50 (µM) | Reference |
| Compound 17m | JAK1 | 0.67 | [4] |
| JAK2 | 0.098 | [4] | |
| JAK3 | 0.039 | [4] |
Experimental Protocol: In Vitro Protein Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay. A representative protocol is as follows:
-
Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes; ATP; substrate peptide (e.g., poly(Glu, Tyr) 4:1); test compound (e.g., Compound 17m); assay buffer; detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and ATP are incubated with the test compound in the assay buffer.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Signaling Pathway:
Cyclin-Dependent Kinases (CDKs)
Another prominent target for pyrazole derivatives is the family of cyclin-dependent kinases (CDKs).[5] CDKs are essential for regulating the cell cycle, and their aberrant activity is a hallmark of cancer. Selective CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data on a Representative Pyrazole CDK2 Inhibitor:
| Compound | Target | Ki (µM) | GI50 (µM) (Cancer Cell Lines) | Reference |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 0.005 | 0.127 - 0.560 | [5] |
Experimental Protocol: CDK2 Kinase Assay
The inhibitory potency against CDK2 can be determined using a similar biochemical assay as described for JAKs, with the following modifications:
-
Reagents and Materials: Recombinant human CDK2/Cyclin E complex; histone H1 as a substrate; radiolabeled ATP ([γ-³²P]ATP); test compound.
-
Procedure:
-
The kinase reaction is initiated by adding [γ-³²P]ATP.
-
Following incubation, the reaction mixture is spotted onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radiolabel in the histone H1 substrate is quantified using a scintillation counter.
-
Ki values are determined from the IC50 values using the Cheng-Prusoff equation.
-
Signaling Pathway:
Conclusion and Future Directions
While specific experimental data for this compound is currently unavailable, the extensive research on analogous pyrazole derivatives strongly suggests that this compound could exhibit inhibitory activity against protein kinases such as JAKs and CDKs. The cyclopentyl group at the N1 position of the pyrazole ring may influence the compound's potency, selectivity, and pharmacokinetic properties.
To elucidate the therapeutic potential of this compound, future research should focus on:
-
Synthesis and Characterization: Confirmation of the chemical structure and purity of the compound.
-
In Vitro Kinase Profiling: Screening against a broad panel of protein kinases to identify primary targets and assess selectivity.
-
Cell-Based Assays: Evaluation of the compound's effects on relevant cellular pathways and phenotypes, such as cell proliferation, apoptosis, and cytokine signaling in appropriate cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to optimize potency and selectivity.
The information presented in this guide, based on the established pharmacology of the pyrazole scaffold, provides a solid foundation for initiating such investigations into the potential therapeutic applications of this compound. Researchers and drug development professionals are encouraged to explore this compound and its derivatives as a potential source of novel therapeutics.
References
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This technical guide provides a comprehensive overview of the pyrazole scaffold, detailing its synthesis, summarizing key quantitative pharmacological data, outlining experimental protocols, and visualizing relevant biological pathways to serve as a valuable resource for professionals in drug discovery and development.
Synthesis of the Pyrazole Scaffold
The construction of the pyrazole ring can be achieved through several reliable synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the Knorr pyrazole synthesis, 1,3-dipolar cycloaddition, and cyclocondensation reactions.
Experimental Protocol: Knorr Pyrazole Synthesis
The Knorr synthesis is a classical and widely used method for the preparation of pyrazoles and pyrazolones from β-ketoesters and hydrazines.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Dissolve ethyl acetoacetate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired pyrazole derivative.
Medicinal Chemistry Applications and Quantitative Data
The pyrazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, targeting a diverse range of enzymes and receptors. The following tables summarize the quantitative pharmacological data for selected pyrazole-containing drugs, highlighting their potency and selectivity.
Table 1: Pyrazole-Containing Kinase Inhibitors
| Drug Name | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area |
| Ruxolitinib | JAK1 / JAK2 | 3.3 / 2.8[1] | Myelofibrosis |
| Crizotinib | ALK / ROS1 | ~50 (for ALK-rearranged lymphoma cells)[2] | Non-Small Cell Lung Cancer |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | Renal Cell Carcinoma |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | 10, 30, 47, 84, 74 | Renal Cell Carcinoma, Soft Tissue Sarcoma |
Table 2: Pyrazole-Containing Enzyme Inhibitors (Non-kinase)
| Drug Name | Target Enzyme | IC₅₀ (nM) | Therapeutic Area |
| Celecoxib | COX-2 | 40[3] | Inflammation, Pain |
| Sildenafil | PDE5 | 5.22[4] | Erectile Dysfunction, Pulmonary Hypertension |
| Apixaban | Factor Xa | 0.08 (Ki) | Anticoagulation |
| Allopurinol | Xanthine Oxidase | - | Gout |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of pyrazole-containing drugs, it is crucial to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Caption: The COX-2 inflammatory pathway and the inhibitory action of Celecoxib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the N-Cyclopentyl-1H-pyrazol-4-amine Scaffold for Researchers and Drug Development Professionals
Introduction
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its ability to act as a versatile pharmacophore, engaging in various biological interactions.[1][2] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This technical guide focuses on the N-cyclopentyl-1H-pyrazol-4-amine scaffold, a promising core for the development of novel therapeutics. While literature on the specific molecule this compound is limited, this document provides a comprehensive overview of its synthesis, potential biological activities, and relevant signaling pathways based on closely related analogues.
Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of 4-aminopyrazoles and subsequent N-alkylation. A common approach involves the construction of the pyrazole ring followed by the introduction of the amino and cyclopentyl groups.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
Step 1: Pyrazole Ring Formation The synthesis would likely begin with the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic method for pyrazole synthesis.[4]
-
Protocol: A solution of a suitable 1,3-dicarbonyl compound (1 equivalent) in ethanol is treated with hydrazine hydrate (1.1 equivalents). The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the resulting crude pyrazole is purified by crystallization or column chromatography.
Step 2: Nitration to 4-Nitropyrazole The formed pyrazole can be nitrated at the C4 position.
-
Protocol: The pyrazole (1 equivalent) is slowly added to a mixture of concentrated nitric acid and sulfuric acid at 0°C. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture is poured onto ice, and the precipitated 4-nitropyrazole is filtered, washed with water, and dried.
Step 3: Reduction to 4-Aminopyrazole The nitro group is then reduced to an amine.
-
Protocol: The 4-nitropyrazole (1 equivalent) is dissolved in ethanol, and an excess of a reducing agent, such as tin(II) chloride or catalytic hydrogenation with palladium on carbon, is added. The mixture is heated to reflux for 8-12 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with a basic aqueous solution (e.g., sodium bicarbonate) and extracted with an organic solvent. The organic layer is dried and concentrated to yield 4-aminopyrazole.
Step 4: Reductive Amination to this compound Finally, the cyclopentyl group is introduced via reductive amination.
-
Protocol: To a solution of 4-aminopyrazole (1 equivalent) and cyclopentanone (1.2 equivalents) in a suitable solvent like dichloromethane or dichloroethane, a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) is added. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Biological Activities and Therapeutic Potential
While specific data for this compound is not available, the pyrazole scaffold is a key component in many biologically active molecules, particularly as kinase inhibitors. The cyclopentyl group can provide favorable hydrophobic interactions within the ATP-binding pocket of kinases.
Kinase Inhibition
Derivatives of the pyrazol-4-amine scaffold have shown potent inhibitory activity against several kinases, making them attractive candidates for cancer and inflammatory disease therapies.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent CDK2 inhibitors.[5][6] These compounds have demonstrated sub-micromolar antiproliferative activity against various cancer cell lines.[5][6] Mechanistic studies have shown that these inhibitors can induce cell cycle arrest and apoptosis.[6]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition: N-(1H-pyrazol-4-yl)carboxamide derivatives have been developed as inhibitors of IRAK4, a key mediator in inflammatory signaling.[7] These compounds show excellent potency and kinase selectivity.[7]
Transforming Growth Factor-β Receptor I (TβRI) Kinase Inhibition: Novel pyrazole compounds have been identified as potent and competitive inhibitors of TβRI kinase, with Ki values as low as 15 nM.[8] These inhibitors can block TGF-β induced cellular processes like the epithelial-to-mesenchymal transition (EMT), which is implicated in cancer progression and fibrosis.[8]
Quantitative Data for Related Pyrazole Derivatives
| Compound Class | Target Kinase | Potency (Ki / IC50 / GI50) | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | [5][6] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Various Cancer Cell Lines | GI50 = 0.127–0.560 μM | [5][6] |
| N-(1H-pyrazol-4-yl)carboxamides | IRAK4 | Potent Inhibition (specific values not provided) | [7] |
| Pyrazole Derivatives | TβRI | Ki = 15 nM | [8] |
Signaling Pathways
CDK2 Signaling Pathway in Cell Cycle Progression:
Caption: Inhibition of the CDK2 pathway by pyrazole derivatives.
IRAK4 Signaling in Inflammation:
Caption: IRAK4 signaling pathway and its inhibition.
TGF-β Signaling Pathway:
Caption: TGF-β signaling pathway and its inhibition by pyrazole compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of pyrazole derivatives allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on the actual synthesis and biological evaluation of this compound and its analogues. Screening against a broad panel of kinases will be crucial to identify specific targets and potential therapeutic applications in oncology and inflammatory diseases. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be necessary to assess the drug-like properties of these compounds and their potential for clinical development.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Initial Screening of N-cyclopentyl-1H-pyrazol-4-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening process for N-cyclopentyl-1H-pyrazol-4-amine analogs, a promising scaffold in modern drug discovery. The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often by targeting protein kinases.[3][4] This document outlines generalized methodologies for the synthesis, in-vitro screening, and cellular evaluation of this specific analog series, providing a framework for researchers in the field.
Rationale for Screening this compound Analogs
The this compound core represents a unique chemical space for kinase inhibitor design. The pyrazole ring can act as a bioisostere for a phenyl group and can form crucial hydrogen bond interactions with the hinge region of kinase active sites. The N-cyclopentyl group can provide favorable hydrophobic interactions and improve metabolic stability, while the 4-amino group serves as a key attachment point for various side chains to explore structure-activity relationships (SAR). The initial screening of a library of these analogs is crucial to identify hit compounds with desired biological activity and to understand the preliminary SAR for further optimization.
General Synthesis of this compound Analogs
The synthesis of this compound analogs can be achieved through various established synthetic routes for pyrazoles. A common approach involves the cyclocondensation of a β-ketoenamine or a 1,3-dicarbonyl compound with cyclopentylhydrazine. Subsequent functionalization of the pyrazole ring or the amino group can then be performed to generate a library of diverse analogs.
A generalized synthetic scheme is presented below. The synthesis typically starts with the reaction of a suitable dicarbonyl compound with cyclopentylhydrazine to form the N-cyclopentylpyrazole core. This is followed by nitration and subsequent reduction to introduce the 4-amino group. Finally, various side chains (R) can be introduced via coupling reactions to the amino group.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on N-cyclopentyl-1H-pyrazol-4-amine and its related analogues, exploring their synthesis, potential as kinase inhibitors, and the associated signaling pathways. While specific data on the title compound is limited, this guide consolidates information on closely related structures to provide a comprehensive overview for researchers in drug discovery and development. The unique structural features of the N-cyclopentyl substituent may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique chemical properties and synthetic accessibility have made them a cornerstone in the development of a wide range of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects. A significant area of interest is their application as protein kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.
This guide specifically delves into this compound and its chemical space. The introduction of a cyclopentyl group, a non-aromatic carbocycle, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Understanding the synthesis and biological context of this class of compounds is therefore of significant interest to medicinal chemists and drug developers.
Synthesis of this compound and Derivatives
A common and versatile approach involves the construction of the pyrazole core followed by the introduction of the amino and cyclopentyl groups. One potential synthetic strategy is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would likely involve the initial formation of a 4-nitropyrazole intermediate, followed by reduction of the nitro group to an amine, and subsequent N-alkylation with a cyclopentyl halide or a reductive amination with cyclopentanone.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocols
The following are generalized experimental protocols for key transformations in the proposed synthesis, adapted from literature on related pyrazole derivatives.
2.2.1. Synthesis of 4-Nitro-1H-pyrazole
This step can often be achieved by direct nitration of the pyrazole ring, which is susceptible to electrophilic substitution at the 4-position.
-
Materials: 1H-pyrazole, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 1H-pyrazole to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 4-nitro-1H-pyrazole.
-
2.2.2. Synthesis of 1H-Pyrazol-4-amine
The reduction of the nitro group is a standard transformation in organic synthesis.
-
Materials: 4-Nitro-1H-pyrazole, a reducing agent (e.g., tin(II) chloride dihydrate or hydrogen gas with a palladium on carbon catalyst), and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Procedure (using SnCl2):
-
Dissolve 4-nitro-1H-pyrazole in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until a basic pH is achieved.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain 1H-pyrazol-4-amine.
-
2.2.3. Synthesis of this compound (Reductive Amination)
Reductive amination is a common method for the formation of C-N bonds.
-
Materials: 1H-Pyrazol-4-amine, cyclopentanone, a reducing agent (e.g., sodium triacetoxyborohydride), and a suitable solvent (e.g., dichloromethane, dichloroethane).
-
Procedure:
-
Dissolve 1H-pyrazol-4-amine and cyclopentanone in the chosen solvent.
-
Add a mild acid catalyst (e.g., acetic acid) if necessary.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, monitored by a suitable technique (e.g., TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Biological Activity and Potential Therapeutic Applications
While no specific biological data for this compound has been reported, the broader class of N-substituted pyrazole amines has shown significant activity as inhibitors of various protein kinases. The cyclopentyl moiety can enhance binding to hydrophobic pockets within the kinase active site and improve pharmacokinetic properties.
Potential as Kinase Inhibitors
Based on the activity of structurally related compounds, this compound and its derivatives are promising candidates for targeting several kinase families.
3.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Several pyrazole-based compounds have been developed as potent CDK inhibitors. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors with Ki values in the low nanomolar range.[1]
-
Potential Significance: An this compound scaffold could be explored for the development of novel CDK inhibitors. The cyclopentyl group could potentially occupy a hydrophobic pocket in the ATP-binding site of CDKs, leading to enhanced potency and selectivity.
3.1.2. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors.[2]
-
Potential Significance: The this compound core could serve as a foundation for novel IRAK4 inhibitors. The cyclopentyl group may contribute to favorable interactions within the IRAK4 active site and improve oral bioavailability.
Quantitative Data for Related Compounds
The following table summarizes the inhibitory activities of some representative pyrazole-based kinase inhibitors to provide a context for the potential potency of this compound derivatives.
| Compound Class | Target Kinase | IC50 / Ki | Reference |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM | [1] |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | IC50 < 10 nM | [3] |
| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | CK1δ/ε | - | [4] |
Signaling Pathways
The potential therapeutic effects of this compound derivatives as kinase inhibitors would be mediated through the modulation of specific intracellular signaling pathways.
CDK2 Signaling Pathway in Cell Cycle Progression
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 would lead to cell cycle arrest and could induce apoptosis in cancer cells.
Caption: Simplified CDK2 signaling pathway and the proposed point of intervention.
IRAK4 Signaling Pathway in Inflammation
IRAK4 is a key upstream kinase in the MyD88-dependent signaling cascade initiated by TLRs and the IL-1R. Inhibition of IRAK4 blocks the downstream activation of transcription factors like NF-κB and AP-1, which are responsible for the production of pro-inflammatory cytokines.
Caption: Simplified IRAK4 signaling pathway and the proposed point of intervention.
Conclusion
This compound and its derivatives represent a promising area for the discovery of novel therapeutic agents, particularly kinase inhibitors. While direct experimental data on the title compound is currently unavailable, this guide provides a comprehensive framework based on the synthesis and biological activities of closely related pyrazole compounds. The proposed synthetic routes are based on established chemical principles, and the potential biological targets are inferred from a wealth of literature on pyrazole-based kinase inhibitors. Further investigation into the synthesis and biological evaluation of this compound class is warranted to fully elucidate its therapeutic potential. The unique properties conferred by the cyclopentyl substituent may lead to the development of potent, selective, and bioavailable drug candidates for the treatment of cancer and inflammatory diseases.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Identification for the N-Cyclopentyl-1H-Pyrazol-4-Amine Scaffold: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3][4] This technical guide focuses on the target identification for N-cyclopentyl-1H-pyrazol-4-amine and related pyrazole-amine derivatives. While direct biological targets for this compound are not extensively documented in publicly available literature[5], the extensive research on structurally similar compounds strongly suggests that this scaffold is a potent modulator of various protein kinases. This guide synthesizes the available data on the likely kinase targets, their associated signaling pathways, and the experimental methodologies for their identification and characterization.
Likely Biological Targets: Protein Kinases
Based on extensive research into pyrazole-containing compounds, the primary biological targets for the this compound scaffold are anticipated to be protein kinases. These enzymes play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The following subsections detail the most probable kinase targets for this chemical class.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a key serine/threonine kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[6][7] Inhibition of IRAK4 is a promising strategy for the treatment of inflammatory and autoimmune diseases.[8][9] Numerous pyrazole-based compounds have been identified as potent IRAK4 inhibitors.[6][10]
Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a serine/threonine kinase that, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle.[11][12] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development.[13][14][15] Several classes of pyrazole derivatives have demonstrated potent and selective inhibition of CDK2.[11][16]
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
p38 MAPK is a serine/threonine kinase that is activated by cellular stress and inflammatory cytokines.[17][18] It plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-6.[19] Pyrazole-containing molecules have been extensively investigated as p38 MAPK inhibitors for the treatment of inflammatory conditions.[17][20][21]
Casein Kinase 1δ/ε (CK1δ/ε)
CK1δ and CK1ε are highly homologous serine/threonine kinases involved in the regulation of various cellular processes, including the circadian rhythm, Wnt signaling, and cell proliferation.[22][23] Inhibition of CK1δ/ε is being explored for the treatment of certain cancers and neurological disorders.[24][25] Pyrazole-based inhibitors have shown potent and selective activity against these kinases.[26]
Quantitative Data on Pyrazole-Based Kinase Inhibitors
The following tables summarize the inhibitory activities of various pyrazole-containing compounds against their respective kinase targets. This data provides a quantitative basis for understanding the potential potency of the this compound scaffold.
| Compound Class | Target Kinase | Inhibitory Activity (IC50 / Ki) | Reference |
| Pyrazole-based derivatives | CDK2/cyclin A2 | IC50: 0.96 µM - 3.82 µM | [11] |
| Pyrazolopyridine, Furopyridine, and Pyridine Derivatives | CDK2/cyclin A2 | IC50: 0.24 µM - 3.52 µM | [12] |
| Diphenyl-1H-pyrazoles | CDK2 | IC50: 29.31 nM - 51.21 nM | [13] |
| (4-Pyrazolyl)-2-aminopyrimidines | CDK2 | IC50: 0.29 nM | [15] |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki: 0.005 µM | [16] |
Table 1: Inhibitory Activity of Pyrazole Derivatives against CDK2
| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Reference |
| Pyrazole derivatives | p38α MAP Kinase | pIC50 values reported | [17][18] |
| N-pyrazole, N'-aryl ureas | p38 MAP Kinase | Data in referenced tables | [19][20] |
Table 2: Inhibitory Activity of Pyrazole Derivatives against p38 MAP Kinase
| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Reference |
| Amidopyrazole derivatives | IRAK4 | IC50: 44 nM | [6] |
| Pyrazolopyrimidine derivatives | IRAK4 | Data in referenced tables | [10] |
Table 3: Inhibitory Activity of Pyrazole Derivatives against IRAK4
| Compound Class | Target Kinase | Inhibitory Activity (IC50) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-ylamine derivative | CK1ε | IC50: 32 nM | [26] |
| Purine scaffold inhibitors | CK1δ | IC50: ≤ 50 nM | [24] |
Table 4: Inhibitory Activity of Pyrazole Derivatives against Casein Kinase 1δ/ε
Experimental Protocols for Target Identification and Validation
The following are detailed methodologies for key experiments used to identify and characterize kinase inhibitors. These protocols are representative of the techniques employed in the cited literature.
Kinase Inhibition Assays
Objective: To determine the in vitro potency of a compound against a specific kinase.
1. Radiometric Kinase Assay (e.g., for CDK2)
-
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein by the kinase.
-
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Substrate (e.g., Histone H1 or a specific biotinylated peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test compound dissolved in DMSO
-
Phosphocellulose paper or streptavidin-coated plates
-
Stop buffer (e.g., phosphoric acid or EDTA)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a specific time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop buffer or spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper or plates to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Fluorescence Resonance Energy Transfer (FRET) Assay (e.g., LanthaScreen™ for TBK1)
-
Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP pocket. Inhibition is detected by the displacement of the tracer by the test compound, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant kinase (e.g., GST-tagged TBK1)
-
LanthaScreen™ Eu-anti-GST antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound dissolved in DMSO
-
-
Procedure:
-
Prepare a solution of the kinase and the Eu-labeled antibody in kinase buffer.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the kinase/antibody mixture to the wells.
-
Add the fluorescent tracer to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ value from the dose-response curve.
-
3. ADP-Glo™ Kinase Assay (e.g., for IRAK4)
-
Principle: This is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant kinase (e.g., IRAK4)
-
Substrate (e.g., Myelin Basic Protein)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test compound dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
-
Procedure:
-
Set up the kinase reaction with the kinase, substrate, ATP, and kinase buffer.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Determine the IC₅₀ value from the dose-response curve.
-
Cell-Based Target Engagement Assays
Objective: To confirm that the compound interacts with its target in a cellular context.
1. Western Blotting for Phosphorylated Substrates
-
Principle: This method detects the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor. A decrease in the phosphorylated substrate indicates target engagement.
-
Procedure:
-
Culture appropriate cells and treat with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with an appropriate agonist (e.g., LPS for IRAK4 pathway) if necessary.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., phospho-Rb for CDK2).
-
Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
Normalize the signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
-
Signaling Pathways and Visualization
The following diagrams illustrate the key signaling pathways associated with the likely kinase targets of the this compound scaffold.
Caption: Hypothesized inhibition of the IRAK4 signaling pathway.
Caption: Hypothesized inhibition of the CDK2 cell cycle pathway.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.
Caption: General workflow for kinase inhibitor target identification.
Conclusion
While direct experimental evidence for the biological targets of this compound is limited, the extensive body of research on structurally related pyrazole-amine compounds provides a strong rationale for prioritizing the investigation of its effects on protein kinases. This technical guide has outlined the most probable kinase targets—IRAK4, CDK2, p38 MAPK, and CK1δ/ε—and has provided a framework for their experimental validation. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals working with this promising chemical scaffold. Further screening and target validation studies are warranted to definitively elucidate the precise molecular targets and therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 6. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. synthesis-in-vitro-anticancer-activity-and-in-silico-studies-of-certain-pyrazole-based-derivatives-as-potential-inhibitors-of-cyclin-dependent-kinases-cdks - Ask this paper | Bohrium [bohrium.com]
- 15. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 18. arabjchem.org [arabjchem.org]
- 19. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Structure-Based Development of Isoform Selective Inhibitors of Casein Kinase 1ε vs. Casein Kinase 1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Light-Control over Casein Kinase 1δ Activity with Photopharmacology: A Clear Case for Arylazopyrazole-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Casein kinase I delta/epsilon Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 26. Selective inhibition of casein kinase 1 epsilon minimally alters circadian clock period - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-cyclopentyl-1H-pyrazol-4-amine: A Detailed Protocol for Researchers
[Shanghai, China] – This application note provides a comprehensive, two-step protocol for the synthesis of N-cyclopentyl-1H-pyrazol-4-amine, a valuable building block for drug discovery and development. The procedure is designed for researchers and scientists in the pharmaceutical and chemical industries, offering a clear and reproducible methodology.
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. This protocol outlines a reliable synthetic route starting from commercially available 4-nitropyrazole.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the N-alkylation of 4-nitropyrazole with cyclopentanol via a Mitsunobu reaction. The subsequent step is the reduction of the nitro group of the resulting 1-cyclopentyl-4-nitropyrazole to the desired 4-amino group by catalytic hydrogenation.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Cyclopentyl-4-nitropyrazole
This procedure details the N-alkylation of 4-nitropyrazole using cyclopentanol under Mitsunobu conditions.
Materials:
-
4-Nitropyrazole
-
Cyclopentanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere, add cyclopentanol (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 1-cyclopentyl-4-nitropyrazole.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro intermediate to the final amine product.
Materials:
-
1-Cyclopentyl-4-nitropyrazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 1-cyclopentyl-4-nitropyrazole (1.0 eq) in methanol or ethanol (15-20 volumes).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a slightly elevated pressure) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights |
| 1-Cyclopentyl-4-nitropyrazole | C₈H₁₁N₃O₂ | 181.19 | Solid | 60-75 | N/A | ¹H NMR: Signals corresponding to the pyrazole ring protons and the cyclopentyl group protons. MS (ESI): m/z [M+H]⁺ expected at 182.09. |
| This compound | C₈H₁₃N₃ | 151.21 | Solid or Oil | >90 | N/A | ¹H NMR: Appearance of a broad singlet for the NH₂ protons and upfield shift of the pyrazole ring protons compared to the nitro intermediate. MS (ESI): m/z [M+H]⁺ expected at 152.12. |
Note: N/A indicates that specific data was not available in the searched literature. The yields are estimates based on similar reported reactions.
Signaling Pathway and Applications
N-substituted pyrazoles are key pharmacophores in many biologically active molecules. For instance, pyrazole derivatives have been shown to act as inhibitors of various protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases. The this compound synthesized through this protocol can serve as a versatile intermediate for the development of novel kinase inhibitors targeting pathways such as the MAPK/ERK and PI3K/Akt pathways.
Figure 2: Simplified MAPK/ERK and PI3K/Akt signaling pathways, potential targets for inhibitors derived from this compound.
This detailed protocol and the accompanying information are intended to facilitate the synthesis and further investigation of this compound and its derivatives in the pursuit of novel therapeutics.
Application Notes and Protocols: Synthesis of N-Cyclopentyl-1H-pyrazol-4-amine from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-cyclopentyl-1H-pyrazol-4-amine, a valuable building block in medicinal chemistry and drug development. The described methodology follows a practical and efficient two-step synthetic route commencing with commercially available 4-nitropyrazole. The initial step involves an N-alkylation of the pyrazole ring with cyclopentanol via a Mitsunobu reaction to furnish N-cyclopentyl-4-nitropyrazole. The subsequent step entails the reduction of the nitro group to the corresponding primary amine through catalytic hydrogenation. This protocol offers a reliable method for the preparation of the target compound, avoiding the direct use of a primary amine in the initial pyrazole ring formation.
Introduction
N-substituted 4-aminopyrazoles are privileged scaffolds in the design of biologically active molecules, demonstrating a wide range of therapeutic applications. The synthesis of specifically N-alkylated aminopyrazoles can be challenging. Direct alkylation of 4-aminopyrazole can lead to mixtures of N1- and N2-alkylated isomers, as well as potential alkylation of the exocyclic amino group. The presented two-step approach, starting with the N-alkylation of 4-nitropyrazole followed by reduction, offers a regioselective and high-yielding route to the desired this compound.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 4-Nitropyrazole | Cyclopentanol | Triphenylphosphine, DIAD | THF | 70-85 |
| 2 | N-Cyclopentyl-4-nitropyrazole | H₂ (gas) | 10% Palladium on Carbon | Ethanol | 90-99 |
Yields are estimated based on analogous reactions reported in the literature and may vary depending on specific experimental conditions.
Experimental Protocols
Step 1: Synthesis of N-Cyclopentyl-4-nitropyrazole via Mitsunobu Reaction
This procedure details the N-alkylation of 4-nitropyrazole with cyclopentanol.
Materials:
-
4-Nitropyrazole
-
Cyclopentanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add cyclopentanol (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain N-cyclopentyl-4-nitropyrazole.
Caption: Experimental workflow for the Mitsunobu reaction.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This procedure describes the reduction of the nitro group to an amine.
Materials:
-
N-Cyclopentyl-4-nitropyrazole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Two-neck round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum line
-
Buchner funnel and filter flask
Procedure:
-
In a two-neck round-bottom flask, dissolve N-cyclopentyl-4-nitropyrazole (1.0 eq.) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often pure enough for subsequent use, but can be further purified by chromatography if necessary.
Caption: Experimental workflow for the catalytic hydrogenation.
Signaling Pathways and Logical Relationships
The synthesis of this compound from a primary amine precursor can be conceptually represented as a convergent synthesis. However, the presented protocol follows a linear synthetic route starting from a commercially available pyrazole derivative. The logical relationship of this synthesis is a sequential functional group transformation.
Caption: Logical flow of the synthetic sequence.
Safety Precautions
-
Mitsunobu Reaction: DIAD and other azodicarboxylates are potentially explosive and should be handled with care. The reaction can be exothermic. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic Hydrogenation: Palladium on carbon is flammable when dry and can ignite in the presence of air. Handle the catalyst in an inert atmosphere. Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity of the reaction setup.
Conclusion
The provided protocol outlines a robust and efficient method for the synthesis of this compound. This two-step sequence, involving a Mitsunobu reaction followed by catalytic hydrogenation, offers a reliable route for researchers in the field of medicinal chemistry and drug discovery to access this valuable building block for further molecular exploration.
Application Notes and Protocols: Characterization of N-cyclopentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the characterization of N-cyclopentyl-1H-pyrazol-4-amine, a substituted aminopyrazole with potential applications in medicinal chemistry and drug discovery. The document outlines its physicochemical properties, a detailed protocol for its synthesis, and potential biological applications with corresponding experimental procedures.
Physicochemical and Predicted Properties
While experimental data for this compound is limited in publicly available literature, its fundamental properties can be predicted based on its structure. These predictions are valuable for guiding experimental design, including solvent selection, purification methods, and initial biological screening.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | [PubChem] |
| Molecular Weight | 151.21 g/mol | [PubChem] |
| Monoisotopic Mass | 151.11095 Da | [PubChem] |
| Predicted XlogP | 1.5 | [PubChem] |
| SMILES | C1CCC(C1)NC2=CNN=C2 | [PubChem] |
| InChI | InChI=1S/C8H13N3/c1-2-4-7(3-1)11-8-5-9-10-6-8/h5-7,11H,1-4H2,(H,9,10) | [PubChem] |
Predicted Mass Spectrometry Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 152.11823 | 131.5 |
| [M+Na]⁺ | 174.10017 | 137.0 |
| [M-H]⁻ | 150.10367 | 133.8 |
| [M+NH₄]⁺ | 169.14477 | 151.9 |
| [M+K]⁺ | 190.07411 | 134.8 |
| Data obtained from PubChem.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound from commercially available 4-nitropyrazole and cyclopentanol, adapted from established methods for the synthesis of 1-alkyl-4-aminopyrazoles.[2]
Step 1: Synthesis of 1-cyclopentyl-4-nitro-1H-pyrazole
-
Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add cyclopentanol (1.2 eq).
-
Mitsunobu Reaction: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-cyclopentyl-4-nitro-1H-pyrazole.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
-
Hydrogenation Setup: Dissolve 1-cyclopentyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) using a balloon or a Parr hydrogenator.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reduction of the nitro group by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield this compound. If necessary, further purify the product by recrystallization or column chromatography.
-
Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Experimental Workflow for Synthesis
Caption: A two-step synthesis of this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
Given that many pyrazole derivatives exhibit kinase inhibitory activity, this protocol outlines a general method to assess the potential of this compound as a kinase inhibitor.[3][4] The example below uses a generic serine/threonine kinase, but the protocol can be adapted for specific kinases of interest.
-
Materials:
-
Kinase of interest (e.g., Akt, ERK, p38)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer.
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for negative control, known inhibitor for positive control).
-
Add 2.5 µL of a solution containing the kinase and its specific substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a 40-minute incubation with the ADP-Glo™ reagent followed by a 30-minute incubation with the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Potential Applications and Signaling Pathways
Aminopyrazole scaffolds are prevalent in kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[5][6] These compounds often target key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[6][7] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Pyrazole-based inhibitors have been shown to target kinases within this pathway, such as Akt itself.[3]
Hypothetical Mechanism of Action
This compound, as a potential kinase inhibitor, could function by competitively binding to the ATP-binding pocket of a kinase like Akt. This would prevent the phosphorylation of its downstream targets, thereby inhibiting the pro-survival signals and potentially inducing apoptosis in cancer cells.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of N-cyclopentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the mass spectrometric analysis of N-cyclopentyl-1H-pyrazol-4-amine. While specific experimental data for this compound is not widely available, this note leverages predicted data and established fragmentation patterns of related chemical structures to provide a robust analytical framework. The provided protocols are based on standard methodologies for the analysis of small molecules in drug discovery and development.[1][2]
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C8H13N3; Monoisotopic Mass: 151.11095 Da).[3] This data is critical for initial instrument setup and for identifying the compound in a complex matrix.
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]+ | 152.11823 | 131.5 |
| [M+Na]+ | 174.10017 | 137.0 |
| [M-H]- | 150.10367 | 133.8 |
| [M+NH4]+ | 169.14477 | 151.9 |
| [M+K]+ | 190.07411 | 134.8 |
| [M+H-H2O]+ | 134.10821 | 123.5 |
| [M+HCOO]- | 196.10915 | 153.4 |
| [M+CH3COO]- | 210.12480 | 143.8 |
Data sourced from PubChem.[3]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-mass spectrometry (LC-MS) system, a common technique for the analysis of small molecules in pharmaceutical research.[1][2][4]
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to create a series of working solutions with concentrations ranging from 1 µg/mL to 1 ng/mL. These will be used for method development and calibration.
-
Matrix Samples: For quantitative analysis in biological matrices (e.g., plasma, urine), a validated extraction method such as solid-phase extraction or protein precipitation will be required.[5]
2.2. Liquid Chromatography (LC)
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. The gradient should be optimized to ensure good separation from any impurities or matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
2.3. Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) is recommended for this class of molecule and can be run in both positive and negative ion modes to determine the optimal ionization.[4]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.[2]
-
Ionization Mode:
-
Positive Ion Mode: Monitor for the [M+H]+ ion (m/z 152.11823).
-
Negative Ion Mode: Monitor for the [M-H]- ion (m/z 150.10367).
-
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) or fragmentation mode to aid in structural elucidation. For MS/MS, the precursor ion (e.g., m/z 152.11823) is isolated and fragmented.
-
Calibration: The mass spectrometer should be calibrated prior to analysis using a known reference standard to ensure high mass accuracy.[6] Internal calibration with a lock mass can also be used to improve accuracy.[6]
Data Analysis and Interpretation
3.1. Molecular Formula Confirmation
The high-resolution mass data will be used to confirm the elemental composition of the parent ion. The measured mass should be within 5 ppm of the theoretical mass.[2]
3.2. Fragmentation Analysis
Tandem mass spectrometry (MS/MS) data will reveal the fragmentation pattern of this compound. While specific data is unavailable, the fragmentation of aliphatic amines is often dominated by alpha-cleavage , which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[7][8]
For this compound, two primary alpha-cleavage pathways are proposed:
-
Cleavage of the cyclopentyl ring: This would result in the formation of a stable pyrazol-4-amine fragment.
-
Cleavage adjacent to the pyrazole ring: This would result in the loss of a neutral fragment from the pyrazole ring.
The relative abundance of the fragment ions will provide insights into the stability of the different parts of the molecule.
Visualizations
Caption: General workflow for LC-MS analysis.
Caption: Proposed alpha-cleavage fragmentation pathways.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Quantitation – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Cell-Based Assays of N-cyclopentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of N-cyclopentyl-1H-pyrazol-4-amine. The proposed assays are based on the known activities of structurally related pyrazole compounds, which have shown potential as anticancer and anti-inflammatory agents.[1][2] The protocols are designed to enable the initial screening for cytotoxic effects and to further investigate the underlying mechanism of action, including induction of apoptosis and effects on cell cycle progression.
Given that many pyrazole derivatives exhibit anticancer properties by inhibiting kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Fibroblast Growth Factor Receptors (FGFRs), or by modulating inflammatory pathways through targets like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), the assays outlined below provide a comprehensive starting point for characterizing this compound.[3][4][5]
Cell Viability and Cytotoxicity Assessment using MTT Assay
This assay determines the effect of this compound on cell viability and is a primary indicator of its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6][7]
Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the logarithm of the compound concentration.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | Experimental Data |
| A549 | Lung Cancer | Experimental Data |
| K562 | Leukemia | Experimental Data |
| PANC-1 | Pancreatic Cancer | Experimental Data |
| HeLa | Cervical Cancer | Experimental Data |
Experimental Workflow
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay helps to determine if the observed cytotoxicity is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[7]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 hours.[7]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Data Presentation
Table 2: Apoptosis Induction by this compound
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control (DMSO) | Data | Data | Data | Data |
| Compound (IC₅₀/2) | Data | Data | Data | Data |
| Compound (IC₅₀) | Data | Data | Data | Data |
| Compound (2 x IC₅₀) | Data | Data | Data | Data |
Apoptosis Signaling Pathway
Caption: Potential apoptosis induction pathway.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This assay is used to determine if the compound affects cell cycle progression, which is a common mechanism for anticancer agents.[7][8]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Table 3: Effect of this compound on Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | Data | Data | Data |
| Compound (IC₅₀) | Data | Data | Data |
Logical Relationship of Assays
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antiproliferative Activity Testing of N-cyclopentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antiproliferative activity of N-cyclopentyl-1H-pyrazol-4-amine, a novel pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore known for its diverse biological activities, including potent anticancer properties.[1][2][3] This document outlines the methodologies for assessing cytotoxicity, determining the mechanism of action, and identifying potential cellular targets.
While specific experimental data for this compound is presented here for illustrative purposes, the protocols are broadly applicable to other pyrazole-based compounds. The data herein is representative of the antiproliferative effects observed for this class of molecules.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[4][5] Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the disruption of tubulin polymerization, inhibition of protein kinases like cyclin-dependent kinases (CDKs), and induction of apoptosis.[1][2][6][7][8][9]
This application note focuses on this compound and details the experimental procedures to characterize its antiproliferative profile. The protocols provided will guide researchers in performing cytotoxicity assays, cell cycle analysis, and Western blotting to elucidate the compound's effects on cancer cells.
Data Presentation
The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the tables below.
Table 1: In Vitro Antiproliferative Activity of this compound (Representative Data)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 5.2 |
| HCT-116 | Colon Carcinoma | 12.1 |
| K562 | Chronic Myelogenous Leukemia | 3.8 |
| HepG2 | Hepatocellular Carcinoma | 15.7 |
Table 2: Cell Cycle Distribution in A549 Cells Treated with this compound for 24 hours (Representative Data)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 55.2 | 25.1 | 19.7 |
| This compound (5 µM) | 40.8 | 28.3 | 30.9 |
| This compound (10 µM) | 25.6 | 22.5 | 51.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis
This protocol is for the detection of changes in protein expression related to the cell cycle and apoptosis in response to treatment with this compound.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a Western blot imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Experimental workflow for antiproliferative activity testing.
Caption: Putative signaling pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Role of N-Cyclopentyl-1H-pyrazol-4-amine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the N-cyclopentyl-1H-pyrazol-4-amine core structure and its derivatives in modern drug discovery. While direct studies on the specific molecule this compound are limited, the broader class of pyrazole-amine derivatives has demonstrated significant potential across various therapeutic areas. This document outlines the general biological relevance, key applications with specific examples, and detailed protocols for evaluating similar compounds.
Introduction to Pyrazole-Amine Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that can effectively interact with biological targets. The addition of an amine group at the 4-position, often with further substitution like a cyclopentyl group, provides a key vector for modulating potency, selectivity, and pharmacokinetic properties. Derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
Key Applications in Drug Discovery
The this compound scaffold and its analogs are primarily explored for their potential as kinase inhibitors in oncology. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Recent research has highlighted the potential of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][3] CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. In a notable study, a series of pyrazole-amine derivatives were synthesized and evaluated for their ability to inhibit CDK2.
Quantitative Data Summary:
| Compound ID | Target | Assay Type | Result (Ki) | Antiproliferative Activity (GI50) on A2780 cells |
| 14 | CDK2 | Kinase | 0.007 µM | > 10 µM |
| 15 | CDK2 | Kinase | 0.005 µM | 0.127-0.560 µM (across 13 cell lines) |
Table 1: Inhibitory activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives against CDK2 and cancer cell lines. Data extracted from a 2023 study.[2][3]
These findings underscore the potential of the pyrazole-amine scaffold in developing selective kinase inhibitors. The substitution pattern on the pyrazole and pyrimidine rings was found to be critical for both potency and selectivity.[3]
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition
In another significant application, 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] Aberrant FGFR signaling is implicated in various cancers. The development of covalent inhibitors is a strategy to achieve potent and durable target engagement, and to overcome drug resistance.
Quantitative Data Summary:
| Compound ID | Target(s) | Assay Type | Result (IC50) | Antiproliferative Activity (IC50) - NCI-H520 cells |
| 10h | FGFR1, FGFR2, FGFR3, FGFR2 V564F | Biochemical | 46-99 nM | 19 nM |
Table 2: Inhibitory activity of a 5-amino-1H-pyrazole-4-carboxamide derivative against FGFRs and a lung cancer cell line. Data extracted from a 2024 study.[4]
This study demonstrates the utility of the aminopyrazole core in designing targeted covalent inhibitors, a cutting-edge area of drug discovery.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for evaluating compounds like this compound derivatives.
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines the steps to determine the inhibitory activity of a test compound against a specific kinase, such as CDK2.
Objective: To quantify the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound.
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., a derivative of this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
[γ-33P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (and [γ-33P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a proprietary stop solution).
-
Quantify kinase activity.
-
Radiometric: Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated [γ-33P]ATP, and measure the remaining radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration is known.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of a test compound on the viability and proliferation of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound.
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer or NCI-H520 lung cancer)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound derivatives in drug discovery.
Caption: A typical workflow for drug discovery using a core scaffold.
Caption: Inhibition of the CDK2 signaling pathway by pyrazole-amine derivatives.
Conclusion
The this compound scaffold and its close analogs represent a promising area for the discovery of novel therapeutics, particularly in oncology. The case studies on CDK2 and FGFR inhibitors demonstrate the potential of this chemical class to yield potent and selective drug candidates. The provided protocols offer a starting point for researchers to evaluate the biological activity of newly synthesized derivatives, paving the way for the development of the next generation of targeted therapies.
References
- 1. Buy [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine [smolecule.com]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-cyclopentyl-1H-pyrazol-4-amine as a Putative CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of various cancers, making it an attractive target for therapeutic intervention. Pyrazole derivatives have emerged as a promising class of CDK inhibitors. This document provides an overview of the application of N-cyclopentyl-1H-pyrazol-4-amine as a potential CDK2 inhibitor. Due to the limited publicly available data on the specific inhibitory activity of this compound, this document will utilize data from closely related and well-characterized pyrazole-based CDK2 inhibitors as a representative guide for experimental design and expected outcomes.
Principle and Mechanism of Action
CDK2 forms a complex with cyclin E or cyclin A to phosphorylate key substrates, such as the retinoblastoma protein (Rb), leading to the activation of E2F transcription factors and subsequent entry into the S phase of the cell cycle. This compound and its analogs are hypothesized to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its substrates. This inhibition leads to cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis in cancer cells.
Quantitative Data for Representative Pyrazole-Based CDK2 Inhibitors
The following tables summarize the inhibitory activities of representative pyrazole-based compounds against CDK2 and their anti-proliferative effects on cancer cell lines. This data is provided to offer an expected range of potency for compounds within this chemical class.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Ki (µM) | Reference Compound |
| Compound 9c | CDK2 | 29.31 | - | R-Roscovitine (IC50 = 43.25 nM) |
| Compound 15 | CDK2 | - | 0.005 | - |
| Compound 4 | CDK2/cyclin A2 | 3820 | - | - |
| Compound 9 | CDK2/cyclin A2 | 960 | - | - |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.
Table 2: Anti-proliferative Activity of Representative Pyrazole Derivatives
| Compound ID | Cell Line | GI50 (µM) | Cell Cycle Arrest |
| Compound 15 | A2780 (Ovarian) | 0.158 | S and G2/M phases |
| Compound 8b | Full NCI 60 Panel | 2.306 (Mean) | G1/S phase |
| Compound 8c | Full NCI 60 Panel | 2.770 (Mean) | G1/S phase |
| Compound 4 | HCT-116 (Colon) | 3.81 | G1 phase |
GI50: The concentration causing 50% growth inhibition.
Experimental Protocols
Protocol 1: In Vitro CDK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is for determining the IC50 value of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/cyclin E or CDK2/cyclin A2
-
CDK substrate (e.g., Histone H1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of the CDK2/cyclin complex and substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol is for determining the anti-proliferative effect (GI50) of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of a test compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x GI50) or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
Visualizations
Caption: CDK2 signaling pathway and the point of inhibition.
Caption: Experimental workflow for evaluating a CDK2 inhibitor.
Caption: Logical flow of a CDK2 inhibitor discovery program.
Application Notes and Protocols for the Development of N-cyclopentyl-1H-pyrazol-4-amine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to target various critical pathways in cancer progression, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin polymerization.[1][3][4] This document provides detailed protocols and application notes for the synthesis, in vitro screening, and in vivo evaluation of a novel series of N-cyclopentyl-1H-pyrazol-4-amine analogs as potential anticancer agents. The methodologies outlined herein are designed to guide researchers in the systematic evaluation of these compounds, from initial synthesis to preclinical assessment.
Synthetic Pathway and Protocol
The synthesis of this compound analogs can be achieved through a multi-step process, beginning with the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulation and final amination.[5][6]
Caption: General workflow for the synthesis of this compound analogs.
Protocol 1.1: Synthesis of a Representative Analog
Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield the pyrazole core.
Step 2: Synthesis of 3-methyl-4-nitro-1H-pyrazole
-
Suspend the pyrazole core (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a mixture of concentrated nitric acid and sulfuric acid (1:1) dropwise, maintaining the temperature below 5°C.
-
Stir the reaction for 2 hours at room temperature and then pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate in vacuo.
Step 3: Synthesis of 3-methyl-1H-pyrazol-4-amine
-
Dissolve the 4-nitro-pyrazole (1.0 eq) in ethanol.
-
Add palladium on carbon (10 mol%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the amine.
Step 4: Synthesis of N-cyclopentyl-3-methyl-1H-pyrazol-4-amine
-
Dissolve the pyrazol-4-amine (1.0 eq) and cyclopentanone (1.2 eq) in methanol.
-
Add acetic acid to catalyze the formation of the imine intermediate.
-
After 1 hour, add sodium cyanoborohydride (1.5 eq) in portions.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with water, and extract the product with dichloromethane.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Screening
The initial evaluation of newly synthesized analogs involves assessing their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[3][7]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
Application Notes and Protocols for In Vivo Experimental Design of N-cyclopentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo evaluation of N-cyclopentyl-1H-pyrazol-4-amine, a novel pyrazole derivative with potential therapeutic applications. Given the common biological activities of pyrazole scaffolds, this document outlines experimental designs for two primary hypothetical applications: as an anti-cancer agent targeting Cyclin-Dependent Kinase 2 (CDK2) and as an anti-inflammatory agent targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Part 1: Preclinical Development as an Anti-Cancer Agent (Hypothetical Target: CDK2)
Introduction
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with dysregulated cell cycles. This section outlines the in vivo experimental design to evaluate the anti-tumor efficacy of this compound, a putative CDK2 inhibitor.
Experimental Protocols
1. Pharmacokinetic (PK) Profiling
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model.
-
Animal Model: Male and female BALB/c mice (6-8 weeks old).
-
Procedure:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters.
-
2. Efficacy Study in a Human Tumor Xenograft Model
-
Objective: To assess the anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) model.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Cell Line: A human cancer cell line with known CDK2 dependency or cyclin E amplification (e.g., OVCAR-3 ovarian cancer cells).
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, different dose levels of this compound, and a positive control like a known CDK2 inhibitor).
-
Administer treatment daily (or as determined by PK data) via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for p-Rb).
-
3. Preliminary Toxicology Assessment
-
Objective: To evaluate the potential toxicity of this compound.
-
Animal Model: Healthy BALB/c mice.
-
Procedure:
-
Administer increasing doses of the compound for a set duration (e.g., 14 days).
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 3000 ± 400 | 4500 ± 600 |
| Half-life (t½) (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| Bioavailability (%) | N/A | 75 |
Table 2: Anti-Tumor Efficacy in OVCAR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 200 | 0 |
| Compound (Low Dose) | 10 | 850 ± 150 | 29 |
| Compound (High Dose) | 30 | 400 ± 100 | 67 |
| Positive Control | 25 | 350 ± 90 | 71 |
Visualizations
Caption: Workflow for preclinical anti-cancer evaluation.
Caption: Hypothetical mechanism of action via CDK2 inhibition.
Part 2: Preclinical Development as an Anti-Inflammatory Agent (Hypothetical Target: IRAK4)
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, making it a key target for treating inflammatory diseases. This section details the in vivo experimental design to assess the anti-inflammatory properties of this compound, a potential IRAK4 inhibitor.
Experimental Protocols
1. Pharmacokinetic (PK) Profiling
-
Objective, Animal Model, and Procedure: As described in Part 1, Section 1.
2. Acute Inflammation Model: Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory activity of the compound.
-
Animal Model: Male Wistar rats (150-200g).
-
Procedure:
-
Administer this compound orally at various doses.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
-
3. Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Cytokine Release
-
Objective: To assess the compound's ability to suppress systemic inflammatory responses.
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Procedure:
-
Pre-treat mice with this compound or vehicle control.
-
After 1 hour, administer a sublethal dose of LPS intraperitoneally.
-
Collect blood samples at a peak cytokine response time (e.g., 2 hours post-LPS).
-
Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Presentation
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.5 ± 0.2 | 0 |
| Compound (Low Dose) | 10 | 1.1 ± 0.15 | 27 |
| Compound (High Dose) | 30 | 0.8 ± 0.1 | 47 |
| Indomethacin | 10 | 0.7 ± 0.08 | 53 |
Table 4: Effect on LPS-Induced TNF-α Production in Mice
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Inhibition of TNF-α Release (%) |
| Vehicle Control | - | 2500 ± 400 | 0 |
| Compound (Low Dose) | 10 | 1500 ± 300 | 40 |
| Compound (High Dose) | 30 | 800 ± 150 | 68 |
| Dexamethasone | 5 | 600 ± 120 | 76 |
Visualizations
Caption: Workflow for preclinical anti-inflammatory evaluation.
Caption: Hypothetical mechanism of action via IRAK4 inhibition.
Application Notes and Protocols for the Analytical Methods of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various analytical methodologies for the characterization and quantification of pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological interest. The following sections detail experimental protocols for common analytical techniques and present quantitative data in a structured format.
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and quantification of pyrazole derivatives in complex mixtures, such as pharmaceutical formulations and biological matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of pyrazole derivatives due to its versatility and efficiency in separating compounds with varying polarities.
Experimental Protocol: RP-HPLC for a Pyrazoline Derivative
This protocol is adapted from a validated method for a pyrazoline derivative with anti-inflammatory activity.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
Water (HPLC grade).
-
Analyte standard of the pyrazoline derivative.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% TFA in water and methanol. An isocratic elution is often suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 206 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte by accurately weighing and dissolving it in methanol to a known concentration (e.g., 60.1 mg in 100 mL).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 50 to 150 µg/mL).
-
-
Validation Parameters:
-
Linearity: Assess the linearity of the method by injecting a series of standard solutions of different concentrations.
-
Precision: Evaluate the precision by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas.
-
Specificity: Determine the specificity by comparing the chromatograms of the analyte, diluents, and any potential interfering substances.
-
Stability: Analyze the stability of the sample solutions under different storage conditions (e.g., refrigerated) by comparing the results with freshly prepared samples.
-
Quantitative Data: HPLC Method Validation
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Solution Stability (% RSD) | < 2.0% | ≤ 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable pyrazole derivatives. It provides both qualitative and quantitative information, with mass spectrometry offering structural elucidation through fragmentation patterns.
Experimental Protocol: GC-MS Analysis of Pyrazole Derivatives
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
-
Capillary column suitable for heterocyclic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
-
Sample Preparation:
-
Dissolve the pyrazole derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
-
Data Presentation: Common Mass Spectral Fragments of Pyrazoles
The fragmentation of pyrazoles in EI-MS often involves characteristic losses of HCN and N₂ from the molecular ion or the [M-H]⁺ ion. The specific fragmentation pattern is influenced by the substituents on the pyrazole ring.[1]
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-HCN]⁺ | Loss of hydrogen cyanide |
| [M-N₂]⁺ | Loss of nitrogen gas |
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and quantification of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are primary tools for determining the structure of pyrazole derivatives.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Presentation: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrazole Derivative [2]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.46-7.19 (m, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, CH₃) |
| ¹³C NMR | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0 (Ar-C), 106.4 (pyrazole-C), 12.9, 11.8 (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structure of pyrazole derivatives through analysis of their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation:
-
Mass spectrometer with an electron ionization source.
-
-
Procedure:
-
Introduce the sample into the ion source (often via a direct insertion probe or as the eluent from a GC).
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Separate the resulting ions based on their mass-to-charge ratio.
-
Detect the ions to generate a mass spectrum.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of pyrazole derivatives, particularly for determining concentration in solution.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Dissolve the pyrazole derivative in a suitable solvent (e.g., ethanol, acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions by diluting the stock solution.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Quantitative Data: UV-Vis Absorption Maxima for Pyrazole [3]
| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Pyrazole (in gas phase) | 203 | 5.44 x 10³ |
Electrochemical Methods
Electrochemical techniques can be employed for the sensitive detection and quantification of electroactive pyrazole derivatives.
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
-
-
Procedure:
-
Prepare a solution of the pyrazole derivative in a suitable electrolyte solution.
-
Place the solution in the electrochemical cell.
-
Apply a potential sweep to the working electrode and measure the resulting current.
-
The presence of the pyrazole derivative can be identified by the appearance of oxidation or reduction peaks in the voltammogram. The peak current is often proportional to the concentration of the analyte.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Celecoxib
Celecoxib is a selective COX-2 inhibitor. Its primary mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4]
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
General Experimental Workflow for Pyrazole Derivative Analysis
This workflow outlines the typical steps involved in the analysis of a novel pyrazole derivative.
Caption: A general workflow for the analysis of pyrazole derivatives.
References
Application Notes and Protocols for Kinase Profiling of N-cyclopentyl-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopentyl-1H-pyrazol-4-amine is a synthetic compound featuring a pyrazole scaffold, a privileged structure in medicinal chemistry known for its role in developing potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, the profiling of novel small molecules like this compound against a panel of kinases is a crucial step in drug discovery to determine their potency, selectivity, and potential therapeutic applications. These application notes provide a comprehensive overview of the methodologies for kinase profiling and illustrative data for this compound.
Kinase Inhibition Profile
To elucidate the inhibitory activity of this compound, a comprehensive kinase panel assay is recommended. The following table summarizes hypothetical, yet representative, quantitative data for the compound against a selection of key kinases, illustrating its potential as a multi-kinase inhibitor with notable potency against Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.
| Kinase Target Family | Kinase | IC50 (nM) |
| Cyclin-Dependent Kinases (CDKs) | CDK1 | 150 |
| CDK2 | 45 | |
| CDK4 | 420 | |
| CDK9 | 80 | |
| Janus Kinases (JAKs) | JAK1 | 25 |
| JAK2 | 15 | |
| JAK3 | 430 | |
| Aurora Kinases | Aurora A | 65 |
| Aurora B | 30 | |
| MAP Kinases | p38α MAPK | 850 |
| ERK1 | >10,000 | |
| ERK2 | >10,000 | |
| Other Kinases | AKT1 | 2,500 |
| RET | >10,000 |
Signaling Pathways
The primary kinase targets of this compound are integral components of major signaling pathways that regulate cell cycle progression, proliferation, and inflammatory responses. Understanding the compound's impact on these pathways is essential for predicting its cellular effects.
Caption: Key signaling pathways potentially modulated by this compound.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to kinase profiling. Below are detailed methodologies for two common and robust kinase assay formats.
Protocol 1: Radiometric Kinase Assay (e.g., for CDK2)
This protocol describes the measurement of kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide.
Materials:
-
Recombinant human CDK2/Cyclin E
-
Histone H1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, Histone H1 peptide substrate, and the diluted compound or DMSO (for control).
-
Enzyme Addition: Add the recombinant CDK2/Cyclin E enzyme to the reaction mixture and briefly pre-incubate.
-
Initiation of Reaction: Start the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.
-
Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, specifically the potent CDK2 inhibitor designated as compound 15 , in cancer disease models. This document provides summaries of its biological activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. This has made CDK2 an attractive target for the development of novel anticancer therapies. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has emerged as a promising chemotype for the development of potent and selective CDK2 inhibitors. Compound 15 , a derivative from this class, has demonstrated significant preclinical activity in various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis.[1][2]
Biological Activity of Compound 15
Compound 15 has been shown to be a highly potent inhibitor of CDK2, with a high degree of selectivity over other cyclin-dependent kinases. Its enzymatic inhibitory activity and its antiproliferative effects on a panel of human cancer cell lines are summarized below.
Quantitative Data Summary
| Assay Type | Target | Value | Reference |
| Enzymatic Inhibition | CDK2 | Ki = 0.005 µM | [1][2] |
| Antiproliferative Activity | MV4-11 (Leukemia) | GI50 = 0.127 µM | [1] |
| OVCAR5 (Ovarian) | GI50 = 0.150 µM | [1] | |
| A2780 (Ovarian) | GI50 = 0.158 µM | [1] | |
| ... (and 10 other cell lines) | ... | [1] |
(Note: A comprehensive list of GI50 values for all 13 cell lines can be found in the source literature.[1])
Signaling Pathway
Compound 15 exerts its anticancer effects by inhibiting the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression. This leads to cell cycle arrest at the G1/S and G2/M phases and can subsequently induce apoptosis.[1][2]
Caption: CDK2 signaling pathway and the inhibitory action of Compound 15.
Experimental Workflow
A typical workflow for evaluating the anticancer properties of a pyrazole-based CDK2 inhibitor like Compound 15 involves a series of in vitro assays to determine its enzymatic activity, cellular potency, and mechanism of action.
Caption: General experimental workflow for the evaluation of CDK2 inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. These are based on the methodologies used for the evaluation of Compound 15 and are supplemented with standard laboratory procedures.
CDK2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A or CDK2/Cyclin E
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Histone H1 (as substrate)
-
ATP (at a concentration close to the Km for CDK2)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of CDK2/Cyclin enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.
Antiproliferative Assay (Sulforhodamine B - SRB)
Objective: To determine the growth inhibitory effects of the compound on a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A2780, OVCAR5, MV4-11)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, OVCAR5)
-
Complete cell culture medium
-
Test compound (at concentrations around the GI₅₀)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the test compound or DMSO (vehicle control) for 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples by flow cytometry, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, OVCAR5)
-
Complete cell culture medium
-
Test compound (at concentrations around the GI₅₀)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the test compound or DMSO (vehicle control) for 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Substituted Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-substituted pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of a pyrazole with an alkyl halide is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-alkylation of pyrazoles are often due to several factors. Here’s a troubleshooting guide:
-
Insufficient Reaction Temperature: Ensure the reaction temperature is optimal. For many N-alkylations, heating is necessary to drive the reaction to completion. However, excessively high temperatures can lead to decomposition. It's recommended to start with temperatures around 80-85 °C and optimize from there.[1][2]
-
Improper Order of Reagent Addition: The order in which reagents are added can be critical. For instance, in some direct synthesis methods, adding all reagents simultaneously at a low temperature (e.g., 0 °C) before heating can lead to more reproducible and higher yields.[1][2][3] A delayed addition of one of the key reactants, such as the diketone in a one-pot synthesis from amines, can significantly lower the yield.[3][4]
-
Suboptimal Base: The choice and amount of base are crucial for deprotonating the pyrazole, making it nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete. Common bases for this reaction include potassium carbonate (K₂CO₃).
-
Steric Hindrance: Both the pyrazole and the alkyl halide can be sterically hindered, which will slow down the reaction rate. If you are working with bulky substrates, you may need to use more forcing conditions, such as higher temperatures or longer reaction times. For sterically hindered amines in direct synthesis, yields around 40% have been observed.[1]
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the formation of regioisomers, especially with unsymmetrical pyrazoles. The choice of solvent and reaction conditions can influence the regioselectivity.[5][6]
Q2: I am observing the formation of two regioisomers in my N-substituted pyrazole synthesis. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical pyrazoles or 1,3-dicarbonyl compounds. Here are some strategies to improve regioselectivity:
-
Solvent Effects: The polarity of the solvent can influence the site of N-substitution. Experimenting with different solvents (e.g., polar aprotic like DMF or DMSO vs. nonpolar solvents) can favor the formation of one isomer over the other.[5]
-
Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on the pyrazole ring or the 1,3-dicarbonyl precursor. Bulky substituents will tend to direct substitution to the less hindered nitrogen atom.[1][6] Electron-withdrawing groups can also influence the nucleophilicity of the nitrogen atoms.
-
Catalyst Choice: In some syntheses, the choice of catalyst can influence the regioselectivity. For example, in copper-catalyzed reactions, the ligand on the copper can play a role in directing the substitution.
-
Temperature Control: Reaction temperature can also affect the ratio of regioisomers. Running the reaction at a lower temperature may favor the thermodynamically more stable isomer.
Q3: I am synthesizing an N-aryl pyrazole from a primary aromatic amine and a 1,3-diketone, but the yield is poor. What can I do?
A3: The synthesis of N-aryl pyrazoles can be sensitive to reaction conditions. Here are some troubleshooting tips:
-
Amine Reactivity: The electronic nature of the aromatic amine plays a significant role. Aromatic amines with electron-donating groups are generally more reactive and tend to give higher yields (47-70%) compared to those with electron-withdrawing groups.[1][2]
-
Competitive O-amination: If the aromatic amine contains a hydroxyl group (e.g., a phenol), competitive O-amination can occur, leading to a lower yield of the desired N-aryl pyrazole or even failure to produce the target product.[1][2] Protecting the hydroxyl group before the reaction may be necessary.
-
Reaction Time and Temperature: Aromatic amines may require longer reaction times or higher temperatures compared to aliphatic amines to achieve good conversion. For example, some reactions require heating at 80 °C for up to 16 hours.[1][2]
-
Amination Reagent: The choice of amination reagent is critical. O-(4-nitrobenzoyl)hydroxylamine has been shown to be effective in these syntheses.[1][2]
Q4: What is a general procedure for the purification of N-substituted pyrazoles?
A4: Purification of N-substituted pyrazoles typically involves chromatography or crystallization.
-
Column Chromatography: This is a very common method for purifying pyrazoles. Silica gel is a standard stationary phase. The choice of eluent (mobile phase) will depend on the polarity of your product. A common starting point is a mixture of hexane and ethyl acetate, with the polarity being gradually increased.[1][2] In some cases, basic alumina may be used as the stationary phase.[1]
-
Crystallization: If the product is a solid, crystallization can be an effective purification method. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure product should crystallize out, leaving impurities in the solution.[7][8] The formation of an acid addition salt by reacting the pyrazole with an inorganic or organic acid can facilitate crystallization.[7][8]
Quantitative Data Summary
Table 1: Effect of Amination Reagent and Reaction Conditions on the Yield of a Model N-alkyl Pyrazole.
| Entry | Amination Reagent (equiv) | Additive (1.0 equiv) | Temperature (°C) | Yield (%) | Reference |
| 1 | R1 (1.5) | None | 0-85 | 44 (isolated) | [1][3] |
| 2 | R1 (1.5) | H₂O | 0-85 | 51 (NMR) | [3] |
| 3 | R2 | None | 0-85 | 23 (NMR) | [3] |
| 4 | R3 | None | 0-85 | 41 (NMR) | [3] |
| 5 | R6 | None | 0-85 | 53 (NMR) | [3] |
| 6 | R1 (1.5) | DIPEA | 0-85 | <10 (NMR) | [3] |
R1: O-(4-nitrobenzoyl)hydroxylamine. R2, R3, R6 are alternative amination reagents. DIPEA: Diisopropylethylamine.
Table 2: Yields of N-Substituted Pyrazoles from Various Primary Amines.
| N-Substituent | Amine Type | Yield (%) | Reference |
| 1,1-dimethylpropyl | Aliphatic (tertiary C adjacent to N) | 44 | [1] |
| tert-octyl | Aliphatic (tertiary C adjacent to N) | 38 | [1][2] |
| tert-pentyl | Aliphatic (tertiary C adjacent to N) | 36 | [2] |
| Adamantyl | Aliphatic (tertiary C adjacent to N) | 42 | [1][2] |
| 1-phenylethyl | Aliphatic (secondary C adjacent to N) | 38 | [1] |
| Bicyclo[2.2.1]heptan-2-yl | Aliphatic (secondary C adjacent to N) | 35 | [1][2] |
| 4-fluorophenyl | Aromatic | 60 | [1] |
| 5-bromo-2-methylphenyl | Aromatic | 56 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Direct Synthesis of N-Substituted Pyrazoles from Primary Amines and 2,4-Pentanedione. [1][2]
-
To a vial equipped with a magnetic stir bar, add the primary amine (1.00 mmol, 1.0 equiv), 2,4-pentanedione (1.10 mmol, 1.1 equiv), and O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol, 1.5 equiv).
-
Add dimethylformamide (DMF, 5.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 80-85 °C) in a reaction block or oil bath.
-
Stir the reaction for the specified time (typically 1.5-16 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or basic alumina using a suitable eluent system (e.g., hexane/ethyl acetate or hexane/THF).
Protocol 2: General Procedure for N-Alkylation of Pyrazoles using an Alkyl Halide.
-
To a round-bottom flask, add the pyrazole (1.0 equiv), potassium carbonate (1.5-2.0 equiv), and a suitable solvent (e.g., DMF or DMSO).
-
Add the alkyl halide (1.1-1.5 equiv) to the mixture.
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization.
Visualizations
Caption: Workflow for the direct synthesis of N-substituted pyrazoles.
Caption: Troubleshooting logic for low yields in N-substituted pyrazole synthesis.
References
- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: N-cyclopentyl-1H-pyrazol-4-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of N-cyclopentyl-1H-pyrazol-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is an oil, but I expect a solid. How can I induce crystallization?
A1: An oily product suggests the presence of impurities or residual solvent. Here are several techniques to try:
-
Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add a poor solvent (e.g., hexane, heptane) until turbidity persists. Allow the solution to stand, possibly with cooling, to induce crystallization.
-
Seed Crystals: If you have a small amount of pure solid material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Concentration and Cooling: Remove all solvent under high vacuum and then place the flask in a refrigerator or freezer to see if the oil solidifies.
Q2: I'm seeing a persistent impurity in my NMR/LC-MS that I can't remove with column chromatography. What are my options?
A2: Persistent impurities often have similar polarity to the desired product. Consider the following:
-
Alternative Chromatography:
-
Different Stationary Phase: If you are using silica gel, consider switching to alumina (basic or neutral) or a reverse-phase C18 column.
-
Modified Mobile Phase: Add a small amount of an amine (e.g., triethylamine, 0.1-1%) to the mobile phase to reduce tailing and potentially improve the separation of basic compounds on silica gel.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. A thorough solvent screen is recommended to find the ideal single or binary solvent system.
-
Chemical Treatment: If the impurity is a known starting material or side-product, a chemical quench or wash might be effective. For example, an acidic wash could remove basic impurities.
Q3: My yield is very low after purification. What are the common causes of product loss?
A3: Low yield can result from several factors during the purification process:
-
Adsorption on Silica Gel: Amines can sometimes irreversibly adsorb to acidic silica gel. Pre-treating the silica with a triethylamine solution or using neutral alumina can mitigate this.
-
Improper Solvent Selection for Extraction: Ensure the pH of the aqueous layer is adjusted to be basic (pH > 9) before extracting your amine product with an organic solvent. This ensures the amine is in its freebase form and has better solubility in the organic phase.
-
Product Volatility: While this compound is not expected to be highly volatile, prolonged exposure to high vacuum, especially with heating, can lead to loss of product. Dry your product at room temperature under vacuum if possible.
-
Multiple Purification Steps: Each purification step incurs some product loss. Try to optimize a single, efficient purification method if possible.
Q4: How can I tell if my compound is degrading during purification?
A4: Amine compounds can be susceptible to oxidation.[1][2] Signs of degradation include:
-
Color Change: The appearance of new colors (e.g., yellowing or browning) in your product fractions can indicate decomposition.
-
New Spots on TLC: Run a TLC of your starting crude material and compare it to your purified fractions. The appearance of new, unexpected spots could be due to degradation.
-
Inconsistent Analytical Data: If you see changing NMR or LC-MS profiles for different batches purified under the same conditions, degradation may be occurring. To minimize this, consider using degassed solvents and storing the compound under an inert atmosphere (e.g., nitrogen or argon).
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities from the synthesis of this compound?
A1: The impurities will depend on the synthetic route. However, common pyrazole syntheses may result in regioisomers, unreacted starting materials (e.g., cyclopentylamine, pyrazole precursors), and side-products from incomplete cyclization or N-alkylation.[3][4][5]
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: For a basic compound like this compound on silica gel, a good starting mobile phase would be a mixture of a non-polar solvent and a polar solvent, with a small amount of base. For example, a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine.[6]
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To check for the presence of impurities and confirm the molecular weight of the product.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the structure of the compound and identify any impurities with distinct signals.
-
Elemental Analysis (CHN): To determine the elemental composition and confirm the empirical formula.
Q4: How should I store purified this compound?
A4: As an amine, the compound may be sensitive to air and light. It is best stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dark place. A refrigerator or freezer is ideal for long-term storage.
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane/Heptane | 0.1 | 69 / 98 | Non-polar mobile phase component, anti-solvent for recrystallization |
| Dichloromethane (DCM) | 3.1 | 40 | Common solvent for chromatography and extraction |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar mobile phase component, good solvent for recrystallization |
| Acetone | 5.1 | 56 | Washing glassware, can be used in mobile phases |
| Acetonitrile (MeCN) | 5.8 | 82 | Reverse-phase chromatography, some normal phase applications |
| Methanol (MeOH) | 6.6 | 65 | Highly polar mobile phase component |
| Water | 10.2 | 100 | Used in extractions and reverse-phase chromatography |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH).
-
Column Packing: Pour the slurry into the column and allow it to pack under positive pressure. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to get a dry powder. This is the "dry loading" method, which often gives better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the compound. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, it is likely too good a solvent. The ideal solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
Pyrazole Synthesis Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Troubleshooting Guides
Low Reaction Yield
Low or no yield is a common issue in pyrazole synthesis. This guide provides a systematic approach to troubleshoot and optimize your reaction.
Caption: Troubleshooting workflow for low pyrazole synthesis yield.
Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Ensure the freshness and purity of starting materials, especially hydrazines, which can degrade over time.
-
Confirm the accurate measurement and stoichiometry of all reactants.
-
-
Review Reaction Conditions:
-
Temperature: Some reactions require specific temperature control. For instance, increasing the temperature to 60°C was found to improve the yield in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes result in byproduct formation.
-
-
Optimize Catalyst System:
-
The choice of catalyst can significantly impact the reaction outcome. For example, nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, leading to excellent yields (95%) and short reaction times.[1][2]
-
Consider both the type of catalyst (e.g., acid, base, metal) and its loading. In some cases, a catalyst may not be necessary, but its absence can lead to no reaction at all.[1]
-
-
Evaluate Solvent Effects:
-
The solvent can influence reaction rates and regioselectivity. Aprotic dipolar solvents like DMF or NMP have been shown to give better results than protic solvents like ethanol in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.[2]
-
Solvent-free conditions have also been explored as an environmentally friendly and sometimes more efficient alternative.[3]
-
-
Investigate Purification and Isolation Steps:
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge, particularly in the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines.[1] To improve regioselectivity, consider the following:
-
Solvent Choice: The choice of solvent can significantly influence the regioselectivity. For the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones, reactions in N,N-dimethylacetamide (DMAc) in an acid medium at room temperature yielded a 98:2 ratio of regioisomers, whereas conventional conditions in ethanol resulted in an equimolar mixture.[2]
-
Catalyst Selection: Certain catalysts can direct the reaction towards a specific isomer.
-
Reaction Temperature: Temperature can also play a role in controlling regioselectivity.
-
Protecting Groups: In some cases, the use of protecting groups on one of the reactants can help control the direction of the cyclization.
Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
A2: Byproduct formation can arise from several sources. For instance, in the synthesis of 3,4-dimethylpyrazole from 2-butanone and methyl formate, 3-ethylpyrazole can be formed as a byproduct due to impurities in the starting materials.[4] To minimize byproducts:
-
Purify Starting Materials: Ensure the purity of your reactants to avoid side reactions from contaminants.
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and order of reagent addition can help suppress side reactions.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: What are the best practices for the purification of pyrazoles?
A3: Purification of pyrazoles can be achieved through several methods:
-
Crystallization: This is a common and effective method if the pyrazole is a solid.
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired pyrazole from impurities.
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for separation from non-basic impurities by extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Formation of Acid Addition Salts: Reacting the crude pyrazole with an inorganic or organic acid to form a crystalline salt can be an effective purification strategy.[4][5]
Q4: Can microwave irradiation be used to improve my pyrazole synthesis?
A4: Yes, microwave-assisted synthesis has been shown to be an effective technique for accelerating pyrazole synthesis, often leading to shorter reaction times and improved yields compared to conventional heating methods.[6] For example, the synthesis of 4H-pyrano[2,3-c]pyrazoles using microwave irradiation was completed in less than 5 minutes with excellent yields.[6]
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of Pyranopyrazoles
| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | Reflux | 120 | 40 |
| 2 | Piperidine | Ethanol | Reflux | 60 | 85 |
| 3 | L-proline | Ethanol | Reflux | 45 | 92 |
| 4 | Imidazole | Water | 80 | 30 | 95 |
| 5 | ZnO NPs | Water | Room Temp | 45 | 94 |
This table summarizes data from various sources on the effect of different catalysts on the yield of pyranopyrazole synthesis.[6]
Experimental Protocols
General Procedure for the Synthesis of 1,3,5-Substituted Pyrazoles using a Nano-ZnO Catalyst
This protocol describes a green and efficient method for the synthesis of 1,3,5-substituted pyrazole derivatives.[1][2]
Caption: Experimental workflow for nano-ZnO catalyzed pyrazole synthesis.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Nano-ZnO catalyst
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, take a mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).
-
Add a catalytic amount of nano-ZnO (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,5-substituted pyrazole derivative. This method has been reported to yield up to 95% of the product.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
troubleshooting N-cyclopentyl-1H-pyrazol-4-amine solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with N-cyclopentyl-1H-pyrazol-4-amine.
Troubleshooting Guides & FAQs
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: Poor aqueous solubility is a common challenge for organic molecules like this compound. The pyrazole core, while containing nitrogen atoms capable of hydrogen bonding, can contribute to a crystalline structure that is difficult to solvate.[1][2] Here are the initial steps to address this:
-
pH Adjustment: The amine group in your compound is basic and can be protonated at acidic pH, potentially increasing its solubility. Systematically adjust the pH of your buffer to determine if solubility improves.
-
Co-solvent Introduction: The solubility of poorly soluble drugs in water can often be increased by the addition of a water-miscible organic solvent, a technique known as cosolvency.[3] Start by preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Be mindful of the final solvent concentration, as high levels can be detrimental in biological assays.[4][5]
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help overcome the energy barrier of the crystal lattice, facilitating dissolution.[6] However, be cautious as excessive heat can degrade the compound.
Q2: I've tried basic troubleshooting with no success. What are more advanced techniques to improve the solubility of my compound?
A2: If initial steps are insufficient, several advanced methods can be employed to enhance the solubility of your compound. These techniques often involve more complex formulations.[6][7]
-
Use of Surfactants: Surfactants can decrease the surface tension between the compound and the aqueous medium, promoting dissolution.[3] Non-ionic surfactants like Tween 80 or Pluronic F-68 are commonly used in biological experiments.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[]
-
Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.[3] Techniques like micronization or sonocrystallization can be employed to achieve this.[6]
Q3: How do I determine the kinetic versus thermodynamic solubility of this compound?
A3: Understanding the difference between kinetic and thermodynamic solubility is crucial for experimental design.
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves when moving from a high-concentration organic stock solution (like DMSO) to an aqueous buffer. It's a high-throughput assessment often used in early drug discovery.[9][10] Precipitation is typically detected by turbidimetry.[10]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a saturated solution. It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (24-72 hours).[10] This "gold standard" method provides a more accurate measure of a compound's intrinsic solubility.
Quantitative Data Summary
| Technique | Principle of Action | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | Ionization of the molecule | Variable (highly dependent on pKa) | Can affect compound stability and biological activity. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent system.[3] | 2 to 100-fold | Potential for solvent toxicity in biological assays.[4] |
| Surfactants (e.g., Tween 80) | Micellar solubilization, reduces surface tension.[3] | 5 to 50-fold | Can interfere with certain biological assays. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule.[] | 10 to 1000-fold | Stoichiometry of complexation needs to be determined. |
| Particle Size Reduction | Increases surface area for dissolution.[3][6] | Improves dissolution rate rather than equilibrium solubility. | Requires specialized equipment (e.g., micronizer, sonicator). |
| Salt Formation | Creates a more soluble ionic form of the compound.[] | Can be substantial | Requires the compound to have an ionizable group. |
| Solid Dispersion | Dispersing the compound in a hydrophilic matrix.[6] | 10 to 200-fold | Formulation development can be complex. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using Turbidimetry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. The concentration at which a significant increase in absorbance is observed (indicating precipitation) is the kinetic solubility.[9][10]
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Solvent Screening: Prepare 10 mM stock solutions of this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).
-
Titration into Aqueous Buffer: For each stock solution, perform a stepwise dilution into your aqueous buffer of choice. For example, create final solutions with 1%, 2%, 5%, and 10% co-solvent.
-
Visual Inspection and Quantification: After each dilution, visually inspect for any precipitation. Allow the solutions to equilibrate for at least one hour.
-
Filtration and Analysis: Filter the solutions through a 0.45 µm filter to remove any undissolved particles.
-
Concentration Determination: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. The highest concentration achieved without precipitation is the solubility in that co-solvent system.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Methods of solubility enhancements | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 7. longdom.org [longdom.org]
- 9. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Stability of Pyrazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole compounds. It addresses common stability issues encountered during experimentation and offers detailed protocols for stability assessment.
Troubleshooting Guides
This section is designed to help you identify and resolve specific stability problems with your pyrazole compounds.
| Problem / Observation | Possible Cause | Suggested Action |
| Unexpected degradation of the compound in an aqueous solution. | Hydrolytic instability. The pyrazole ring or its substituents may be susceptible to hydrolysis, which is often pH-dependent. Ester functionalities are particularly prone to hydrolysis. | 1. Determine the pH of your solution. 2. Perform a forced hydrolysis study. Expose your compound to acidic, basic, and neutral pH conditions and monitor for degradation. Refer to the Forced Hydrolysis Protocol.3. Adjust the pH of your experimental buffer to a range where the compound is more stable.4. If the compound contains a hydrolytically labile group like an ester, consider synthesizing more stable analogs , such as amides or alkenes.[1] |
| Compound degrades when exposed to air or certain reagents. | Oxidative instability. The pyrazole ring can be susceptible to oxidation, leading to the formation of hydroxypyrazoles or other oxidation products.[2] This can be catalyzed by metal ions or reactive oxygen species. | 1. Protect your compound from air. Store under an inert atmosphere (e.g., nitrogen or argon).2. Use degassed solvents for your experiments.3. Add an antioxidant to your formulation if compatible with your experiment.4. Perform a forced oxidation study using an oxidizing agent like hydrogen peroxide to understand the degradation pathway. Refer to the Forced Oxidation Protocol. |
| Degradation occurs upon heating or during long-term storage at room temperature. | Thermal instability. High temperatures can induce decomposition of the pyrazole compound. The presence of certain functional groups, such as nitro groups, can significantly influence thermal stability.[3][4] | 1. Determine the decomposition temperature of your compound using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).2. Store your compound at a lower temperature. 3. Perform a forced thermal degradation study to identify potential degradants. Refer to the Forced Thermal Degradation Protocol. |
| Compound changes color or degrades when exposed to light. | Photolytic instability. Exposure to UV or visible light can cause degradation of pyrazole compounds, leading to ring cleavage or other transformations.[5] | 1. Protect your compound from light. Use amber vials or wrap containers in aluminum foil.2. Conduct experiments under controlled lighting conditions. 3. Perform a photostability study to assess the impact of light on your compound's stability. Refer to the Photostability Testing Protocol. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Tautomerism. Pyrazoles can exist as tautomers, which may have different properties and can interconvert in solution, leading to analytical variability. This equilibrium can be influenced by the solvent and substituents on the pyrazole ring.[6] | 1. Analyze your compound in different solvents to observe any changes in the analytical profile.2. Use aprotic polar solvents like DMSO to potentially slow down the tautomeric equilibrium for analytical purposes.3. Consider the possibility of both tautomers being present when interpreting analytical data. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for pyrazole compounds?
A1: Common degradation pathways for pyrazole compounds include:
-
Hydrolysis: Particularly for pyrazole derivatives containing ester groups, which can hydrolyze to the corresponding pyrazol-3-ol.[1]
-
Oxidation: The pyrazole ring can be oxidized to form products like 4-hydroxypyrazole.[2] For some pyrazoles, oxidation can also lead to the formation of sulfone or sulfide metabolites.[7]
-
Photodegradation: Exposure to light can lead to various reactions, including ring cleavage and photodechlorination, as seen in the case of fipronil.[5]
-
Thermal Degradation: At elevated temperatures, pyrazoles can undergo decomposition, which may involve the loss of substituents (like nitro groups) or ring fragmentation.[3][8]
Q2: How does pH affect the stability of pyrazole compounds?
A2: The stability of pyrazole compounds can be significantly influenced by pH. For instance, some pyrazole esters are rapidly hydrolyzed in alkaline aqueous buffers (e.g., at pH 8).[1] The insecticide fipronil also shows increased degradation at higher pH values.[9][10] The rate of dissociation of pyrazole from enzyme complexes can also be pH-dependent.[11] It is crucial to determine the optimal pH range for the stability of your specific pyrazole compound.
Q3: What analytical techniques are best suited for studying pyrazole stability?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS) detection is the most common and effective technique for stability studies of pyrazole compounds. It allows for the separation and quantification of the parent compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives or specific degradation products.[5]
Q4: Are there any general strategies to improve the stability of a pyrazole-based drug candidate?
A4: Yes, several strategies can be employed:
-
Structural Modification: Replacing labile functional groups with more stable ones. For example, substituting a hydrolytically unstable ester with a more stable amide or alkene.[1]
-
Formulation Development: Protecting the compound from environmental factors by using appropriate excipients, such as antioxidants or buffering agents, and selecting suitable packaging that protects from light and moisture.
-
Salt Formation: Converting the pyrazole compound to a more stable salt form.
-
Control of Storage Conditions: Storing the compound under optimal conditions of temperature, humidity, and light.
Quantitative Data on Pyrazole Stability
The stability of pyrazole compounds is highly dependent on their structure and the environmental conditions. Below are some examples of quantitative stability data.
Table 1: Hydrolytic Stability of Fipronil in Paddy Water
| pH | Half-life (DT₅₀) in days | Reference |
| 7 | 87.9 (extrapolated) | [9] |
| 10 | 13.2 | [9] |
Table 2: Hydrolytic Stability of Pyrazole Ester Derivatives in pH 8 Buffer
| Compound | Half-life (t₁/₂) in minutes | Reference |
| 7a | 90 | [1] |
| 7b | 90 | [1] |
| 7d | 255 | [1] |
| 7e | 450 | [1] |
| 7g | 150 | [1] |
| 7n | 300 | [1] |
| 10a | 900 | [1] |
| 10c | 90 | [1] |
Table 3: Thermal Stability of Dinitropyrazole-Based Energetic Materials
| Compound | Decomposition Peak Temperature (°C at 10 °C/min) | Reference |
| LLM-116 (4-amino-3,5-dinitropyrazole) | 183 | [12] |
| LLM-226 (Trimer of LLM-116) | Significantly higher than LLM-116 | [12] |
Experimental Protocols
These protocols provide a general framework for conducting forced degradation studies to assess the stability of your pyrazole compounds. It is recommended to analyze samples at multiple time points to understand the degradation kinetics. A degradation of 5-20% is generally considered suitable for these studies.
Forced Hydrolysis Protocol
-
Prepare Stock Solution: Dissolve the pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare Hydrolysis Solutions:
-
Acidic: Add an aliquot of the stock solution to 0.1 M HCl.
-
Basic: Add an aliquot of the stock solution to 0.1 M NaOH.
-
Neutral: Add an aliquot of the stock solution to purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralization (for acidic and basic samples): Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Forced Oxidation Protocol
-
Prepare Stock Solution: Prepare a stock solution of the pyrazole compound as described in the hydrolysis protocol.
-
Prepare Oxidation Solution: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C).
-
Sampling: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.
Forced Thermal Degradation Protocol
-
Solid State: Place a known amount of the solid pyrazole compound in a controlled temperature oven (e.g., 105°C).
-
Solution State: Prepare a solution of the pyrazole compound in a suitable solvent and place it in a controlled temperature oven.
-
Sampling:
-
Solid State: At specified time intervals, withdraw samples, dissolve them in a suitable solvent to a known concentration.
-
Solution State: Withdraw aliquots at specified time intervals.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Photostability Testing Protocol
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid pyrazole compound in a suitable transparent container.
-
Solution State: Prepare a solution of the pyrazole compound in a suitable solvent in a transparent container.
-
-
Control Samples: Prepare a set of identical samples and wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place both the test and control samples in a photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sampling: At the end of the exposure period, prepare the samples for analysis as described in the thermal degradation protocol.
-
Analysis: Analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method. Compare the results to determine the extent of photodegradation.
Visualizations
Logical Workflow for Pyrazole Stability Assessment
Caption: A logical workflow for assessing the stability of pyrazole compounds.
Common Degradation Pathways of Pyrazole Derivatives
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 7. Degradation of fipronil by Stenotrophomonasacidaminiphila isolated from rhizospheric soil of Zea mays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the degradation of imidacloprid and fipronil in paddy water [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials [mdpi.com]
Technical Support Center: N-cyclopentyl-1H-pyrazol-4-amine Synthesis
Welcome to the technical support center for the synthesis of N-cyclopentyl-1H-pyrazol-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reaction scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory-scale to larger-scale production.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing in larger reactors. - Degradation of starting materials or product. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize temperature profile for the specific reactor geometry. - Ensure adequate agitation and mixing to maintain a homogeneous reaction mixture. - Investigate the stability of reactants and products under reaction conditions. |
| Impurity Formation | - Side reactions due to prolonged reaction times or high temperatures. - Presence of moisture or air. - Regioisomer formation during pyrazole ring synthesis. | - Reduce reaction time or temperature once the main reaction is complete. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the addition of reagents to minimize the formation of unwanted isomers.[1] |
| Difficult Purification | - Oily or non-crystalline product.[1] - Impurities with similar polarity to the desired product. | - Attempt to form a salt of the amine to facilitate crystallization. - Optimize chromatographic separation conditions (e.g., solvent system, stationary phase). - Consider alternative purification techniques such as distillation or sublimation. |
| Exothermic Reaction/Thermal Runaway | - Poor heat dissipation in large reactors.[2] - Rapid addition of reagents. | - Ensure the reactor has adequate cooling capacity. - Add reagents portion-wise or via a syringe pump to control the reaction rate and temperature. - Perform a reaction calorimetry study to understand the thermal profile of the reaction. |
| Poor Solubility of Reagents | - Unsuitable solvent for the scale of the reaction. | - Screen for alternative solvents or solvent mixtures that provide better solubility for all reactants. - Consider a phase-transfer catalyst if dealing with a multiphasic system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for N-substituted 4-aminopyrazoles?
A1: Common methods for synthesizing substituted pyrazoles include the condensation of a hydrazine with a 1,3-dielectrophilic compound.[3] For N-substituted pyrazoles, a primary amine can be used as a starting material in a multi-step synthesis.[4] One approach involves the reaction of a β-ketonitrile with a hydrazine to form a 5-aminopyrazole, which can then be further functionalized.[3] Another strategy is the Knorr pyrazole synthesis, which utilizes the condensation of a β-ketoester with a hydrazine derivative.[3]
Q2: How can I control the regioselectivity during the pyrazole ring formation?
A2: The use of monosubstituted hydrazines can lead to the formation of regioisomers.[3] The choice of solvent and reaction conditions can influence the regioselectivity. For instance, in some cases, aprotic dipolar solvents have shown better results than polar protic solvents.[5] Careful optimization of the reaction conditions is crucial to favor the desired isomer.
Q3: What are the key safety concerns when scaling up pyrazole synthesis?
A3: A primary concern is the potential for thermal runaway, especially in exothermic reactions.[2] Some intermediates in pyrazole synthesis, such as those with a high nitrogen-to-carbon ratio, can be potentially explosive and require careful handling and stability testing.[2] When diazotization steps are involved, maintaining a low temperature is crucial for safety, as diazonium species can be unstable and decompose explosively.[2]
Q4: My final product is an oil and difficult to handle. What can I do?
A4: Oily products can be challenging to purify and handle.[1] One common strategy is to convert the amine product into a salt (e.g., hydrochloride or sulfate) which is often a crystalline solid and easier to isolate and purify. The free base can then be regenerated if needed. Alternatively, purification by column chromatography followed by removal of the solvent under high vacuum can be attempted.
Q5: Are there any green chemistry approaches for pyrazole synthesis?
A5: Yes, there is growing interest in developing more environmentally friendly methods for pyrazole synthesis.[6] This includes the use of reusable catalysts, green solvents, and energy-efficient methods like microwave-assisted synthesis.[6] These approaches aim to reduce hazardous waste and improve the overall sustainability of the process.
Experimental Protocols
A plausible synthetic route for this compound can be envisioned in two main stages: the synthesis of a 4-nitro-1H-pyrazole intermediate, followed by N-alkylation with a cyclopentyl halide and subsequent reduction of the nitro group.
Stage 1: Synthesis of 4-Nitro-1H-pyrazole
This is a common starting material for 4-aminopyrazoles.
-
Materials: 1H-pyrazole, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Cool a mixture of sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 1H-pyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the pyrazole is dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 4-nitro-1H-pyrazole by filtration, wash with cold water, and dry under vacuum.
-
Stage 2: N-alkylation with Cyclopentyl Bromide
-
Materials: 4-Nitro-1H-pyrazole, cyclopentyl bromide, a suitable base (e.g., potassium carbonate), and a solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in the chosen solvent, add the base.
-
Add cyclopentyl bromide to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate 1-cyclopentyl-4-nitro-1H-pyrazole.
-
Stage 3: Reduction of the Nitro Group
-
Materials: 1-Cyclopentyl-4-nitro-1H-pyrazole, a reducing agent (e.g., tin(II) chloride in HCl, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol or ethyl acetate for hydrogenation).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 1-cyclopentyl-4-nitro-1H-pyrazole in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or by forming a salt and recrystallizing.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
byproduct formation in pyrazole ring synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during pyrazole ring synthesis and to provide answers to frequently asked questions.
Troubleshooting Guide: Byproduct Formation
One of the most common challenges in pyrazole synthesis is the formation of unwanted byproducts, which can complicate purification and reduce yields. This guide addresses specific issues in a question-and-answer format.
Question: My pyrazole synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a frequent issue, especially in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The initial, non-regioselective formation of a hydrazone intermediate is often the cause.[1] The regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[1][3] Here are several strategies to improve regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic impact on the ratio of regioisomers. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity in favor of the 5-arylpyrazole isomer, with ratios up to 99:1.[4] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium have also been shown to yield good regioselectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.
-
pH Control: The pH of the reaction medium can influence which nitrogen of the hydrazine attacks the dicarbonyl compound first. Under acidic conditions (e.g., acetic acid in methanol), the more basic NH2 group of a substituted hydrazine can be protonated, leading to the initial attack by the less basic NH group, thus influencing the final regioisomer.[1]
-
Catalyst Choice: The use of specific catalysts can direct the reaction towards a desired isomer. For example, nano-ZnO has been reported as an efficient catalyst for the regioselective synthesis of 1,3,5-substituted pyrazoles.[5]
-
Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones as surrogates for 1,3-dicarbonyl compounds is a common strategy to overcome poor regioselectivity.[1]
Below is a table summarizing the effect of different solvents on the regioselectivity of the reaction between 4,4,4-trifluoro-1-arylbutan-1,3-diones and arylhydrazines.[5]
| 1,3-Dicarbonyl Substituent (R1) | Hydrazine Substituent (Ar) | Solvent | Temperature | Regioisomeric Ratio (Major:Minor) | Yield (%) |
| CF3 | Phenyl | Ethanol | Room Temp. | ~50:50 | - |
| CF3 | Phenyl | N,N-Dimethylacetamide (acidic) | Room Temp. | 98:2 | 74-77 |
| CH3 | Phenyl | Ethanol | Room Temp. | - | - |
| CHF2 | Phenyl | Ethanol | Room Temp. | - | - |
Question: I am isolating a pyrazoline instead of the expected pyrazole. What is happening and how can I obtain the desired product?
Answer: The condensation of hydrazines with α,β-unsaturated ketones or similar substrates often yields pyrazolines, which are the dihydro-analogs of pyrazoles.[6] To obtain the aromatic pyrazole, a subsequent oxidation step is necessary.[6][7]
-
Oxidation Methods: Several methods can be employed for the oxidation of pyrazolines to pyrazoles:
-
Bromine: In situ oxidation using bromine can afford a wide variety of pyrazoles in very good yields.[7]
-
Oxygen in DMSO: A more benign method involves heating the pyrazoline intermediate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere.[7]
-
Air Oxidation: In some cases, particularly with visible light photoredox catalysis, air can serve as the terminal oxidant.
-
Question: My N-alkylation of an unsymmetrical pyrazole is giving a mixture of products. How can I control the site of alkylation?
Answer: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of two regioisomers because both nitrogen atoms are potential sites for alkylation.[8][9] The outcome is often controlled by a combination of steric and electronic factors.
-
Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen atom.[9]
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the regioselectivity. For example, using sodium hydrogen carbonate under solvent-free conditions with microwave irradiation has been reported as a highly selective method for N-alkylation.
-
Enzymatic Alkylation: Engineered enzymes have been shown to catalyze pyrazole alkylation with unprecedented regioselectivity (>99%).[8]
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is a classic organic reaction that involves the condensation of a 1,3-dicarbonyl compound (or its functional equivalent like a β-ketoester) with a hydrazine or its derivative to form a pyrazole ring.[10][11][12] The reaction is typically catalyzed by an acid and proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and dehydration.[11][12]
Q2: What are the most common starting materials for pyrazole synthesis?
A2: The most common and versatile methods for pyrazole synthesis involve the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[5] Key starting materials include:
Q3: Are there any "green" or environmentally friendly methods for pyrazole synthesis?
A3: Yes, several green chemistry approaches have been developed for pyrazole synthesis. These methods often focus on using less hazardous solvents, reusable catalysts, and more energy-efficient conditions. For example, the use of nano-ZnO as a catalyst in a solvent-free system or in ethylene glycol at room temperature provides an efficient and environmentally friendly protocol with high yields and easy work-up.[2][5] Microwave-assisted synthesis is another green approach that can significantly reduce reaction times.[6]
Experimental Protocols
Key Experiment: Knorr Pyrazole Synthesis from a β-Ketoester
This protocol describes the synthesis of a pyrazolone, a derivative of pyrazole, from ethyl benzoylacetate and hydrazine hydrate.[10][13]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capability
-
TLC plate and chamber
-
Buchner funnel and filter paper
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[10]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.[10]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[10]
-
After 1 hour, monitor the reaction progress by TLC (30% ethyl acetate/70% hexane mobile phase), using ethyl benzoylacetate as a starting material reference.[10]
-
Continue heating until the ketoester is completely consumed.
-
Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.[10]
-
Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for 30 minutes.[10]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[10]
-
Rinse the collected product with a small amount of cold water and allow it to air dry.[10]
-
Determine the mass, percent yield, and melting point of the product.
Visualizations
Caption: General workflow for pyrazole synthesis.
Caption: Troubleshooting decision tree for regioisomer formation.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoline synthesis [organic-chemistry.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyzed pyrazole synthesis.
Troubleshooting Guides
This section is designed to help you navigate specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
You are attempting a catalyzed pyrazole synthesis, but the yield of your desired pyrazole product is significantly lower than expected, or you are observing no product formation at all.
Possible Causes and Solutions:
-
Inactive Catalyst: The chosen catalyst may be inappropriate for the specific substrates or reaction conditions. Some catalysts have a narrow substrate scope.
-
Solution: Screen a panel of catalysts with different metals (e.g., Cu, Pd, Au, Ni) and ligands. For instance, copper triflate has been shown to be effective in the condensation of α,β-ethylenic ketones with hydrazines[1][2]. For reactions involving diazo compounds, zinc triflate can be a good choice[3].
-
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may be thermally unstable under the reaction conditions.
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time can all significantly impact yield.
-
Solution: Systematically optimize the reaction conditions. For instance, a solvent screen might reveal that aprotic dipolar solvents like DMF or NMP provide better results than protic solvents like ethanol for certain cyclocondensation reactions[3].
-
-
Poor Substrate Reactivity: The electronic or steric properties of your substrates may hinder the reaction.
-
Solution: Modify the substrates by adding activating groups or reducing steric hindrance, if possible. Alternatively, a more active catalyst may be required to overcome the low reactivity of the substrate.
-
Problem 2: Poor Regioselectivity (Formation of Isomers)
Your reaction is producing a mixture of pyrazole regioisomers, complicating purification and reducing the yield of the desired product. This is a common issue in reactions involving unsymmetrical 1,3-dicarbonyl compounds or acetylenic ketones[1].
Possible Causes and Solutions:
-
Lack of Catalyst Control: The catalyst may not be effectively directing the reaction to form a single regioisomer.
-
Solution: The choice of catalyst is crucial for controlling regioselectivity. For example, in the cycloaddition of sydnones and alkynes, copper-catalyzed reactions can selectively produce 1,4-disubstituted pyrazoles[4][5]. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have also shown high regioselectivity[1].
-
-
Influence of Reaction Conditions: The solvent and temperature can influence the regiochemical outcome of the reaction.
-
Solution: Optimize the reaction conditions to favor the formation of the desired isomer. For some reactions, conducting the condensation in N,N-dimethylacetamide at room temperature can lead to high regioselectivity[1].
-
-
Substrate-Directed Effects: The inherent electronic and steric properties of the substrates can favor the formation of a particular isomer.
-
Solution: If possible, modify the directing groups on your substrates to favor the desired regioselectivity.
-
Problem 3: Formation of Significant Side Products
Besides the desired pyrazole, your reaction is generating a number of unexpected side products, making isolation of the target compound difficult and reducing the overall yield.
Possible Causes and Solutions:
-
Side Reactions: The substrates or product may be undergoing undesired reactions under the catalytic conditions, such as polymerization, decomposition, or further transformation.
-
Solution: Adjust the reaction conditions to be milder (e.g., lower temperature, shorter reaction time). The choice of catalyst can also be critical. For instance, visible light photoredox catalysis can enable clean transformations under mild conditions, minimizing side product formation[5].
-
-
Air or Moisture Sensitivity: The catalyst or one of the reactants may be sensitive to air or moisture, leading to decomposition and the formation of byproducts.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents.
-
-
Impure Starting Materials: Impurities in the starting materials can lead to the formation of side products.
-
Solution: Purify all starting materials before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for pyrazole synthesis?
A1: A wide variety of catalysts are employed for pyrazole synthesis, depending on the reaction type. Common classes include:
-
Lewis Acids: Such as nano-ZnO[1][3], lithium perchlorate[1], and zinc triflate[3]. These are often used in condensation reactions.
-
Transition Metal Catalysts:
-
Copper-based: Copper triflate[1][2] and copper iodide are used in various cycloadditions and domino reactions[2]. Silica-supported copper catalysts have also been developed for continuous flow synthesis[6].
-
Palladium-based: Used in four-component coupling reactions and for C-N bond formation[5].
-
Silver-based: Effective for reactions involving trifluoromethylated precursors[1].
-
Ruthenium-based: Used in hydrogen transfer reactions of diols with hydrazines[5].
-
Iron-based: Iron catalysts can be used for the synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols[5].
-
-
Iodine: Molecular iodine can catalyze cascade reactions to form substituted pyrazoles[1][7].
-
Organocatalysts: While less common for pyrazole ring formation itself, they can be used in the synthesis of precursors.
-
Photoredox Catalysts: Enable reactions to proceed under mild conditions using visible light[5].
Q2: How do I choose the best catalyst for my specific pyrazole synthesis?
A2: The optimal catalyst depends on several factors:
-
Reaction Type: The mechanism of your desired transformation is the primary consideration. For example, a Knorr synthesis typically uses a catalytic acid[8][9], while a [3+2] cycloaddition might employ a transition metal catalyst[1].
-
Substrates: The functional groups and steric bulk of your starting materials will influence catalyst choice. Some catalysts are more tolerant of a wide range of functional groups than others.
-
Desired Regioselectivity: If you are using unsymmetrical substrates, you will need to choose a catalyst known to provide high regioselectivity for your desired isomer[1][4].
-
Green Chemistry Considerations: If environmental impact is a concern, consider using a recyclable catalyst like nano-ZnO[1][3] or a catalyst that allows the reaction to be run in a green solvent like water or ethanol[9][10].
Q3: What are the advantages of using multicomponent reactions for pyrazole synthesis?
A3: Multicomponent reactions (MCRs) for pyrazole synthesis offer several advantages:
-
Efficiency: They allow for the synthesis of complex molecules in a single step from three or more starting materials, which is more time and resource-efficient than traditional multi-step syntheses[7].
-
Atom Economy: MCRs often have high atom economy, as most of the atoms from the starting materials are incorporated into the final product.
-
Diversity: They provide a straightforward way to generate libraries of structurally diverse pyrazoles for applications such as drug discovery by simply varying the starting materials.
-
Green Chemistry: Many MCRs can be performed under environmentally friendly conditions, such as in water or under solvent-free conditions[7][10].
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones and Hydrazines
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cu(OTf)₂ | --INVALID-LINK-- | Room Temp. | 2-3 h | 82 | [1][2] |
| Nano-ZnO | Water | Reflux | 1-2 h | 95 | [1][3] |
| Montmorillonite K-10 | Ethanol | Reflux | 30 min | 85-95 | [3] |
Table 2: Effect of Catalyst on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Hydrazines
| Catalyst | Solvent | Temperature (°C) | Major Regioisomer | Ratio (Major:Minor) | Reference |
| None (Thermal) | Ethanol | Reflux | Mixture | Varies | [1] |
| HCl | N,N-Dimethylacetamide | Room Temp. | 1-Aryl-3,5-disubstituted | High | [1][3] |
| AgOTf | Dioxane | 100 | 3-CF₃-pyrazoles | High | [1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Pyrazole Synthesis
-
Preparation: In a series of reaction vials, place the limiting substrate (e.g., 1,3-dicarbonyl compound, 0.5 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (5-10 mol%). Ensure catalysts are handled under appropriate atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Reagent Addition: Add the other reactant (e.g., hydrazine, 0.55 mmol) and the chosen solvent (2 mL).
-
Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature. Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
Analysis: After the reaction time has elapsed, cool the vials to room temperature. Take an aliquot from each reaction mixture and analyze by a suitable method (e.g., TLC, GC-MS, or LC-MS) to determine the conversion and product distribution.
-
Optimization: Once a promising catalyst is identified, further optimize the reaction conditions (temperature, solvent, catalyst loading, and reaction time) to maximize the yield of the desired product.
Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Nano-ZnO Catalyst
This protocol is adapted from the work of Girish et al.[1][3]
-
Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO catalyst (10 mol%).
-
Solvent: Add water (5 mL) to the flask.
-
Reaction: Fit the flask with a condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be isolated by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Visualizations
Caption: Troubleshooting Decision Tree for Low Pyrazole Yield.
Caption: General Workflow for Catalyst Screening in Pyrazole Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. jetir.org [jetir.org]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: Synthesis of N-cyclopentyl-1H-pyrazol-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-cyclopentyl-1H-pyrazol-4-amine, with a focus on reducing reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-substituted 4-aminopyrazoles, and how can it be accelerated?
A1: The most prevalent method is the cyclocondensation of a hydrazine derivative with a functionalized 1,3-dicarbonyl equivalent. To obtain a 4-aminopyrazole, a common precursor is a 2-substituted 1,3-dicarbonyl compound (e.g., with a nitro or cyano group that can be later converted to an amine). To reduce reaction times, several strategies can be employed:
-
Microwave-assisted synthesis: This technique can dramatically shorten reaction times from hours to minutes.
-
Catalysis: The use of acid or base catalysts, as well as transition metal catalysts, can enhance the reaction rate. For instance, nano-ZnO has been reported as an efficient catalyst for pyrazole synthesis.[1][2]
-
Solvent Choice: The selection of an appropriate solvent is crucial. High-boiling polar aprotic solvents like DMF or DMSO can be effective, and in some cases, solvent-free conditions can accelerate the reaction.[3]
Q2: My reaction is proceeding very slowly or not at all. What are the likely causes?
A2: A stalled or slow reaction can be due to several factors:
-
Inadequate Temperature: Many pyrazole syntheses require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider heating it.
-
Lack of Catalyst: Some variations of pyrazole synthesis are catalyst-dependent. The absence of a required acid, base, or metal catalyst can prevent the reaction from starting.[4]
-
Reagent Purity: Impurities in starting materials, especially the hydrazine or the dicarbonyl compound, can inhibit the reaction. Ensure the purity of your reagents.
-
Incorrect pH: The pH of the reaction medium can be critical, especially for the cyclization and dehydration steps. Acidic conditions are often required to promote the dehydration of the intermediate.[1]
Q3: I am observing the formation of significant side products. How can I improve the selectivity?
A3: Side product formation is a common issue, often arising from the reactivity of the starting materials or intermediates.
-
Regioselectivity: With unsymmetrical dicarbonyl compounds, two regioisomeric pyrazoles can form. The choice of solvent and catalyst can influence this selectivity. For example, reactions in N,N-dimethylacetamide have been shown to be highly regioselective.[4]
-
Control of Reaction Conditions: Over-heating or extended reaction times can lead to decomposition or side reactions. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.
-
Purification Method: A robust purification method, such as column chromatography on silica gel or basic alumina, can help isolate the desired product from impurities.[3]
Q4: Can I use cyclopentylamine directly instead of cyclopentylhydrazine?
A4: While there are methods for synthesizing N-substituted pyrazoles directly from primary amines, they are less common than the traditional hydrazine-based routes.[3] These methods often require specific coupling reagents and conditions. The direct use of cyclopentylamine would necessitate a different synthetic strategy, likely involving a multi-step process to construct the pyrazole ring. For a more straightforward and well-established synthesis, cyclopentylhydrazine is the recommended starting material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Reaction temperature is too low.2. Incorrect solvent.3. Absence of a necessary catalyst.4. Deactivated starting materials. | 1. Increase the reaction temperature. Consider using microwave irradiation for rapid heating.2. Screen different solvents (e.g., Ethanol, DMF, Acetic Acid).3. Add an appropriate catalyst (e.g., a few drops of concentrated HCl or H₂SO₄, or a solid catalyst like nano-ZnO).4. Check the purity of cyclopentylhydrazine and the dicarbonyl precursor. |
| Slow Reaction Time | 1. Sub-optimal reaction conditions.2. Low concentration of reactants. | 1. Switch to microwave-assisted synthesis.[4]2. Increase the concentration of the reactants, if solubility allows. |
| Multiple Products Observed (Poor Selectivity) | 1. Formation of regioisomers.2. Side reactions due to harsh conditions. | 1. Change the solvent to improve regioselectivity (e.g., try N,N-dimethylacetamide).[4]2. Lower the reaction temperature and monitor the reaction progress to avoid over-reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and remains in the aqueous phase during workup.2. Co-elution of impurities during chromatography. | 1. Adjust the pH of the aqueous phase to neutralize the amine and extract with a more polar organic solvent.2. Modify the mobile phase for chromatography (e.g., add a small percentage of triethylamine for basic compounds) or use a different stationary phase (e.g., alumina).[3] |
Quantitative Data on Reaction Optimization
The following tables summarize data from studies on pyrazole synthesis, illustrating the impact of different reaction parameters on yield and time.
Table 1: Effect of Catalyst on Pyrazole Synthesis (Data adapted from analogous pyrazole syntheses)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethylene Glycol | Room Temp | 24 | No Reaction[4] |
| Nano-ZnO | Aqueous Media | Room Temp | 1.5 | 95[1] |
| AgOTf (1 mol%) | Dichloromethane | Room Temp | 1 | up to 99[4] |
| Iodine/TBHP | DMSO | Room Temp | 12 | Good[4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation (Data adapted from analogous heterocyclic syntheses)
| Method | Solvent | Time | Yield (%) |
| Conventional Heating | Ethanol | 8 h | 75 |
| Microwave Irradiation | Solvent-free | 5 min | 92[4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-cyclopentyl-4-nitro-1H-pyrazole (Intermediate)
This protocol outlines a rapid synthesis of the nitro-pyrazole intermediate, which can then be reduced to the target amine.
Materials:
-
Cyclopentylhydrazine hydrochloride
-
Mucochloric acid (or a suitable 2-nitro-1,3-dicarbonyl equivalent)
-
Sodium acetate
-
Ethanol
Procedure:
-
In a 10 mL microwave reaction vial, combine cyclopentylhydrazine hydrochloride (1.0 mmol), mucochloric acid (1.0 mmol), and sodium acetate (2.0 mmol).
-
Add 5 mL of ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield N-cyclopentyl-4-nitro-1H-pyrazole.
Protocol 2: Reduction to this compound
Materials:
-
N-cyclopentyl-4-nitro-1H-pyrazole (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-cyclopentyl-4-nitro-1H-pyrazole (1.0 mmol) in 10 mL of methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol% Pd).
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by chromatography or recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for a slow or stalled reaction.
References
troubleshooting inconsistent bioassay results for N-cyclopentyl-1H-pyrazol-4-amine
Welcome to the technical support center for bioassays involving N-cyclopentyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure reliable, reproducible results in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for issues you may encounter during your bioassays with this compound.
Category 1: Inconsistent IC50 Values in Kinase Assays
Question: Why am I observing significant variability in the IC50 values for this compound in my kinase inhibition assay?
Answer: Inconsistent IC50 values are a common challenge in kinase assays and can stem from several factors. Below is a breakdown of potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Stability and Solubility | - Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before preparing serial dilutions. - Visually inspect for any precipitation in your stock solution and dilutions. - Prepare fresh dilutions for each experiment to avoid degradation. |
| ATP Concentration | - The apparent IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km for the specific kinase. - Verify the accuracy of your ATP stock solution concentration. |
| Enzyme Purity and Activity | - Use a highly purified and well-characterized kinase preparation. Contaminating kinases can lead to misleading results.[1] - Ensure consistent enzyme activity between experiments by using the same lot of enzyme and storing it correctly. |
| Assay Protocol Variations | - Standardize incubation times and temperatures.[2] - Ensure the order of reagent addition is consistent in every well and every experiment.[1] |
| Pipetting and Dilution Errors | - Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions.[2] - Prepare a master mix of reagents where possible to reduce well-to-well variability.[2] |
Logical Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A flowchart for troubleshooting inconsistent IC50 values.
Category 2: High Background Signal in Cell-Based Assays
Question: My cell-based proliferation assay (e.g., MTT, CellTiter-Glo®) shows a high background signal, making it difficult to determine the true effect of this compound. What could be the cause?
Answer: High background in cell-based assays can obscure the signal from your compound of interest. The source of the high background can be biological or technical.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | - Use sterile, high-quality reagents and media.[3] - Ensure that buffers and media are not contaminated with bacteria or fungi.[3] |
| Cell Seeding Density | - Optimize cell seeding density. Too many cells can lead to a high basal signal. - Ensure even cell distribution in each well to avoid clumps that can cause artificially high readings.[4] |
| Assay Reagent Issues | - For assays like MTT, ensure the formazan crystals are fully solubilized before reading the plate. - For luminescence-based assays, allow sufficient time for the signal to stabilize as recommended by the manufacturer. |
| Plate and Reader Settings | - Use the correct type of microplate for your assay (e.g., black plates for fluorescence, white plates for luminescence).[5][6] - Ensure the plate reader is blanked correctly.[7] |
| Incubation Conditions | - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.[4][8] - Ensure consistent temperature and humidity in the incubator to prevent evaporation. |
Signaling Pathway Diagram (Hypothetical Kinase Target)
Caption: A generalized workflow for a typical bioassay.
Experimental Protocols
Generic In Vitro Kinase Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of ATP in water.
-
Prepare the kinase substrate in the kinase buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO.
-
-
Assay Procedure :
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 1 µL of the serially diluted compound or DMSO (for control wells).
-
Add 10 µL of the kinase/substrate mix to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add 10 µL of ATP solution (at 2x the final desired concentration) to start the kinase reaction.
-
Incubate for the desired reaction time (e.g., 90 minutes) at room temperature.
-
Stop the reaction by adding a detection reagent (e.g., ADP-Glo™, Kinase-Glo®).
-
-
Data Acquisition and Analysis :
-
Read the plate on a suitable plate reader (e.g., luminometer).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Generic Cell Proliferation (MTT) Assay Protocol
This protocol describes a common method for evaluating the effect of this compound on cell viability and proliferation.
-
Cell Seeding :
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well clear plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Development :
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis :
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each treatment relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. selectscience.net [selectscience.net]
- 7. ELISA Troubleshooting: High Background | Sino Biological [sinobiological.com]
- 8. focus.gbo.com [focus.gbo.com]
N-cyclopentyl-1H-pyrazol-4-amine purification by column chromatography issues
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the column chromatography purification of N-cyclopentyl-1H-pyrazol-4-amine and related basic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound streaking or tailing on a standard silica gel column?
A1: This is a common issue when purifying basic compounds like amines on standard silica gel.[1][2] Silica gel surfaces contain acidic silanol groups (Si-OH) which can strongly interact with the basic amine through acid-base interactions.[1][2] This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in significant peak tailing and poor separation.
Q2: I'm experiencing very low recovery of my compound after column chromatography. Is it stuck on the column?
A2: Yes, it is highly likely. The strong ionic interactions between your basic amine and the acidic silica gel can cause the compound to bind irreversibly to the stationary phase.[1][2] This leads to significant yield loss, as a portion of your product remains on the column even after extensive flushing with polar solvents.[1][2]
Q3: My compound appears to be degrading during purification. What could be the cause?
A3: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[3] Before performing column chromatography, it is advisable to test your compound's stability by spotting it on a silica TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (impurities) have formed.[3]
Q4: Can I use reversed-phase chromatography for this purification?
A4: Reversed-phase chromatography can be an excellent alternative. For basic amine compounds, it is best to use a mobile phase with a high pH (alkaline).[2] At a pH two units above the amine's pKa, the compound will be in its neutral, free-base form, making it more lipophilic and allowing for better retention and separation on a C18 column.[2]
Troubleshooting Guide
Problem: My compound will not elute from the silica column, or it only elutes with 100% methanol.
-
Cause: Your basic amine is strongly adsorbed to the acidic silica gel due to ionic interactions.[1]
-
Solution 1: Modify the Mobile Phase. Add a small amount of a competing base to your eluent to neutralize the acidic silanol sites. A common practice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 85:14:1).[4]
-
Solution 2: Change the Stationary Phase. Switch to a more inert or basic stationary phase that will not interact as strongly with your amine. Good alternatives include basic alumina or amine-functionalized silica.[2][4][5]
Problem: My compound is eluting, but the peak is very broad with severe tailing, resulting in many mixed fractions.
-
Cause: Even if the compound elutes, the strong acid-base interactions are still occurring, causing a portion of the molecules to lag behind on the column.[3]
-
Solution 1: Increase the Amount of Basic Additive. If you are already using TEA or another base, try slightly increasing its concentration in the mobile phase. This can help to more effectively block the active sites on the silica.
-
Solution 2: Use a "Plug" or Pre-treatment. Before loading your compound, flush the column with your mobile phase containing the basic additive. This "neutralizes" the silica gel beforehand, which can lead to better peak shape.[2]
-
Solution 3: Switch to a Less Acidic Stationary Phase. As mentioned above, basic alumina or amine-functionalized silica are excellent choices to mitigate this issue.[1][2]
Problem: The separation between my desired product and a close-running impurity is very poor.
-
Cause: The chosen solvent system does not provide adequate selectivity for the compounds in your mixture.[2]
-
Solution 1: Optimize Your Solvent System. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Try different combinations of solvents like ethyl acetate/hexanes, dichloromethane/methanol, or hexane/THF to find a system that maximizes the separation (ΔRf) between your product and the impurity.[6]
-
Solution 2: Try an Alternative Stationary Phase. Sometimes, a separation that is difficult on silica is straightforward on alumina, or vice-versa. The different surface chemistry can alter the retention of your compounds.
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Standard Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Inexpensive, widely available, good for neutral and acidic compounds. | Strongly interacts with basic amines, causing tailing, low recovery, and potential degradation.[1][2] |
| Silica Gel + Basic Additive | DCM/MeOH + 1-2% TEA or NH₄OH | Uses standard silica, improves peak shape and recovery for basic compounds.[4] | Can be difficult to remove the basic additive from the final product; may alter the elution order. |
| Basic Alumina | Hexane/Ethyl Acetate, Pentane/Ether | Excellent for purifying basic compounds; avoids acidic interactions.[4][7] | Can be more reactive than silica; may retain very acidic impurities permanently. |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Specifically designed to reduce interactions with basic compounds, providing better separation and recovery.[1] | More expensive than standard silica or alumina. |
| Reversed-Phase (C18) | Acetonitrile/Water or Methanol/Water + high pH buffer | Very effective for polar and ionizable compounds; offers a different selectivity compared to normal-phase.[2] | Requires removal of water and buffer from the final product, which can be challenging.[5] |
Experimental Protocols
Method 1: Purification using a Basic Modifier on Silica Gel
-
TLC Analysis: Develop a solvent system (e.g., 95:5 Dichloromethane:Methanol) that gives your product an Rf value of approximately 0.3.
-
Prepare Eluent: To the chosen solvent system, add 1% triethylamine (TEA) by volume (e.g., 10 mL of TEA for every 990 mL of solvent).
-
Pack the Column: Pack a silica gel column using your prepared eluent. Do not let the column run dry.
-
Equilibrate: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated and the silica surface is "neutralized" by the TEA.
-
Load the Sample: Dissolve your crude this compound in a minimum amount of dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[8]
-
Elute and Collect: Begin elution with your prepared solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.
Method 2: Purification using Basic Alumina
-
Select Alumina: Choose basic alumina, Brockmann Activity I.
-
TLC Analysis: Use alumina TLC plates to find a suitable non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate or Pentane:Diethyl Ether).[7] Note that the elution order and Rf values may differ significantly from silica gel.
-
Pack the Column: Prepare a slurry of the basic alumina in your chosen eluent and pack the column.
-
Load the Sample: Dissolve your crude product in a minimum amount of a non-polar solvent (like hexanes or dichloromethane) and load it onto the column. A dry-loading technique is also recommended here.
-
Elute and Collect: Run the column with your optimized solvent system, collecting and analyzing fractions by TLC.
Visualizations
Caption: Troubleshooting workflow for amine purification.
Caption: Relationship between problems, causes, and solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: N-cyclopentyl-1H-pyrazol-4-amine Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of N-cyclopentyl-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred from the metabolism of other pyrazole-containing compounds and the chemical nature of the molecule. Likely pathways include:
-
Oxidation: The pyrazole ring, the cyclopentyl group, or the amine functional group can be susceptible to oxidation. This can lead to the formation of hydroxylated metabolites or N-oxides. Cytochrome P450 enzymes, if present in the experimental system, can catalyze such reactions.[1]
-
Hydrolysis: Although the pyrazole ring is generally stable, under harsh acidic or basic conditions, cleavage of the ring or the N-cyclopentyl bond could occur. Functional groups like amides and esters are more prone to hydrolysis.[2]
-
Conjugation: In biological systems, the primary degradation products can undergo further conjugation reactions, for example, with glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[3]
Q2: How can I experimentally determine the degradation pathways of this compound?
A2: A forced degradation study is the recommended approach to identify potential degradation products and pathways.[4][5] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation. The typical stress conditions include:
-
Acidic hydrolysis
-
Basic hydrolysis
-
Oxidative degradation (e.g., using hydrogen peroxide)
-
Thermal degradation
-
Photolytic degradation (exposure to UV and visible light)
By analyzing the samples from these stress conditions using techniques like HPLC-MS and NMR, you can identify and characterize the resulting degradation products.
Q3: What analytical techniques are most suitable for analyzing the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is used to separate the parent compound from its degradation products.
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is crucial for determining the molecular weights of the degradation products and for their structural elucidation through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the isolated degradation products, which is necessary for their unambiguous identification.[6][7]
Troubleshooting Guides
Problem 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study. For thermal stress, consider incremental increases in temperature (e.g., 10°C increments).[2] |
| The compound is highly stable. | Pyrazole derivatives are known for their metabolic stability.[8] If no degradation is seen under reasonably stressed conditions, it indicates high stability. Document these findings as they are valuable for understanding the compound's profile. |
| Analytical method is not sensitive enough. | Optimize the analytical method (e.g., HPLC gradient, detector wavelength) to ensure that even low levels of degradation products can be detected. |
Problem 2: The chromatogram shows many small, unresolved peaks.
| Possible Cause | Troubleshooting Step |
| Excessive degradation. | Reduce the severity of the stress conditions (e.g., lower concentration of stressor, shorter exposure time, lower temperature). The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[2][5] |
| Sub-optimal chromatographic separation. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or temperature to improve the resolution of the peaks. |
| Sample matrix interference. | If working with a formulated product, analyze a placebo sample under the same stress conditions to identify peaks originating from the excipients.[2] |
Problem 3: Difficulty in identifying the structure of a degradation product.
| Possible Cause | Troubleshooting Step |
| Insufficient data from a single analytical technique. | Utilize a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination. Tandem MS (MS/MS) experiments can reveal fragmentation patterns to aid in structural elucidation. For definitive identification, isolation of the impurity followed by NMR analysis is often necessary. |
| Isomeric degradation products. | Isomers will have the same molecular weight. Differentiating them may require sophisticated chromatographic separation or detailed NMR analysis (e.g., 2D NMR techniques like COSY, HSQC, HMBC). |
Quantitative Data Summary
The following table template can be used to summarize the quantitative data from a forced degradation study of this compound.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % of Major Degradant 1 | % of Major Degradant 2 | Total Degradation (%) |
| 0.1 M HCl | 24 h | 60 | ||||
| 0.1 M NaOH | 24 h | 60 | ||||
| 3% H₂O₂ | 24 h | 25 | ||||
| Heat | 48 h | 80 | ||||
| Photolytic | 24 h | 25 | ||||
| Control | 48 h | 25 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[5]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, place a solution of the compound in a sealed vial at the same temperature. At appropriate time points, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time points.
-
Analysis: Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer to separate and identify the parent compound and all degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of N-cyclopentyl-1H-pyrazol-4-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis of N-cyclopentyl-1H-pyrazol-4-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product of this compound is a brownish oil or discolored solid, not the expected off-white solid. What could be the cause?
A1: Discoloration often indicates the presence of residual starting materials, byproducts, or decomposition products. Common culprits include:
-
Unreacted Starting Materials: If your synthesis involves a precursor like 4-nitro-1H-pyrazole, incomplete reduction can leave colored nitro-containing impurities.
-
Oxidation: Aminopyrazoles can be susceptible to air oxidation, leading to colored impurities.
-
Solvent Impurities: Residual high-boiling solvents (e.g., DMF, DMSO) can trap impurities and contribute to an oily appearance.
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor your reaction by TLC or LC-MS to confirm the complete consumption of starting materials. If the reaction is stalled, consider extending the reaction time or adding more reagent.
-
Work-up under Inert Atmosphere: If oxidation is suspected, perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The most effective way to remove colored impurities is through column chromatography or recrystallization.
Q2: I am observing multiple spots on my TLC plate after the synthesis. How can I identify the impurities and choose the right purification method?
A2: Multiple spots on a TLC plate indicate a mixture of compounds. The impurities could be unreacted starting materials, isomers, or byproducts.
Troubleshooting Steps:
-
Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate to identify any unreacted precursors.
-
Spectroscopic Analysis: If possible, isolate the major impurities by preparative TLC or flash chromatography and analyze them by ¹H NMR and MS to elucidate their structures. Common impurities could include regioisomers or incompletely reacted intermediates.
-
Purification Strategy:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities. For aminopyrazoles, silica gel is commonly used, often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking.
-
Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification method.
-
Acid-Base Extraction: As this compound is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent, extract with an aqueous acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract the purified product back into an organic solvent.
-
Q3: My yield is significantly lower after purification by column chromatography. What are the likely reasons and how can I improve it?
A3: Low recovery from column chromatography can be due to several factors:
-
Adsorption to Silica Gel: Amines can strongly adsorb to the acidic silica gel, leading to poor recovery.
-
Decomposition on Silica: Some sensitive compounds may decompose on silica gel.
-
Inappropriate Solvent System: An incorrect mobile phase can lead to poor separation and broad peaks, resulting in mixed fractions and lower isolated yield of the pure product.
Troubleshooting Steps:
-
Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and reduce adsorption.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel (reverse-phase chromatography) if your compound is unstable on silica.[1]
-
Optimize the Mobile Phase: Develop an optimal solvent system using TLC. The ideal Rf value for your product should be around 0.3-0.4 for good separation. A gradient elution might be necessary to separate closely eluting impurities.
Data Presentation: Purification Method Comparison
The following table summarizes common purification techniques for aminopyrazole derivatives and their typical outcomes.
| Purification Method | Principle | Common Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the product and impurities in a solvent. | Insoluble impurities, byproducts with different polarity. | >99% | High purity, scalable. | Product loss in mother liquor, requires a solid product. |
| Column Chromatography (Silica Gel) | Differential adsorption of compounds to the stationary phase. | Unreacted starting materials, isomers, byproducts. | 95-99% | Versatile, good for complex mixtures. | Can be time-consuming, potential for product loss on the column. |
| Acid-Base Extraction | Separation based on the acidic/basic properties of the compound. | Neutral and acidic impurities. | >95% | Simple, quick for removing specific impurity types. | Not effective for basic impurities, requires multiple steps. |
| Salt Formation & Crystallization | Formation of a salt to alter solubility and facilitate crystallization. | A range of impurities depending on the salt and solvent. | >99% | Can yield highly pure, crystalline material.[2][3] | Requires an additional reaction step, may need optimization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (with Triethylamine)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 99:1 dichloromethane:methanol). Add triethylamine to the slurry to a final concentration of 0.5-1%.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase. A gradient elution from a less polar to a more polar solvent system (e.g., starting with 100% dichloromethane and gradually adding methanol) can be effective.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add hot water to the hot ethanol solution until turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.[1]
Visualizations
Experimental Workflow: Purification Strategy
Caption: A general workflow for the purification of this compound.
Logical Diagram: Potential Impurity Formation
A plausible synthesis of 4-aminopyrazoles involves the reaction of a β-ketonitrile with a substituted hydrazine.
Caption: Potential formation of a regioisomeric impurity during pyrazole synthesis.
References
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of N-Cyclopentyl-1H-pyrazol-4-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-cyclopentyl-1H-pyrazol-4-amine analogs, with a focus on their activity as kinase inhibitors. The information presented is compiled from published research and is intended to inform the design and development of novel therapeutic agents.
Introduction
The 4-amino-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The this compound core represents a key variation of this scaffold, and understanding its SAR is vital for optimizing potency and selectivity. This guide will delve into the impact of substitutions on this core structure, drawing primarily from studies on Cyclin-Dependent Kinase 14 (CDK14) inhibitors.
Core Structure and Numbering
The core structure of this compound is depicted below, with the standard numbering for the pyrazole ring.
Caption: Core structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The following sections summarize the SAR of this compound analogs based on available data, primarily from studies targeting CDK14.
Modifications at the N1-Position of the Pyrazole Ring
The substituent at the N1 position of the pyrazole ring plays a critical role in the interaction with the kinase active site. While extensive data on variations of the cyclopentyl group itself is limited in the reviewed literature, studies on related 4-amino-1H-pyrazole analogs provide valuable insights. In the context of CDK14 inhibition, the N1-substituent often orients towards the solvent-exposed region.
Modifications at the C3-Position of the Pyrazole Ring
Substitutions at the C3-position of the pyrazole ring have been shown to significantly influence inhibitory activity. For a series of 4-amino-1H-pyrazole-based CDK14 inhibitors, modifications at this position explored the impact of various small alkyl and aryl groups.
Modifications at the C5-Position of the Pyrazole Ring
The C5-position of the pyrazole ring is another key site for modification. In many kinase inhibitor scaffolds, this position is often directed towards the hydrophobic pocket of the ATP-binding site.
Modifications on the 4-Amino Group
The 4-amino group is a crucial hydrogen bond donor, interacting with the hinge region of the kinase. Modifications to this group can drastically alter binding affinity.
Comparative Biological Data
The following table summarizes the inhibitory activity of selected 4-amino-1H-pyrazole analogs against CDK14. This data is extracted from a study on covalent CDK14 inhibitors and highlights the SAR discussed above.[1]
| Compound | R1 Substituent (at 4-amino) | R2 Substituent (at N1) | R3 Substituent (at C3) | CDK14 IC50 (nM) |
| 1 | 4-aminopiperidine | H | H | >10000 |
| 2 | 3-aminobenzamide | H | H | 1800 |
| 3 | N,N-dimethylaminobenzylamine | H | H | 380 |
| 4 | 4-(acrylamide)piperidin-1-yl | H | H | 8.8 |
| 5 | 3-(acrylamide)benzylamine | H | H | <1 |
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay[2][3]
This assay was utilized to determine the biochemical potency (IC50) of the synthesized compounds against CDK14.
Principle:
The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based competition assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. An inhibitor compound competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
CDK14/CycY kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in Kinase Buffer A.
-
Kinase/Antibody Mixture: The CDK14 kinase and the Eu-anti-GST antibody are mixed in Kinase Buffer A.
-
Tracer Solution: The Kinase Tracer 236 is diluted in Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, the following are added in order:
-
5 µL of the diluted test compound.
-
5 µL of the kinase/antibody mixture.
-
5 µL of the tracer solution.
-
-
Incubation: The plate is incubated at room temperature for 1 hour.
-
Data Acquisition: The fluorescence emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) is measured using a fluorescence plate reader. The emission ratio (665 nm / 615 nm) is calculated.
-
Data Analysis: The emission ratios are plotted against the logarithm of the compound concentration. The IC50 values are determined by fitting the data to a four-parameter logistic model.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for SAR studies.
Caption: Simplified kinase signaling and inhibition.
Conclusion
The structure-activity relationship of this compound analogs is a critical area of investigation for the development of novel kinase inhibitors. The available data indicates that modifications at the N1, C3, and C5 positions of the pyrazole ring, as well as on the 4-amino group, significantly impact biological activity. The introduction of a covalent warhead on substituents at the 4-amino position has been shown to be a particularly effective strategy for enhancing potency against CDK14. Further research focusing on systematic modifications of the N-cyclopentyl group and exploration of a wider range of kinase targets will be instrumental in fully elucidating the therapeutic potential of this promising scaffold.
References
The Kinase Inhibitor Potential of N-Cyclopentyl-1H-pyrazol-4-amine: A Comparative Analysis of the Pyrazole Scaffold
While specific experimental data on the kinase inhibitory activity of N-cyclopentyl-1H-pyrazol-4-amine is not currently available in the public domain, its structural motif, the N-substituted pyrazol-4-amine, is a well-established pharmacophore in the development of potent and selective kinase inhibitors. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold that can be readily functionalized to target the ATP-binding site of various kinases.[1][2] This guide provides a comparative analysis of the broader class of N-substituted pyrazol-4-amines by examining structurally related kinase inhibitors with known biological activity and detailed experimental backing.
The selected comparator compounds represent different kinase targets and highlight the adaptability of the pyrazole core in achieving target specificity and potency. We will delve into inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Leucine-Rich Repeat Kinase 2 (LRRK2), all of which feature a substituted pyrazole scaffold.
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro potency of selected pyrazole-based kinase inhibitors against their respective primary targets.
| Compound Class | Representative Compound | Target Kinase | IC50/Ki | Assay Type |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Compound 15 | CDK2 | Ki = 0.005 µM | Radiometric Kinase Assay |
| 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Compound 1 | IRAK4 | IC50 = 0.022 µM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |
| Biaryl-1H-pyrazole | Compound 3 | G2019S-LRRK2 | IC50 = 0.019 µM | LanthaScreen™ Eu Kinase Binding Assay |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to characterize them.
Kinase Signaling Pathways
Caption: Simplified signaling pathways for CDK2, IRAK4, and LRRK2, indicating the points of inhibition.
Experimental Workflow for Kinase Inhibition Assays
Caption: A generalized workflow for in vitro kinase inhibition assays, highlighting different detection methods.
Detailed Experimental Protocols
To ensure reproducibility and facilitate critical evaluation of the presented data, the following sections detail the methodologies employed in the characterization of the comparator inhibitors.
Radiometric Kinase Assay for CDK2 Inhibition
This assay quantifies the phosphorylation of a substrate peptide by measuring the incorporation of a radiolabeled phosphate group.[3]
-
Reagents:
-
Recombinant human CDK2/Cyclin E complex.
-
Histone H1 as the substrate.
-
[γ-³³P]ATP.
-
Test compound (e.g., N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with the CDK2/Cyclin E enzyme in the assay buffer for 10 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of Histone H1 and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
The reaction is stopped by adding a stop solution (e.g., 3% phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane (e.g., P81 phosphocellulose paper).
-
The filter is washed to remove unincorporated [γ-³³P]ATP.
-
The radioactivity on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
Ki values are determined by fitting the data to the Morrison equation for tight-binding inhibitors.[3]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IRAK4 Inhibition
This assay measures the accumulation of a phosphorylated product through a fluorescence resonance energy transfer (FRET)-based detection method.[4]
-
Reagents:
-
Recombinant human IRAK4 enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Test compound (e.g., 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide series).
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-serine/threonine antibody (donor) and streptavidin-XL665 (acceptor).
-
-
Procedure:
-
The test compound is incubated with the IRAK4 enzyme in an assay buffer.
-
The kinase reaction is started by the addition of ATP and the biotinylated peptide substrate.
-
The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.
-
The HTRF detection reagents are added to the reaction mixture.
-
After another incubation period to allow for antibody binding, the fluorescence is read at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
-
Data Analysis:
-
The ratio of the fluorescence signals at the two wavelengths is calculated.
-
IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[4]
-
LanthaScreen™ Eu Kinase Binding Assay for LRRK2 Inhibition
This is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.[5]
-
Reagents:
-
Recombinant human G2019S-LRRK2 kinase.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test compound (e.g., biaryl-1H-pyrazole series).
-
-
Procedure:
-
The test compound is serially diluted.
-
The kinase, tracer, and europium-labeled antibody are mixed with the test compound.
-
The mixture is incubated for a specified time (e.g., 1 hour) at room temperature to reach binding equilibrium.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
-
Data Analysis:
-
The displacement of the tracer by the inhibitor results in a decrease in the FRET signal.
-
IC50 values are calculated from the dose-response curves.[5]
-
Conclusion
While direct experimental evidence for the kinase inhibitory properties of this compound is lacking, the extensive body of research on related pyrazole-containing molecules strongly suggests its potential as a kinase inhibitor. The comparative analysis of inhibitors targeting diverse kinases such as CDK2, IRAK4, and LRRK2 demonstrates the versatility of the pyrazole scaffold. The N-substitution on the pyrazole ring, in this case with a cyclopentyl group, is a common strategy to explore the hydrophobic pockets within the ATP-binding site of kinases, potentially influencing both potency and selectivity. Further screening and characterization of this compound against a panel of kinases would be necessary to elucidate its specific biological activity and potential therapeutic applications. The experimental protocols provided herein offer a roadmap for such an investigation.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of Aminopyrazole Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of compounds based on the aminopyrazole scaffold, with a focus on N-substituted aminopyrazole derivatives. Due to the limited availability of public data for the specific compound N-cyclopentyl-1H-pyrazol-4-amine, this document presents selectivity data for structurally related aminopyrazole-based kinase inhibitors to offer valuable insights into the general behavior of this chemical class.
Introduction to Aminopyrazole-Based Kinase Inhibitors
The aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of kinase inhibitors developed for various therapeutic areas, particularly oncology and inflammatory diseases.[1][2] The versatility of the aminopyrazole structure allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets. This guide explores the kinase selectivity of several aminopyrazole derivatives to provide a comparative overview for researchers working with this class of compounds.
Comparative Kinase Selectivity Data
The following tables summarize the kinase inhibition data for representative aminopyrazole-based compounds. It is important to note that these compounds feature additional structural modifications compared to the simple this compound, which influence their selectivity profiles.
Table 1: Kinase Inhibition Profile of an Aminopyrazole-based JNK3 Inhibitor (SR-3576)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38 |
| JNK3 | 7 | >2800 |
| p38 | >20,000 | - |
Data sourced from a study on aminopyrazole inhibitors designed for JNK3 selectivity. SR-3576 is a potent JNK3 inhibitor with exceptional selectivity against the closely related p38 kinase.[3]
Table 2: Kinase Selectivity of an N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (Compound 15)
| Kinase Target | Ki (µM) |
| CDK2 | 0.005 |
| CDK1 | >1 |
| CDK5 | 0.12 |
| CDK9 | >1 |
This data highlights a compound developed as a potent and selective CDK2 inhibitor, demonstrating the tunability of the aminopyrazole scaffold towards specific cyclin-dependent kinases.[4][5]
Table 3: Selectivity of a 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 Inhibitor (Compound 14)
| Kinase Selectivity | Value |
| IRAK4 IC50 | 300 nM (in rat whole blood) |
| Kinome Selectivity | >100-fold selective against 99% of 264 kinases tested |
This compound showcases the development of a highly selective IRAK4 inhibitor from an aminopyrazole-containing scaffold, indicating its potential for treating inflammatory diseases.[6][7]
Experimental Protocols
The determination of kinase selectivity is crucial in drug discovery to understand a compound's potential on-target efficacy and off-target effects. Below are representative protocols for widely used kinase selectivity profiling assays.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform by DiscoverX is a high-throughput method to profile compound interactions against a large panel of kinases.[8][9][10]
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol Outline:
-
Immobilization: A biotinylated, active-site-directed ligand is attached to streptavidin-coated magnetic beads.
-
Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound are combined in a multi-well plate.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted kinase is measured by qPCR of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
LANCE® Ultra TR-FRET Kinase Assay
The LANCE® (Lanthanide Chelate Excite) Ultra assay from PerkinElmer is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure kinase activity.[11][12][13][14]
Principle: This assay detects the phosphorylation of a ULight™-labeled substrate by a kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity. Excitation of the Eu-donor leads to energy transfer to the ULight™-acceptor, resulting in a fluorescent signal at 665 nm, which is proportional to the extent of substrate phosphorylation.
Protocol Outline:
-
Kinase Reaction: The kinase, ULight™-labeled substrate, ATP, and the test inhibitor are incubated together in a reaction buffer.
-
Stopping the Reaction: The kinase reaction is stopped by the addition of EDTA.
-
Detection: A Eu-labeled anti-phospho-substrate antibody in detection buffer is added to the reaction mixture.
-
Incubation: The mixture is incubated to allow for antibody-substrate binding.
-
Signal Reading: The TR-FRET signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the kinase.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for determining the kinase selectivity profile of a compound library.
Representative Kinase Signaling Pathway (MAPK/ERK Pathway)
Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common target for kinase inhibitors.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. LANCE Ultra Kinase Assays | Revvity [revvity.com]
- 12. blossombio.com [blossombio.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. blossombio.com [blossombio.com]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of N-cyclopentyl-1H-pyrazol-4-amine and Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted therapeutics. While the on-target efficacy of these compounds is often well-defined, understanding their off-target effects is critical for predicting potential toxicities and developing safer, more effective drugs. This guide provides a comparative analysis of the potential off-target effects of the novel compound N-cyclopentyl-1H-pyrazol-4-amine, placed in context with publicly available data for structurally related pyrazole-based kinase inhibitors. Due to the limited public data on this compound, this guide will leverage data from a closely related analog, a di-pyrazolyl pyrimidine derivative, to illustrate the principles of kinase selectivity and off-target profiling.
The Pyrazole Privileged Scaffold: A Double-Edged Sword
The pyrazole ring system is highly valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This interaction is fundamental to the inhibitory action of many pyrazole-containing drugs. However, the conserved nature of the ATP binding site across the human kinome presents a significant challenge: the potential for a single compound to bind to multiple kinases, leading to off-target effects. These unintended interactions can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.
Comparative Kinase Selectivity Profile
To illustrate the potential for off-target effects, we present a comparative analysis of a hypothetical kinase selectivity profile for this compound against a known pyrazole-based inhibitor, Compound 15 (a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative), which has been characterized as a potent CDK2 inhibitor.[3][4]
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (Hypothetical IC50, nM) | Compound 15 (Ki, nM)[3][4] | Potential Off-Target Concern |
| CDK2 (On-Target) | <10 | 5 | --- |
| CDK1 | 50 | >100 | Cell cycle arrest |
| CDK5 | 80 | >100 | Neuronal toxicity |
| GSK3β | 250 | Not Reported | Metabolic dysregulation |
| Aurora A | >1000 | Not Reported | Mitotic defects |
| VEGFR2 | >1000 | Not Reported | Anti-angiogenic effects |
| p38α (MAPK14) | 800 | Not Reported | Inflammatory response modulation |
Disclaimer: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental data is required for accurate assessment.
This table highlights that while a compound may be highly potent against its intended target (e.g., CDK2), it can exhibit varying degrees of activity against other kinases. Even modest inhibition of off-targets like CDK1 or GSK3β could have significant biological consequences.
Signaling Pathway Perturbation
The on-target and off-target activities of kinase inhibitors directly impact cellular signaling pathways. Inhibition of CDK2, for example, is intended to arrest the cell cycle at the G1/S phase transition, a desirable outcome in cancer therapy. However, off-target inhibition of other kinases can lead to unintended pathway modulation.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-cyclopentyl-1H-pyrazol-4-amine and a Reference CDK2 Inhibitor for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-cyclopentyl-1H-pyrazol-4-amine, a novel pyrazole derivative, and a well-characterized reference compound, a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15), in the context of cyclin-dependent kinase 2 (CDK2) inhibition for cancer therapy. This document summarizes key performance data from published literature, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the evaluation of this compound as a potential therapeutic agent.
Introduction to Pyrazole Derivatives in Kinase Inhibition
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel therapeutics.[1] The 4-aminopyrazole moiety, in particular, has been explored for its inhibitory activity against various kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).[2][3]
This compound represents a simple yet promising 4-aminopyrazole derivative. Its potential as a kinase inhibitor warrants a comparative analysis against established compounds to gauge its therapeutic promise.
Reference Compound Profile: A Potent Pyrazole-Based CDK2 Inhibitor
For this comparative guide, we have selected a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, designated as Compound 15 in a study by Abdel-Maksoud et al. (2023), as the reference compound.[3] This compound has demonstrated significant inhibitory activity against CDK2, a key regulator of cell cycle progression, and has shown antiproliferative effects in various cancer cell lines.[3][4]
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of the reference compound and its analogs against CDK2 and their antiproliferative effects. While no direct experimental data for this compound is currently available in the public domain, its potential can be inferred from the structure-activity relationships (SAR) of related pyrazole derivatives.
| Compound/Analog | CDK2 Inhibition (Ki, µM) | Antiproliferative Activity (GI50, µM) against A2780 ovarian cancer cells |
| Reference Compound 15 | 0.005 | 0.158 |
| Analog 14 | 0.007 | Not as potent as Compound 15 |
| Analog 23 | 0.090 | 7.350 |
Data extracted from Abdel-Maksoud et al. (2023).[3]
Experimental Protocols
The following is a generalized protocol for a kinase inhibition assay, based on common methodologies, to determine the inhibitory potential of compounds like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against a specific kinase (e.g., CDK2).
Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin E)
-
Peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound) and reference compound
-
Assay buffer (typically containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add the kinase and its peptide substrate to the wells of the microplate.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction according to the detection kit's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
CDK2 Signaling Pathway in Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a critical enzyme that, in complex with its regulatory partners cyclin E and cyclin A, governs the transition from the G1 to the S phase of the cell cycle and progression through the S phase.[4][5] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5]
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing novel kinase inhibitors.
Caption: A typical workflow for kinase inhibitor drug discovery.
Concluding Remarks
While direct experimental evidence for the biological activity of this compound is not yet publicly available, its structural similarity to known pyrazole-based kinase inhibitors suggests its potential as a valuable scaffold for further investigation. The provided data on a potent reference CDK2 inhibitor highlights the promise of this chemical class. The experimental protocols and pathway diagrams included in this guide offer a framework for the systematic evaluation of this compound and its derivatives as potential anticancer agents. Further research, including in vitro kinase screening and cell-based assays, is warranted to elucidate the specific activity and therapeutic potential of this compound.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Unveiling the Bioactive Potential of N-Cyclopentyl-1H-pyrazol-4-amine: A Comparative Analysis of Structurally Related Compounds
While specific experimental data on the bioactivity of N-cyclopentyl-1H-pyrazol-4-amine remains elusive in current scientific literature, a comparative analysis of structurally similar N-substituted pyrazole derivatives offers valuable insights into its potential therapeutic applications. This guide synthesizes available data on related compounds, providing a framework for understanding the potential efficacy and mechanisms of action of this compound in various cell lines, with a primary focus on oncology.
The pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The functionalization of the pyrazole ring system, particularly at the N1 and C4 positions, has been a fertile area of research, leading to the development of potent kinase inhibitors. Although direct experimental validation for this compound is not publicly available, the bioactivity of analogous compounds suggests it may act as an inhibitor of key signaling pathways implicated in cancer cell proliferation and survival.
Comparative Bioactivity of N-Substituted Pyrazole Derivatives
To extrapolate the potential bioactivity of this compound, this guide focuses on N-substituted pyrazole derivatives that have been evaluated for their anticancer effects in various cell lines. The following sections present a comparative summary of their performance, highlighting their inhibitory concentrations and targeted cellular pathways.
Table 1: Comparative Antiproliferative Activity of N-Substituted Pyrazole Derivatives in Cancer Cell Lines
| Compound/Alternative | Target/Mechanism of Action | Cell Line(s) | IC50/GI50 (µM) | Reference |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 Inhibitor | MV4-11 (Leukemia) | 0.127 | [1][2] |
| OVCAR5 (Ovarian) | 0.150 | [1] | ||
| A2780 (Ovarian) | 0.158 | [1] | ||
| A panel of 10 other cancer cell lines | 0.189 - 0.560 | [1][2] | ||
| Compound 3c (N-(1H-pyrazol-3-yl)quinazolin-4-amine derivative) | Casein Kinase 1δ/ε (CK1δ/ε) Inhibitor | PANC-1 (Pancreatic) | Not specified, but showed selective cytotoxicity | [3] |
| Compound 1j (3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) | Multi-kinase Inhibitor (Src, B-RAF, C-RAF) | MDA-MB-231 (Triple Negative Breast Cancer) | Potent antiviability activity (IC50 not specified) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are based on studies of structurally related N-substituted pyrazole derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., N-substituted pyrazole derivatives) and a vehicle control (e.g., DMSO). The plates are then incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP), fluorescence-based assays, or antibody-based methods like ELISA or Western blotting to detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell extract to assess the effect of a compound on signaling pathways.
-
Cell Lysis: Cells treated with the test compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., phosphorylated forms of signaling proteins like Rb, or total protein levels).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the protein bands is quantified to determine the relative changes in protein expression or phosphorylation levels.
Visualizing Potential Mechanisms of Action
Based on the known targets of structurally similar pyrazole derivatives, the following diagrams illustrate potential signaling pathways that this compound might modulate.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting the Drug-Likeness of N-cyclopentyl-1H-pyrazol-4-amine: A Comparative ADME Profile
For Immediate Release
In the landscape of modern drug discovery, early and accurate prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to de-risking clinical development and improving the likelihood of success. This guide provides a comparative analysis of the predicted ADME properties of N-cyclopentyl-1H-pyrazol-4-amine, a novel pyrazole derivative, against two well-established pyrazole-containing drugs: the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the phosphodiesterase-5 (PDE5) inhibitor Sildenafil. This objective comparison, supported by in silico predictions and established experimental data for the comparator drugs, offers valuable insights for researchers, scientists, and drug development professionals.
Executive Summary of ADME Properties
The following table summarizes the key ADME parameters for this compound (predicted) and the experimental data for Celecoxib and Sildenafil. These properties are crucial in determining the pharmacokinetic profile and potential oral bioavailability of a drug candidate.
| Property | This compound (Predicted) | Celecoxib (Experimental) | Sildenafil (Experimental) |
| Molecular Weight ( g/mol ) | 151.21 | 381.37 | 474.58 |
| LogP (o/w) | 1.46 | 3.5 | 1.5 |
| Aqueous Solubility | Moderately Soluble | Poorly Soluble | Slightly Soluble |
| Intestinal Permeability | High | High | High |
| Plasma Protein Binding (%) | Low to Moderate | ~97% | ~96% |
| Metabolic Stability | Predicted to be metabolized by CYPs | Extensively metabolized (primarily CYP2C9) | Rapidly metabolized (primarily CYP3A4 & CYP2C9) |
| Half-life (t½) | N/A | ~11 hours | ~4 hours |
| Bioavailability (%) | N/A | ~22-40% | ~41% |
In-Depth ADME Profile Comparison
Absorption
This compound is predicted to have high intestinal absorption. This is based on its favorable physicochemical properties, including a low molecular weight and an optimal predicted LogP value, which suggest good membrane permeability.
Celecoxib is rapidly absorbed, reaching peak plasma concentrations in about 3 hours.[1] Its high lipophilicity contributes to good membrane permeability.
Sildenafil is also rapidly absorbed, with peak plasma concentrations reached within 30 to 120 minutes.[2] However, its absorption can be reduced when taken with a high-fat meal.[3]
Distribution
The predicted low to moderate plasma protein binding for This compound suggests that a significant fraction of the drug would be free in the circulation to interact with its target.
In contrast, both Celecoxib and Sildenafil are highly bound to plasma proteins (~97% and ~96%, respectively).[2][4] This high degree of binding can limit the concentration of the free drug available to exert its pharmacological effect.
Metabolism
In silico models predict that This compound is a substrate for cytochrome P450 (CYP) enzymes, indicating it will likely undergo hepatic metabolism. The pyrazole ring is known to be susceptible to oxidative metabolism.[5]
Celecoxib is extensively metabolized in the liver, primarily by CYP2C9, with CYP3A4 playing a minor role.[1][6]
Sildenafil is cleared predominantly by hepatic metabolism, mainly through CYP3A4 and to a lesser extent by CYP2C9.[2]
Excretion
The routes of excretion for This compound would be determined following experimental studies, but it is anticipated that its metabolites would be eliminated through both renal and fecal pathways.
For Celecoxib , approximately 57% of the dose is excreted in the feces and 27% in the urine as metabolites.[7] Very little of the unchanged drug is eliminated.[6]
Sildenafil and its metabolites are excreted predominantly in the feces (around 80% of an oral dose) and to a smaller extent in the urine (approximately 13%).[8]
Experimental Methodologies
The following are detailed protocols for the key in vitro experiments used to determine the ADME properties of drug candidates.
Aqueous Solubility (Kinetic Shake-Flask Method)
-
Preparation of Stock Solution: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% dimethyl sulfoxide (DMSO).[9]
-
Incubation: An aliquot of the DMSO stock solution is added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final desired concentration (e.g., 100 µM).[9]
-
Equilibration: The solution is shaken at room temperature for a specified period (e.g., 2 hours) to allow for equilibration.[10]
-
Separation: The solution is filtered through a 0.45 µm filter to remove any precipitated compound.[9]
-
Quantification: The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[10]
Intestinal Permeability (Caco-2 Assay)
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[11][12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.[13]
-
Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability. To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).[11]
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.[11]
Metabolic Stability (Liver Microsomal Assay)
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) in a phosphate buffer (pH 7.4) at 37°C.[14][15]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[14][15]
-
Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[16]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[14]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.[15]
Plasma Protein Binding (Equilibrium Dialysis)
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins.[17][18]
-
Sample Loading: Plasma containing the test compound is added to one chamber, and a protein-free buffer (PBS, pH 7.4) is added to the other chamber.[17]
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[18]
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[17]
-
Quantification: The concentration of the test compound in both samples is determined by LC-MS/MS. The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.[17]
Visualizing Key Processes
To further aid in the understanding of ADME profiling and the potential mechanism of action for pyrazole-based compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Conclusion
The in silico ADME profile of this compound presents several favorable characteristics for a potential drug candidate, including predicted high intestinal absorption and low to moderate plasma protein binding. These predictions, when benchmarked against the established experimental data of successful drugs like Celecoxib and Sildenafil, suggest that this compound warrants further experimental investigation. The provided detailed protocols for key in vitro ADME assays offer a clear roadmap for the subsequent stages of preclinical development. This comparative guide underscores the importance of a comprehensive ADME assessment in the early stages of drug discovery to efficiently identify and advance promising therapeutic agents.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vivo Efficacy of N-Cyclopentyl-1H-Pyrazol-4-Amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available data on the in vivo efficacy of N-cyclopentyl-1H-pyrazol-4-amine derivatives and closely related analogs. While direct in vivo efficacy studies on this compound derivatives for oncology are limited in publicly available literature, this document synthesizes findings from structurally similar pyrazole-based kinase inhibitors to provide a predictive and comparative framework. The focus is on their potential as anticancer agents, drawing parallels from derivatives targeting key cellular pathways.
Executive Summary
The this compound scaffold is a component of various kinase inhibitors. Although specific in vivo data for this exact substitution pattern in cancer models is not extensively documented, related pyrazol-4-amine derivatives have demonstrated promising preclinical activity. Structure-activity relationship (SAR) studies on similar scaffolds suggest that the nature of the cycloalkyl group can significantly influence potency. For instance, in certain pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more optimal than a cyclopentyl moiety. Conversely, in other contexts, larger cycloalkyl groups like cycloheptyl have shown better activity. This guide will explore the efficacy of related pyrazol-4-amine compounds, providing a basis for comparison and future development of N-cyclopentyl derivatives.
Comparative Efficacy of Pyrazol-4-Amine Derivatives
To contextualize the potential of this compound derivatives, this section details the efficacy of structurally related compounds that have been evaluated in vivo or have well-characterized in vitro activity.
Case Study 1: N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives as CDK2 Inhibitors
A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. While in vivo data for this series is not available, the mechanistic studies provide a strong rationale for their anticancer potential.
Table 1: In Vitro Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives [1][2]
| Compound | Target | Ki (µM) | Antiproliferative Activity (GI50, µM) against A2780 ovarian cancer cells |
| 14 | CDK2 | 0.007 | ~4.4 |
| 15 | CDK2 | 0.005 | 0.158 |
Note: Lower Ki and GI50 values indicate higher potency.
Mechanistic studies revealed that compound 15 reduces the phosphorylation of the retinoblastoma (Rb) protein at Thr821, a downstream target of CDK2, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis.[1]
Case Study 2: 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4
Derivatives of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling. Although the primary indication is inflammatory disease, the scaffold is relevant. Interestingly, a derivative with a cyclopentane-1,2-diamine substitution showed a greater than 10-fold loss of potency compared to an analog with a 2-aminoethylamino group.[3] More potent analogs with cyclohexane-diamine substitutions were identified.
Table 2: In Vivo Pharmacodynamic Activity of an IRAK4 Inhibitor [3]
| Compound | Animal Model | Dose | Effect |
| 14 | Rat | 3, 10, 30 mg/kg (oral) | Dose-dependent inhibition of R848-induced IL-6 production |
This study highlights the sensitivity of the pyrazole scaffold to cycloalkyl substitutions and provides an example of in vivo target engagement for a related compound class.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are representative protocols for key experiments cited in the development of related pyrazole derivatives.
Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., A2780 ovarian cancer).
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Endpoint: Cell viability is assessed using assays such as the Sulforhodamine B (SRB) or MTT assay. The GI50 (concentration causing 50% growth inhibition) is calculated from dose-response curves.
Kinase Inhibition Assay
-
Enzyme: Recombinant human kinase (e.g., CDK2/Cyclin E).
-
Method: The kinase activity is measured in the presence of varying concentrations of the inhibitor. The assay typically measures the phosphorylation of a substrate using methods like radiometric assays (32P-ATP) or fluorescence-based assays.
-
Endpoint: The IC50 (concentration causing 50% inhibition of enzyme activity) is determined.
In Vivo Pharmacodynamic (PD) Model for IRAK4 Inhibition
-
Animal Model: Male Lewis rats.
-
Procedure:
-
Animals are dosed orally with the test compound or vehicle.
-
After a specified time (e.g., 2 hours), a TLR7/8 agonist (e.g., R848) is administered to induce cytokine production.
-
Blood samples are collected at various time points post-agonist administration.
-
Plasma levels of the target cytokine (e.g., IL-6) are quantified by ELISA.
-
-
Endpoint: Percent inhibition of cytokine production compared to the vehicle-treated group.[3]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below using Graphviz.
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: CDK2/Cyclin E pathway and the inhibitory action of pyrazole derivatives.
IRAK4 Signaling Pathway in Inflammation
Caption: IRAK4-mediated inflammatory signaling and its inhibition.
General Workflow for In Vivo Efficacy Study
Caption: A typical workflow for a xenograft mouse model efficacy study.
Conclusion
While direct in vivo efficacy data for this compound derivatives in cancer models remains to be published, the broader class of pyrazol-4-amine derivatives shows significant promise as kinase inhibitors with therapeutic potential. The available data on related compounds targeting CDK2 and IRAK4 provide a strong foundation for the continued investigation of this scaffold. Future studies should focus on synthesizing and evaluating this compound derivatives in relevant in vivo cancer models to determine their efficacy and pharmacokinetic profiles, paying close attention to the impact of the cyclopentyl moiety on target engagement and overall activity. The comparative data presented in this guide can aid in the rational design and prioritization of candidates for further preclinical development.
References
- 1. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of N-cyclopentyl-1H-pyrazol-4-amine Analogs and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The N-cyclopentyl-1H-pyrazol-4-amine scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors. The pharmacokinetic (PK) profile of drug candidates derived from this scaffold is a critical determinant of their clinical success. This guide provides a comparative analysis of the pharmacokinetic properties of this compound analogs and other closely related pyrazole-based inhibitors, supported by experimental data from preclinical studies.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key in vivo pharmacokinetic parameters for various aminopyrazole-based kinase inhibitors. While a direct head-to-head comparison of a homologous series of this compound analogs is not publicly available, this compilation of data from different series of related compounds offers valuable insights into the structure-pharmacokinetic relationships of this class of molecules.
Table 1: In Vivo Pharmacokinetic Profile of Aminopyrazole-based FGFR Inhibitors in Mice
| Compound | Route | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | F (%) | AUC (nM·h) |
| 6 [1] | IV | 5 | 17 | 1.1 | 0.8 | - | 4700 |
| PO | 10 | - | - | - | 19 | 1800 | |
| 19 [1] | IV | 5 | 22 | 1.0 | 0.8 | - | 3700 |
| PO | 10 | - | - | - | 73 | 5400 |
CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; F: Oral bioavailability; AUC: Area under the curve. Data from a study on aminopyrazole-based FGFR inhibitors.[1]
Table 2: Pharmacokinetic Properties of Selected 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide IRAK4 Inhibitors in Rats
| Compound | Papp (10⁻⁶ cm/s) | F (%) | Clp (mL/min/kg) |
| 14 [2] | 2 | 0 | 18 |
| 18 [2] | 16 | 5 | 17 |
| 25 [2] | 26 | 24 | 12 |
| 26 [2] | 32 | 31 | 18 |
| 29 [2] | 28 | 49 | 15 |
| 30 [2] | 27 | 35 | 15 |
| 34 [2] | 27 | 31 | 14 |
Papp: Apparent permeability; F: Oral bioavailability; Clp: Plasma clearance. This data highlights the correlation between membrane permeability and oral bioavailability in a series of pyrazole-based IRAK4 inhibitors.[2]
A notable example of a clinically approved drug featuring the N-cyclopentyl-pyrazole moiety is Ruxolitinib, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a Janus kinase (JAK) inhibitor. While a detailed comparative table of its analogs is not available, its development underscores the viability of this scaffold in producing orally bioavailable drugs.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments commonly employed in the preclinical pharmacokinetic evaluation of drug candidates.[3][4]
1. In Vivo Pharmacokinetic Study in Rodents (Mice or Rats)
-
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Procedure:
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used.[1]
-
Dosing:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., 20% HP-β-CD in water) and administered as a single bolus dose (e.g., 5 mg/kg) via the tail vein.[1]
-
Oral (PO) Administration: The compound is formulated in an appropriate vehicle (e.g., 0.1% Tween and 0.5% CMC in water) and administered by oral gavage as a single dose (e.g., 10 mg/kg).[1]
-
-
Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to calculate parameters like AUC, CL, Vss, t½, and F%.
-
2. In Vitro Metabolic Stability Assay
-
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
-
Procedure:
-
Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (from human, rat, or mouse) or hepatocytes in the presence of NADPH at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.
-
3. Cell Permeability Assay (e.g., Caco-2 or MDCK)
-
Objective: To predict the intestinal absorption and potential for active transport of a compound.
-
Procedure:
-
Cell Culture: Caco-2 or MDCK cells are grown to form a confluent monolayer on a semi-permeable membrane in a transwell plate.
-
Compound Application: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points to measure the amount of compound that has crossed the monolayer. The reverse transport (B to A) is also assessed.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the pharmacokinetic evaluation of this compound analogs.
References
- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. | Semantic Scholar [semanticscholar.org]
- 4. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While specific cross-reactivity data for N-cyclopentyl-1H-pyrazol-4-amine is not publicly available, its pyrazole scaffold is a well-established pharmacophore in numerous kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of several prominent pyrazole-based kinase inhibitors, offering a crucial framework for predicting the potential off-target effects of novel compounds sharing this core structure.
The pyrazole motif is recognized as a "privileged" scaffold in medicinal chemistry, prized for its ability to form key interactions within the ATP-binding pocket of protein kinases.[1] However, the high degree of conservation in this region across the kinome presents a significant challenge, often leading to off-target activities. This cross-reactivity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive kinase profiling is an indispensable step in the development of any novel pyrazole-containing inhibitor.
This guide will compare the selectivity of three well-characterized pyrazole-based inhibitors: AT7519, Danusertib, and Tozasertib. By examining their activity against a broad panel of kinases, we can gain insights into the potential cross-reactivity landscape for compounds like this compound.
Comparative Kinase Selectivity Profiles
The following table summarizes the inhibitory activity of AT7519, Danusertib, and Tozasertib against their primary targets and a selection of off-target kinases. This data highlights the varied selectivity profiles that can emerge from the pyrazole scaffold.
| Kinase Target | AT7519 IC50 (µM)[2] | Danusertib IC50 (nM)[3] | Tozasertib Ki (nM)[4] | Kinase Family |
| CDK2/Cyclin A | 0.044 | - | - | CDK |
| CDK1/Cyclin B | 0.19 | - | - | CDK |
| CDK4/Cyclin D1 | 0.067 | - | - | CDK |
| CDK5/p35 | 0.018 | - | - | CDK |
| CDK9 | Potent Inhibitor[5] | - | - | CDK |
| Aurora A | - | 13 | 0.6 | Aurora Kinase |
| Aurora B | - | 79 | 18 | Aurora Kinase |
| Aurora C | - | 61 | 4.6 | Aurora Kinase |
| Abl | - | 25 | 30 | Tyrosine Kinase |
| FGFR1 | - | 47 | - | Tyrosine Kinase |
| FLT3 | - | - | 30 | Tyrosine Kinase |
| GSK3β | 0.089 | - | - | CMGC |
| RIPK1 | - | - | Potent Inhibitor[6] | TKL |
Analysis:
-
AT7519 is a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs), demonstrating significant cross-reactivity within this kinase family.[2][7] It also shows activity against GSK3β.[2]
-
Danusertib is a pan-Aurora kinase inhibitor with additional potent activity against the tyrosine kinases Abl and FGFR1.[3][8][9]
-
Tozasertib is a highly potent pan-Aurora kinase inhibitor that also potently inhibits the tyrosine kinases Abl and FLT3.[4][10] Interestingly, it has also been identified as a potent inhibitor of RIPK1, a kinase involved in necroptosis.[6]
This comparison underscores that while the pyrazole scaffold is a versatile starting point for kinase inhibitor design, the substituents on the pyrazole ring and the overall molecular architecture play a critical role in determining the selectivity profile.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in kinase inhibitor profiling and the implications of cross-reactivity, the following diagrams were generated using Graphviz.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two commonly employed kinase assay formats.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This assay is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[11]
a. Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
[γ-³³P]ATP
-
Unlabeled ATP
-
Test compound (e.g., this compound)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
b. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the test compound, kinase, and substrate to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.[13]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[14]
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]ATP will be washed away.[14]
-
Wash the filter plate multiple times with the wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the amount of incorporated ³³P in a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
This is a high-throughput, fluorescence-based assay that measures the binding of an inhibitor to the kinase active site.[15]
a. Materials:
-
Tagged kinase of interest (e.g., His-tagged)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., Eu-anti-His)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
TR-FRET dilution buffer
-
Test compound
-
Low-volume 384-well plates
b. Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in TR-FRET dilution buffer.
-
Prepare a solution containing the tagged kinase and the Eu-labeled anti-tag antibody in TR-FRET dilution buffer.[16]
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer. The tracer concentration is typically at or near its Kd for the kinase.[15]
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution.[16]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[15]
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
The displacement of the tracer by the inhibitor will lead to a decrease in the TR-FRET signal. Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
While the precise cross-reactivity profile of this compound remains to be determined, the analysis of structurally related pyrazole-based kinase inhibitors provides a valuable cautionary tale. The data clearly demonstrates that this privileged scaffold can be directed against a wide array of kinase targets, and significant off-target effects are common. For any drug discovery program centered on this compound or its analogs, a comprehensive, kinome-wide selectivity screen using robust methodologies, such as those detailed above, is not just recommended—it is essential for a thorough understanding of its biological activity and potential clinical implications.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to hERG Screening for N-cyclopentyl-1H-pyrazol-4-amine and Related Pyrazole Derivatives
Introduction
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization.[1][2] Inhibition of the hERG channel can lead to a prolonged QT interval, a condition that increases the risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[1][3] Consequently, assessing the interaction of new chemical entities with the hERG channel is a mandatory step in preclinical drug development to mitigate the risk of cardiotoxicity.[1][4] This guide provides a comparative overview of the hERG screening data for compounds containing the pyrazole scaffold, with N-cyclopentyl-1H-pyrazol-4-amine as a reference structure, and details the experimental protocols used for such assessments. The pyrazole ring is a common motif in medicinal chemistry, and understanding its potential for hERG liability is crucial for developing safer therapeutics.[5]
Comparative hERG Inhibition Data
While direct experimental hERG screening data for this compound is not publicly available, the following table summarizes data for various pyrazole-containing compounds and reference drugs to provide context for the potential cardiotoxicity of this chemical class.
| Compound | Scaffold | hERG Assay Type | IC50 (μM) | Reference Compounds | hERG Assay Type | IC50 (μM) |
| 1,4-dihydroindeno[1,2-c]pyrazole derivative 90 | Pyrazole | Patch Clamp | 11.6[6] | Dofetilide | Patch Clamp | High Affinity |
| Ruxolitinib | Pyrazole | Not Specified | JAK1/2 IC50 ~0.003, hERG data not stated | Terfenadine | Patch Clamp | High Affinity |
| Asciminib | Pyrazole | Not Specified | Low off-target effects noted[5] | E4031 | Patch Clamp | High Affinity |
| Pyrilamine | Not Applicable | Automated Patch-Clamp | Not specified as IC50 | Chlorpheniramine | Automated Patch-Clamp | Not specified as IC50 |
Data for pyrazole derivatives is limited in the public domain and often presented in the context of minimizing hERG liability during drug design. For instance, the pyrazole ring in Asciminib was chosen to mitigate the cardiovascular adverse effects attributed to hERG activity seen with other heterocycles.[5]
Experimental Protocols
The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells expressing the channel. Automated patch-clamp systems are now widely used for higher throughput screening.[7]
Automated Patch-Clamp hERG Assay Protocol
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions (37°C, 5% CO2) in appropriate media.
-
Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in an extracellular solution to a final density suitable for the automated patch-clamp system.
-
Compound Preparation: Test compounds, including this compound and reference compounds, are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the extracellular solution to the final desired concentrations.
-
Automated Patch-Clamp Procedure:
-
The automated system, such as the IonWorks Quattro, performs the following steps for each well of a multi-well plate:
-
Cells are captured on a planar electrode.
-
A high-resistance "gigaseal" is formed between the cell membrane and the electrode.
-
The cell membrane is ruptured to achieve a whole-cell patch-clamp configuration.
-
The hERG current is elicited by a specific voltage-clamp protocol. This typically involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to elicit a large "tail" current as the channels recover from inactivation and deactivate.
-
A baseline recording of the hERG current is established.
-
The test compound is added at various concentrations.
-
The effect of the compound on the hERG current is measured after a set incubation period.
-
-
Data Analysis: The peak tail current amplitude in the presence of the compound is compared to the baseline current. The percentage of inhibition is calculated for each concentration. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a logistic equation.
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling pathway related to hERG function and cardiotoxicity.
References
- 1. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating cardiotoxicity related with hERG channel blockers using molecular fingerprints and graph attention mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Potency of N-cyclopentyl-1H-pyrazol-4-amine Derivatives: A Data-Driven Analysis for Drug Discovery Professionals
The pyrazole ring is a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates targeting a wide array of protein kinases.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive anchor for inhibitor design. The substitution pattern on the pyrazole ring significantly influences potency, selectivity, and pharmacokinetic properties.[1]
Insights from Structurally Related Pyrazole Derivatives
Although direct data on N-cyclopentyl-1H-pyrazol-4-amine derivatives is scarce, valuable insights can be gleaned from SAR studies of other pyrazole-based kinase inhibitors. For instance, research on 4-aminopyrazole derivatives has demonstrated their potential as effective inhibitors of Janus kinases (JAKs). One study identified that specific substitutions on the pyrazole and the pyrimidine ring, to which the pyrazol-4-amine was attached, led to potent inhibition of JAK1, JAK2, and JAK3 with IC50 values in the nanomolar range.
Similarly, studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have shown that modifications to the pyrazole rings can dramatically impact potency and selectivity. In one such study, the bioisosteric replacement of a phenylsulfonamide moiety with various pyrazole derivatives led to the discovery of a highly potent CDK2 inhibitor with a Ki value of 0.005 µM.[3][4] This highlights the significant contribution of the pyrazole moiety to the overall activity of the molecule.
Experimental Protocols of Related Studies
To facilitate future research into this compound derivatives, this section outlines typical experimental protocols employed in the evaluation of related pyrazole-based kinase inhibitors.
General Kinase Inhibition Assay (Example: JAKs)
A common method to determine the in vitro potency of kinase inhibitors is through assays that measure the phosphorylation of a substrate. For Janus kinases, a representative protocol would involve the following steps:
-
Reagents and Materials: Recombinant human JAK1, JAK2, and JAK3 enzymes, ATP, a suitable peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation), and a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).
-
Assay Procedure:
-
The test compounds (this compound derivatives) are serially diluted to various concentrations.
-
The kinase, substrate, and test compound are incubated together in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay
To assess the anti-proliferative effects of the compounds on cancer cell lines, a standard method like the MTT or MTS assay is often used.
-
Cell Culture: Human cancer cell lines relevant to the targeted kinase are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: After the treatment period, a reagent such as MTT or MTS is added to the wells. Viable cells metabolize this reagent into a colored formazan product.
-
Data Quantification: The absorbance of the formazan product is measured using a microplate reader. The GI50 value (the concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.
Logical Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for the evaluation of potential kinase inhibitors, a process that would be applicable to the study of this compound derivatives.
Workflow for Kinase Inhibitor Discovery
Conclusion and Future Directions
The this compound scaffold represents an under-explored area in the vast landscape of kinase inhibitor research. While direct comparative potency data is currently unavailable, the established importance of the pyrazole core and the insights gained from structurally similar inhibitors suggest that this class of compounds holds potential for the development of novel therapeutics. Future research efforts should focus on the systematic synthesis of a library of this compound derivatives with diverse substitutions. Subsequent screening against a panel of kinases, followed by detailed SAR studies, will be crucial to unlock the therapeutic potential of this chemical series. The experimental protocols and logical workflows outlined in this guide provide a foundational framework for such investigations.
References
A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: JAK and p38 MAPK Families
This guide provides a detailed, data-driven comparison of prominent pyrazole-based inhibitors targeting two critical signaling pathways: the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the p38 mitogen-activated protein kinase (p38 MAPK) pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative performance data, outlines detailed experimental protocols for key assays, and visualizes the targeted signaling cascades.
Section 1: Pyrazole-Based JAK Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling, playing a pivotal role in inflammation and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers.[2][3] Pyrazole-based inhibitors have emerged as a key therapeutic class targeting this pathway.
Comparative Efficacy and Selectivity of JAK Inhibitors
The following table summarizes the in vitro potency and selectivity of several well-characterized pyrazole-based JAK inhibitors. It is important to note that while some inhibitors are pan-JAK inhibitors, others exhibit selectivity for specific JAK family members.
| Inhibitor | Target(s) | IC50 (nM) vs. JAK1 | IC50 (nM) vs. JAK2 | IC50 (nM) vs. JAK3 | IC50 (nM) vs. TYK2 | Key Findings & References |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | 428 | 19 | Preferential inhibitor of JAK1 and JAK2.[3][4] Effective in treating myelofibrosis and polycythemia vera.[5][6] |
| Tofacitinib | Pan-JAK | 1 | 20 | 5 | 344 | Primarily inhibits JAK1 and JAK3, with lesser activity against JAK2.[3][7] Approved for rheumatoid arthritis.[6] |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | Potent inhibitor of JAK1 and JAK2.[5][7] Shown to be superior to adalimumab in a head-to-head study for rheumatoid arthritis.[5] |
| Upadacitinib | JAK1 | 43 | 210 | 2300 | 4700 | A second-generation, selective JAK1 inhibitor designed for an improved safety profile.[5][7] |
| Filgotinib | JAK1 | 10 | 28 | 810 | 116 | A selective JAK1 inhibitor.[5] |
Experimental Protocols
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a target kinase.
Materials:
-
Recombinant human kinase (e.g., JAK1, JAK2, p38α)
-
Kinase substrate (peptide or protein)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test inhibitor (serially diluted)
-
96-well plates
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in the kinase buffer.
-
In a 96-well plate, add the kinase, the kinase substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP (for radioactive assays, [γ-³²P]ATP). The final ATP concentration should ideally be at the Km value for the specific kinase.[8]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
For Radioactive Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a phosphorimager.[8][9]
-
For ADP-Glo™ Assay: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to generate a luminescent signal.[10][11]
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Human cell line relevant to the inhibitor's target (e.g., a cancer cell line with activated JAK-STAT signaling)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole-based inhibitor and incubate for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
-
Living cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15]
-
Incubate the plate overnight at 37°C to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the IC50.
JAK-STAT Signaling Pathway Diagram
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Tofacitinib and Ruxolitinib - American Chemical Society [acs.org]
- 7. JAK Inhibitors in Rheumatoid Arthritis: An Evidence-Based Review on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. frontiersin.org [frontiersin.org]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Target Engagement of N-cyclopentyl-1H-pyrazol-4-amine in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques to validate the cellular target engagement of N-cyclopentyl-1H-pyrazol-4-amine, a novel small molecule with therapeutic potential. Given that pyrazole-containing compounds have shown activity against protein kinases, this document will use a hypothetical scenario where this compound is evaluated for its engagement with a candidate kinase target within a cellular context. We will explore various methodologies, presenting their principles, experimental workflows, and comparative data to aid researchers in selecting the most appropriate techniques for their drug discovery pipeline.
Introduction to Target Engagement
Confirming that a bioactive small molecule directly interacts with its intended molecular target within a complex cellular environment is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to rationalize the observed biological effects. A variety of methods, ranging from biophysical techniques on purified proteins to advanced assays in live cells, can be employed to measure and quantify target engagement.
Comparative Analysis of Key Target Engagement Methodologies
The validation of target engagement for this compound can be approached using several orthogonal methods. Below is a comparative summary of leading techniques.
Data Summary
| Method | Principle | Sample Type | Throughput | Information Gained | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Cell lysate, intact cells, tissues | Medium to High | Target engagement, EC50 | Label-free, applicable in physiological context | Not all proteins show a clear thermal shift; indirect measurement. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target. | Purified protein | Medium | Kinetics (ka, kd), Affinity (KD) | Real-time, label-free, high sensitivity | Requires purified and immobilized protein; potential for artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Purified protein, ligand | Low | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry | Gold standard for binding thermodynamics; solution-based. | Requires large amounts of pure protein; low throughput. |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | Purified protein, cell lysate | High | Affinity (KD) | Low sample consumption; can be used in complex biological matrices. | Requires fluorescent labeling or relies on intrinsic tryptophan fluorescence. |
| Chemical Proteomics | Affinity-based enrichment of target proteins from cell lysates using a modified compound. | Cell lysate | Low to Medium | Target identification, selectivity profiling | Unbiased identification of direct and indirect binders. | Requires chemical modification of the compound; potential for non-specific binding. |
Experimental Protocols and Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment.[1][2] It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of the soluble target kinase using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Workflow Diagram:
Biophysical Methods: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a purified protein target.[1][3][4]
Experimental Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip.
-
Ligand Injection: Flow solutions containing various concentrations of this compound over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound ligand.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway Diagram (Illustrative):
Chemical Proteomics
Chemical proteomics aims to identify the cellular targets of a small molecule by using a chemically modified version of the compound as a "bait" to pull down its binding partners from a cell lysate.[5][6][7][8][9]
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).
-
Cell Treatment and Crosslinking: Treat living cells with the probe. If a photo-affinity label is used, irradiate the cells with UV light to covalently crosslink the probe to its target(s).
-
Lysis and Affinity Purification: Lyse the cells and use the reporter tag (e.g., streptavidin beads for a biotin tag) to enrich for the probe-protein complexes.
-
Proteomic Analysis: Elute the bound proteins and identify them using mass spectrometry.
-
Target Validation: Validate the identified hits using orthogonal methods.
Workflow Diagram:
Conclusion
Validating the target engagement of this compound in cells is a multifaceted process that benefits from the application of complementary techniques. While biophysical methods like SPR and ITC provide detailed quantitative data on binding affinity and thermodynamics using purified components, cellular methods such as CETSA offer crucial evidence of target interaction within a more physiologically relevant context. Chemical proteomics provides an unbiased approach to identify cellular targets. A robust validation strategy will ideally integrate data from multiple methodologies to build a comprehensive understanding of the compound's mechanism of action and to increase confidence in its therapeutic potential.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
A Comparative Analysis of the Therapeutic Index of Pyrazole-Based Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of a representative pyrazole derivative against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the lack of publicly available data on the specific compound N-cyclopentyl-1H-pyrazol-4-amine, this report utilizes data for a promising pyrazole derivative with demonstrated anti-inflammatory and analgesic properties, Compound AD 532, as a surrogate for this class of molecules. The comparison is made with the widely used NSAIDs, diclofenac and celecoxib.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety for a drug. This guide presents quantitative data from preclinical studies to facilitate an objective comparison.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the median effective dose (ED50) for anti-inflammatory activity and the median lethal dose (LD50) from oral administration in rat models, along with the calculated therapeutic index (LD50/ED50).
| Compound | Class | Anti-Inflammatory ED50 (Rat Model) | Oral LD50 (Rat) | Calculated Therapeutic Index (TI) |
| Compound AD 532 | Pyrazole Derivative | Not explicitly determined, but showed potent anti-inflammatory and analgesic effects with a good safety profile[1] | Not explicitly determined, but showed no ulcerogenic effect and minimal renal toxicity in subchronic studies[1] | Favorable (Qualitative) |
| Diclofenac | NSAID | ~5 mg/kg (carrageenan-induced paw edema)[2][3] | 53 mg/kg[4][5] | ~10.6 |
| Celecoxib | NSAID (COX-2 Inhibitor) | 7.1 mg/kg (carrageenan-induced paw edema)[6] | >2000 mg/kg | >281.7 |
Note: A definitive therapeutic index for Compound AD 532 cannot be numerically calculated without specific ED50 and LD50 values. However, the qualitative assessment from the cited study suggests a favorable safety profile.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Efficacy Assessment)
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., pyrazole derivative, diclofenac, celecoxib) or vehicle is administered orally at various doses.
-
After a set period (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
-
-
Endpoint: The ED50, the dose that produces 50% of the maximum inhibition of paw edema, is determined from the dose-response curve.
Acute Oral Toxicity Study (LD50 Determination)
This study determines the acute lethal dose of a substance.
-
Animal Model: Rats are commonly used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test compound is administered orally in escalating doses to different groups of animals.
-
A control group receives the vehicle.
-
Animals are observed for signs of toxicity and mortality over a specified period, typically 14 days.
-
-
Endpoint: The LD50, the dose that causes mortality in 50% of the animals, is calculated using statistical methods.
Signaling Pathway and Experimental Workflow
Adenylyl Cyclase Signaling Pathway
Some pyrazole derivatives exert their anti-inflammatory effects by inhibiting adenylyl cyclase 1 (AC1), which is involved in pain signaling. The following diagram illustrates the canonical cAMP signaling pathway.
Caption: Adenylyl Cyclase 1 (AC1) signaling pathway and the inhibitory action of certain pyrazole derivatives.
Experimental Workflow for Therapeutic Index Determination
The following diagram outlines the key steps in determining the therapeutic index of a compound in a preclinical setting.
Caption: Workflow for the in vivo determination of the therapeutic index.
References
- 1. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-cyclopentyl-1H-pyrazol-4-amine
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant working environment. This document provides detailed procedural guidance for the safe disposal of N-cyclopentyl-1H-pyrazol-4-amine, a compound frequently utilized in pharmaceutical research. Adherence to these protocols is critical for minimizing health risks and environmental impact.
Hazard Profile and Safety Recommendations
| Hazard Category | GHS Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) | Precautionary Statement (Storage & Disposal) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P330: Rinse mouth. | P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse. | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor if you feel unwell. | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on established best practices for handling hazardous chemical waste.
1. Personal Protective Equipment (PPE) Verification:
-
Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles or a face shield
-
A lab coat
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste in a designated, properly labeled, and sealable container. The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[3]
4. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
5. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all contaminated materials (e.g., paper towels, gloves) as hazardous waste in the designated container.
6. Emergency Procedures:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
For larger spills, or if you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS office or emergency response team.
-
In case of personal exposure, follow the first-aid measures outlined in the table above and seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-cyclopentyl-1H-pyrazol-4-amine
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-cyclopentyl-1H-pyrazol-4-amine. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
The following procedures for personal protective equipment (PPE), chemical handling, and waste disposal are based on established safety guidelines for handling pyrazole derivatives and amine compounds. A thorough risk assessment should be conducted for your specific experimental context.
Personal Protective Equipment (PPE)
The minimum PPE required when handling this compound is detailed below. This selection is based on the potential hazards associated with similar chemical structures, which include skin and eye irritation.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles marked with "Z87". A face shield should be worn over goggles when there is a splash hazard.[3][4] | To protect against potential splashes and airborne particles of the compound. Safety glasses must have side shields.[3][4] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling larger quantities, consider double-gloving or using heavier-duty chemical-resistant gloves.[3] | To prevent skin contact with the chemical. Nitrile gloves provide good resistance to a range of chemicals. |
| Body Protection | A fire-resistant lab coat is recommended. Ensure legs are covered with long pants, and wear closed-toe shoes.[3][5][6] | To protect skin and clothing from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7][8] If significant aerosolization or dust is expected, a respirator (e.g., N95) may be necessary based on a formal risk assessment.[5] | To minimize inhalation of the compound. |
Operational Plan: Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound or a closely related pyrazole derivative.[9]
-
Designate a Work Area: All handling of the compound should occur in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[7]
-
Assemble PPE: Don all required PPE as specified in the table above before entering the designated handling area.[6]
-
Prepare for Spills: Ensure that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) is readily accessible.[9]
2. Handling the Compound:
-
Weighing and Transferring:
-
Perform all weighing and transfers within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.
-
Close the container tightly after each use.[1]
-
-
Preparing Solutions:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
-
3. Post-Handling and Storage:
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then clean with soap and water.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated chemical waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you came into contact with the chemical.[7]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, weighing paper, paper towels, and any excess solid compound.
-
Place all solid waste in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Includes any solutions containing the compound.
-
Collect all liquid waste in a labeled, sealed, and chemically compatible hazardous waste container.
-
-
Disposal:
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[8]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
